molecular formula C25H42N2O6S B15559119 Cresomycin

Cresomycin

Cat. No.: B15559119
M. Wt: 498.7 g/mol
InChI Key: GMONVEGLHZWYNO-JBYNEVPESA-N
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Description

Cresomycin is a useful research compound. Its molecular formula is C25H42N2O6S and its molecular weight is 498.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H42N2O6S

Molecular Weight

498.7 g/mol

IUPAC Name

(4S,5aS,8S,8aR)-4-(2-methylpropyl)-N-[(1R,5Z,7R,8R,9R,10R,11S,12R)-10,11,12-trihydroxy-7-methyl-13-oxa-2-thiabicyclo[7.3.1]tridec-5-en-8-yl]-3,4,5,5a,6,7,8,8a-octahydro-2H-oxepino[2,3-c]pyrrole-8-carboxamide

InChI

InChI=1S/C25H42N2O6S/c1-13(2)10-15-7-8-32-22-16(11-15)12-26-18(22)24(31)27-17-14(3)6-4-5-9-34-25-21(30)19(28)20(29)23(17)33-25/h4,6,13-23,25-26,28-30H,5,7-12H2,1-3H3,(H,27,31)/b6-4-/t14-,15+,16+,17-,18+,19+,20-,21-,22-,23-,25-/m1/s1

InChI Key

GMONVEGLHZWYNO-JBYNEVPESA-N

Origin of Product

United States

Foundational & Exploratory

Cresomycin: A Technical Guide to a Novel Ribosome-Targeting Antibiotic Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the development of novel therapeutics capable of circumventing established resistance mechanisms. Cresomycin, a fully synthetic bridged macrobicyclic oxepanoprolinamide antibiotic, has emerged as a promising candidate with potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria.[1][2][3] Developed by researchers at Harvard University, this compound is rationally designed to be "pre-organized" for enhanced binding to the bacterial ribosome, its primary molecular target.[1][4] This pre-configuration allows it to overcome common resistance mechanisms, such as ribosomal RNA methylation, that render many existing antibiotics ineffective.[5][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical development of this compound, including detailed experimental protocols and quantitative efficacy data.

Introduction

The relentless evolution of antibiotic resistance in pathogenic bacteria is a critical global health crisis, projected to cause 10 million deaths annually by 2050 if left unaddressed.[5] Many clinically important antibiotics, including lincosamides, macrolides, and streptogramins, function by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis.[7] However, bacteria have developed sophisticated resistance mechanisms, most notably the enzymatic methylation of ribosomal RNA (rRNA) by erythromycin-resistance rRNA methylase (Erm) and chloramphenicol-florfenicol resistance (Cfr) methyltransferase.[5][6] These modifications sterically hinder antibiotic binding, leading to high-level resistance.

This compound was developed as a direct response to this challenge.[1][2] It belongs to a class of synthetic antibiotics inspired by the lincosamide clindamycin (B1669177) and the more recent synthetic analogue, iboxamycin (B13906954).[4][8] Through a sophisticated "component-based synthesis" approach, the Myers research group at Harvard University engineered this compound with a rigidified, pre-organized conformation that mirrors its ribosome-bound state.[1][4] This structural innovation results in a stronger and more stable interaction with the ribosome, enabling it to effectively inhibit protein synthesis even in the presence of resistance-conferring modifications.[5][6]

Mechanism of Action: Pre-organized for Ribosomal Binding

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2] Unlike many other antibiotics that adopt their binding conformation upon interaction with the ribosome, this compound is synthesized in a conformation that is already optimized for this interaction.[4] This "pre-organization" is achieved through the introduction of a 10-membered ring that rigidifies the molecule's structure.[9]

This enhanced binding affinity allows this compound to overcome the two major forms of ribosome-mediated resistance:

  • Erm-mediated resistance: Erm methyltransferases add a methyl group to adenine (B156593) A2058 in the 23S rRNA, a key binding site for many antibiotics. This modification creates steric hindrance that prevents these antibiotics from binding effectively. This compound's rigid structure allows it to accommodate this modification and maintain its binding affinity.[5][10]

  • Cfr-mediated resistance: The Cfr methyltransferase modifies adenine A2503 in the 23S rRNA. This modification also confers broad-spectrum resistance to several classes of antibiotics. This compound's unique binding mode allows it to overcome the challenge posed by this modification as well.[5][6]

The following diagram illustrates the mechanism of action of this compound in overcoming ribosomal resistance.

Caption: Mechanism of this compound action and resistance circumvention.

Chemical Synthesis

This compound is a fully synthetic molecule, a key advantage that allows for greater structural modification compared to semi-synthetic antibiotics.[4] The synthesis is complex, involving a "component-based" strategy where large, intricate molecular fragments are synthesized separately and then brought together in the final stages.[1] A scalable synthesis of the northern macrobicyclic thiolincosamine fragment of this compound has been reported, highlighting a key diastereoselective addition of a putative allenylzinc nucleophile to a common Ellman sulfinimine intermediate.[11] The synthesis starts from D-galactose and involves numerous chemical modifications to achieve the final, rigidified structure of this compound.

The following diagram provides a high-level overview of the component-based synthesis workflow.

Starting_Materials Simple Starting Materials (e.g., D-galactose) Fragment_A Synthesis of Northern Fragment (Macrobicyclic Thiolincosamine) Starting_Materials->Fragment_A Fragment_B Synthesis of Southern Fragment (Oxepanoprolinamide) Starting_Materials->Fragment_B Coupling Late-Stage Coupling of Fragments Fragment_A->Coupling Fragment_B->Coupling Final_Modifications Final Modifications & Deprotection Coupling->Final_Modifications This compound This compound Final_Modifications->this compound

Caption: High-level workflow of this compound's component-based synthesis.

In Vitro Efficacy

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including strains with well-characterized resistance mechanisms.[5][10]

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC90 values of this compound (CRM) compared to its precursor, iboxamycin (IBX), against various bacterial isolates.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesResistance MechanismCRM MIC90 (µg/mL)IBX MIC90 (µg/mL)
Staphylococcus aureusCfr-expressing28
Streptococcus spp.-0.060.25
Enterococcus spp.-0.252
Clostridioides difficile-0.12516
Ocular MRSA isolateserm-harboring0.52

Data compiled from multiple sources.[5][10]

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesResistance MechanismCRM MIC90 (µg/mL)IBX MIC90 (µg/mL)
Escherichia coliCarbapenem-resistant216
Klebsiella pneumoniaeCarbapenem-resistant832
Acinetobacter baumanniiCarbapenem-resistant832
Neisseria gonorrhoeae-0.1250.5

Data compiled from a referenced source.[5]

Cytotoxicity

In vitro safety experiments have indicated that this compound exhibits low cytotoxicity against human cell lines.[9]

In Vivo Efficacy

This compound has shown significant efficacy in murine models of bacterial infection, demonstrating its potential for in vivo applications.[5][12]

Table 3: Summary of In Vivo Efficacy Studies of this compound in Mouse Models

Infection ModelBacterial StrainTreatmentOutcome
Systemic Infection (Sepsis)S. aureus (Cfr-expressing)25 mg/kg s.c., q.i.d. for 1 day100% survival (10/10 mice) vs. 10% survival in vehicle group
Neutropenic Thigh InfectionS. aureus (Cfr-expressing)Intraperitoneal administration-4.6 log10 CFU reduction vs. untreated
Neutropenic Thigh InfectionS. aureus (ermA-expressing)Intraperitoneal administration-2.2 log10 CFU reduction vs. untreated
Neutropenic Thigh InfectionE. coli (Carbapenem-resistant)Intraperitoneal administration-2.6 log10 CFU reduction vs. untreated
Neutropenic Thigh InfectionP. aeruginosa (Carbapenem-resistant)Intraperitoneal administration-2.7 log10 CFU reduction vs. untreated

Data compiled from multiple sources.[5][12]

The following diagram illustrates the general workflow of the in vivo efficacy studies.

Animal_Acclimation Acclimation of Mice Induce_Neutropenia Induce Neutropenia (for neutropenic models) Animal_Acclimation->Induce_Neutropenia Bacterial_Challenge Bacterial Challenge (Systemic or Localized Infection) Induce_Neutropenia->Bacterial_Challenge Treatment_Groups Divide into Treatment Groups (this compound vs. Vehicle) Bacterial_Challenge->Treatment_Groups Drug_Administration Administer this compound (Specified dose and route) Treatment_Groups->Drug_Administration Monitoring Monitor for Survival and Clinical Signs Drug_Administration->Monitoring Outcome_Assessment Assess Outcomes (Survival rate, Bacterial load in tissues) Monitoring->Outcome_Assessment

Caption: General workflow for in vivo efficacy testing of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and development of this compound.

Minimum Inhibitory Concentration (MIC) Assay
  • Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

  • Protocol Overview:

    • A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Ribosome Binding Assay
  • Principle: A competitive binding assay is used to determine the affinity of this compound for the bacterial ribosome. This often involves the displacement of a radiolabeled antibiotic that is known to bind to the same site.

  • Protocol Overview:

    • Bacterial 70S ribosomes are isolated and purified.

    • A constant concentration of a radiolabeled ligand (e.g., [3H]-erythromycin) is incubated with the ribosomes.

    • Increasing concentrations of unlabeled this compound are added to compete for binding to the ribosome.

    • The amount of bound radiolabeled ligand is measured after separation of ribosome-ligand complexes from the unbound ligand (e.g., by filtration).

    • The IC50 (the concentration of this compound that displaces 50% of the radiolabeled ligand) is calculated to determine the binding affinity.

Murine Sepsis Model
  • Principle: This model evaluates the efficacy of an antibiotic in treating a systemic bacterial infection that mimics human sepsis.

  • Protocol Overview:

    • Mice are infected intraperitoneally with a lethal dose of a pathogenic bacterial strain (e.g., methicillin-resistant S. aureus).

    • At a specified time post-infection, treatment is initiated with this compound or a vehicle control, administered via a clinically relevant route (e.g., subcutaneous injection).

    • Mice are monitored for a defined period (e.g., 7 days) for survival and clinical signs of illness.

    • Survival curves are generated and statistically analyzed to determine the efficacy of the treatment.

Murine Neutropenic Thigh Infection Model
  • Principle: This localized infection model is used to assess the bactericidal or bacteriostatic activity of an antibiotic in vivo, particularly in immunocompromised hosts.

  • Protocol Overview:

    • Mice are rendered neutropenic by treatment with cyclophosphamide.[13][14][15]

    • A standardized inoculum of the test bacterium is injected into the thigh muscle.[13][14][15]

    • Treatment with this compound or a vehicle control is initiated at a set time after infection.[13][14][15]

    • After a defined treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are aseptically removed and homogenized.[13][14][15]

    • The number of viable bacteria (colony-forming units, CFUs) in the thigh homogenate is determined by plating serial dilutions on appropriate agar (B569324) media.[13][14][15]

    • The reduction in bacterial load in the treated group is compared to the control group to determine the in vivo antimicrobial activity.[13][14][15]

Future Directions

This compound represents a significant advancement in the fight against antimicrobial resistance. Its novel, pre-organized structure and potent activity against a wide range of MDR pathogens make it a promising candidate for further development.[1][2] The Myers research group has received a $1.2 million grant from CARB-X to advance this compound and other related compounds through preclinical profiling, including studies on oral bioavailability, toxicology, and stability.[1][8] While it is not yet known if this compound will be safe and effective in humans, the preclinical data generated to date are highly encouraging and pave the way for future clinical investigation.[1][8]

Conclusion

This compound is a testament to the power of rational, structure-based drug design in overcoming the challenges of antimicrobial resistance. Its unique mechanism of action, centered on a pre-organized molecular architecture for enhanced ribosomal binding, allows it to effectively inhibit a broad spectrum of clinically important bacterial pathogens, including those resistant to current therapies. The comprehensive in vitro and in vivo data presented in this technical guide underscore the potential of this compound as a next-generation antibiotic. Continued research and development are crucial to translate this promising preclinical candidate into a clinically effective therapeutic to combat the growing threat of multidrug-resistant infections.

References

what is the chemical structure of Cresomycin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Activity of Cresomycin

Introduction

This compound is a novel, fully synthetic antibiotic demonstrating potent activity against a wide spectrum of multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria.[1][2][3] Developed by researchers at Harvard University and the University of Illinois at Chicago, it belongs to the bridged macrobicyclic oxepanoprolinamide class of antibiotics, which shares similarities with lincosamides.[1][4][5] Its unique, preorganized three-dimensional structure allows for high-affinity binding to the bacterial ribosome, enabling it to overcome common resistance mechanisms that render many existing antibiotics ineffective.[3][4][6] This document provides a comprehensive technical overview of this compound's chemical structure, mechanism of action, quantitative efficacy, and the experimental methodologies used in its characterization.

Chemical Structure and Properties

This compound was rationally designed and synthesized to maintain a rigid conformation that is "preorganized" for binding to its ribosomal target.[3][6] This design minimizes the entropic penalty of binding, leading to enhanced potency. The molecule was synthesized based on the structure of iboxamycin, another antibiotic, with the addition of a 10-membered ring to create its distinctive bridged macrobicyclic architecture.[1]

Chemical Identifiers and Properties

Identifier/PropertyValue
IUPAC Name (4S,5aS,8S,8aR)-4-Isobutyl-N-[(1R,7R,8R,9R,10R,11S,12R,Z)-10,11,12-trihydroxy-7-methyl-13-oxa-2-thiabicyclo[7.3.1]tridec-5-en-8-yl]octahydro-2H-oxepino[2,3-c]pyrrol-8-carboxamide[1]
Molecular Formula C₂₅H₄₂N₂O₆S[7]
Molar Mass 498.68 g·mol⁻¹[1]
CAS Number 2999743-53-0[1]
PubChem CID 169247206[7]
SMILES CC(C)C[C@@H]1CCO[C@@H]2--INVALID-LINK--C=C/CCS[C@H]4O[C@H]3--INVALID-LINK----INVALID-LINK--[C@H]4O">C@HC1[1]
InChI Key GMONVEGLHZWYNO-JBYNEVPESA-N[1]

Mechanism of Action: Overcoming Ribosomal Resistance

Like lincosamides and other ribosome-targeting antibiotics, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[8][9] It binds to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[1]

A prevalent mechanism of bacterial resistance to such antibiotics involves the expression of ribosomal RNA methyltransferase enzymes, such as Cfr (chloramphenicol-florfenicol resistance) and Erm (erythromycin-resistance ribosomal RNA methylase).[3][4] These enzymes methylate specific nucleotides in the ribosome, which sterically blocks the antibiotic's binding site and reduces its efficacy.[4][6]

This compound's rigid, preorganized structure allows it to bind with high affinity to both wild-type and methylated ribosomes.[3] Structural studies have shown that the antibiotic and the modified ribosome can make concessive adjustments, permitting this compound to maintain its grip where other drugs fail.[3] This robust binding effectively circumvents this critical resistance mechanism.[6]

Cresomycin_Mechanism_of_Action cluster_0 Standard Antibiotic Action cluster_1 Bacterial Resistance Mechanism cluster_2 This compound Action Antibiotic Lincosamide (e.g., Clindamycin) Ribosome_WT Bacterial Ribosome (Wild-Type) Antibiotic->Ribosome_WT Binds Protein_Synth_Inhibited Protein Synthesis Inhibited Ribosome_WT->Protein_Synth_Inhibited Leads to Antibiotic_Res Lincosamide Ribosome_Res Methylated Ribosome Antibiotic_Res->Ribosome_Res Binding Blocked Erm_Cfr Erm/Cfr Methyltransferase Erm_Cfr->Ribosome_Res Methylates Protein_Synth_Active Protein Synthesis Continues Ribosome_Res->Protein_Synth_Active This compound This compound (Preorganized) Ribosome_Res_C Methylated Ribosome This compound->Ribosome_Res_C Binds Tightly Protein_Synth_Inhibited_C Protein Synthesis Inhibited Ribosome_Res_C->Protein_Synth_Inhibited_C Leads to Component_Based_Synthesis Start Initial Building Blocks (e.g., D-galactose) Block_A Component A Synthesis Start->Block_A Block_B Component B Synthesis Start->Block_B Block_C Component C Synthesis Start->Block_C Assembly Late-Stage Assembly (Coupling Reactions) Block_A->Assembly Block_B->Assembly Block_C->Assembly Final This compound Assembly->Final

References

Cresomycin: A Technical Guide to a Novel Ribosome-Targeting Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresomycin is a novel, synthetically-derived antibiotic belonging to the bridged macrobicyclic oxepanoprolinamide class, which shares similarities with lincosamide antibiotics.[1] Developed to address the growing threat of antimicrobial resistance, this compound exhibits potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains of critical pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1][2][3] Its unique, pre-organized three-dimensional structure allows for high-affinity binding to the bacterial ribosome, enabling it to overcome common resistance mechanisms that render other ribosome-targeting antibiotics ineffective.[1][4] This technical guide provides an in-depth overview of this compound's chemical properties, mechanism of action, antimicrobial spectrum, and the experimental methodologies used in its characterization.

Chemical and Physical Properties

This compound is a complex organic molecule with the following properties:

PropertyValueSource
IUPAC Name (4S,5aS,8S,8aR)-4-Isobutyl-N-[(1R,7R,8R,9R,10R,11S,12R,Z)-10,11,12-trihydroxy-7-methyl-13-oxa-2-thiabicyclo[7.3.1]tridec-5-en-8-yl]octahydro-2H-oxepino[2,3-c]pyrrol-8-carboxamide[1]
Molecular Formula C25H42N2O6S[1][5]
Molecular Weight 498.68 g/mol [1][5]
CAS Number 2999743-53-0[1]
PubChem CID 169247206[1][5]

Mechanism of Action

This compound targets the bacterial 70S ribosome, a crucial cellular machine responsible for protein synthesis.[2][4] By binding to the peptidyl transferase center (PTC) on the 50S subunit, this compound inhibits the elongation of polypeptide chains, leading to a bacteriostatic effect.[1] A key innovation in the design of this compound is its rigid, pre-organized conformation, which minimizes the entropic penalty of binding to its target.[1][4] This tight binding is crucial for its ability to overcome common resistance mechanisms.

Overcoming Resistance

Two prevalent mechanisms of resistance to ribosome-targeting antibiotics involve the enzymatic methylation of ribosomal RNA (rRNA) at the antibiotic binding site. The erm and cfr genes encode for methyltransferases that modify specific nucleotides in the 23S rRNA, sterically hindering the binding of many antibiotics.[1]

This compound's rigid structure allows it to bind effectively to these modified ribosomes. Structural studies have shown that upon this compound binding, the methylated nucleobases are displaced, allowing the antibiotic to maintain its inhibitory activity.[6]

cluster_0 Bacterial Protein Synthesis cluster_1 This compound Action & Resistance 50S_subunit 50S Ribosomal Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Catalyzes Peptide Bond Formation Inhibition Inhibition of Protein Synthesis 50S_subunit->Inhibition 30S_subunit 30S Ribosomal Subunit 30S_subunit->50S_subunit Forms 70S Ribosome mRNA mRNA mRNA->30S_subunit Binds tRNA tRNA tRNA->50S_subunit Delivers Amino Acids This compound This compound This compound->50S_subunit Binds to PTC Overcome Resistance Overcome This compound->Overcome Binds to Methylated Ribosome Resistance Resistance Mechanisms Resistance->50S_subunit Methylates rRNA Erm Erm Methyltransferase Erm->Resistance Cfr Cfr Methyltransferase Cfr->Resistance Overcome->Inhibition

Figure 1. Mechanism of action of this compound and overcoming resistance.

Antimicrobial Spectrum

This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to multiple other classes of antibiotics.

Bacterial SpeciesStrain TypeMIC90 (µg/mL)Source
Staphylococcus aureusMDR2[3]
Streptococcus spp.MDR≤ 0.06[3]
Enterococcus spp.MDR0.25[3]
Clostridioides difficileMDR2[3]
Escherichia coliMDR2[3]
Klebsiella pneumoniaeMDR8[3]
Acinetobacter baumanniiMDR8[3]
Neisseria gonorrhoeaeMDR0.125[3]

In Vivo Efficacy

Preclinical studies in murine models have demonstrated the in vivo efficacy of this compound against systemic and localized infections caused by MDR bacteria.

Infection ModelPathogenTreatment RegimenOutcomeSource
Murine SepsisS. aureus (cfr-expressing)25 mg/kg q.i.d., subcutaneous100% survival at 7 days (vs. 10% in vehicle group)[3]
Neutropenic ThighS. aureus (cfr-expressing)Not specified-4.6 log10 CFU reduction vs. vehicle[7]
Neutropenic ThighS. aureus (ermA-expressing)Not specified-2.2 log10 CFU reduction vs. vehicle[7]
Neutropenic ThighE. coli (carbapenem-resistant)Not specified-2.6 log10 CFU reduction vs. vehicle[7]
Neutropenic ThighP. aeruginosa (carbapenem-resistant)Not specified-2.7 log10 CFU reduction vs. vehicle[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used in the key studies of this compound, based on the information available in the primary literature.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial susceptibility of various bacterial strains to this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates were grown on appropriate agar (B569324) plates overnight at 37°C.

    • Colonies were suspended in cation-adjusted Mueller-Hinton broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard.

    • The bacterial suspension was further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound was prepared in a suitable solvent.

    • Serial twofold dilutions of this compound were prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted this compound was inoculated with the prepared bacterial suspension.

    • The microtiter plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Ribosome Binding Assay

The binding of this compound to the bacterial ribosome was assessed using a competitive binding assay with a radiolabeled ligand.

  • Preparation of Ribosomes:

    • 70S ribosomes were isolated from a suitable bacterial strain (e.g., E. coli) through differential centrifugation and purification.

  • Competitive Binding Experiment:

    • A constant concentration of a radiolabeled antibiotic known to bind to the PTC (e.g., [3H]-erythromycin) was incubated with the isolated ribosomes.

    • Increasing concentrations of unlabeled this compound were added to the reaction mixtures.

    • The reaction was allowed to reach equilibrium.

  • Quantification of Binding:

    • The ribosome-bound radiolabeled ligand was separated from the unbound ligand using a filtration method.

    • The amount of radioactivity in the bound fraction was quantified using liquid scintillation counting.

    • The concentration of this compound that inhibited 50% of the radiolabeled ligand binding (IC50) was calculated.

In Vivo Murine Sepsis Model

The efficacy of this compound in a systemic infection model was evaluated as follows:

  • Animal Model:

    • Female BALB/c mice were used for the study.

    • Mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • Infection:

    • Mice were infected with a lethal dose of a clinically relevant bacterial strain (e.g., MDR S. aureus) via intraperitoneal or intravenous injection.

  • Treatment:

    • One hour post-infection, mice were treated with this compound at a specified dose and route of administration (e.g., 25 mg/kg, subcutaneous).

    • Treatment was administered multiple times a day (e.g., q.i.d.) for a specified duration.

    • A control group received a vehicle solution.

  • Monitoring and Endpoint:

    • Mice were monitored for signs of illness and survival over a period of seven days.

    • The primary endpoint was the percentage of survival in each group.

Synthesis and Workflow

The total synthesis of this compound is a complex, multi-step process that allows for the precise construction of its unique bridged macrobicyclic architecture.[8] The general workflow for the discovery and preclinical evaluation of this compound is outlined below.

Start Start: Design Concept Synthesis Component-Based Chemical Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro In Vitro Assays Purification->In_Vitro MIC MIC Determination In_Vitro->MIC Ribosome_Binding Ribosome Binding Assay In_Vitro->Ribosome_Binding Cytotoxicity Cytotoxicity Assay In_Vitro->Cytotoxicity In_Vivo In Vivo Efficacy Studies In_Vitro->In_Vivo Promising Candidate Sepsis_Model Murine Sepsis Model In_Vivo->Sepsis_Model Thigh_Model Neutropenic Thigh Model In_Vivo->Thigh_Model Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Data for Further Development End Preclinical Candidate In_Vivo->End Successful Outcome Lead_Optimization->Synthesis Iterative Improvement

Figure 2. General workflow for the discovery and preclinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of new antibiotics to combat multidrug-resistant bacteria. Its novel, pre-organized structure enables high-affinity binding to the bacterial ribosome and the ability to overcome key resistance mechanisms. The data presented in this technical guide highlight its potent in vitro and in vivo activity against a wide range of clinically important pathogens. Further preclinical and clinical development will be crucial to determine the ultimate therapeutic potential of this promising new antibiotic.

References

Cresomycin: A Technical Deep Dive into its Novel Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CAMBRIDGE, MA & CHICAGO, IL – The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In a significant leap forward in antibiotic development, researchers have engineered Cresomycin, a novel, fully synthetic antibiotic demonstrating potent activity against a wide spectrum of Gram-positive and Gram-negative pathogens, including difficult-to-treat MDR strains.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and molecular visualizations, intended for researchers, scientists, and drug development professionals.

Core Mechanism: Pre-organized Ribosomal Binding

This compound exerts its antibacterial effect by inhibiting protein synthesis, a fundamental cellular process.[4] Its primary target is the bacterial 70S ribosome.[5] Unlike many existing antibiotics that are semi-synthetic modifications of natural products, this compound is a fully synthetic, bridged macrobicyclic compound.[1][6] Its design is predicated on a "pre-organization" strategy.[1][5] The molecule is conformationally locked into a rigid structure that is spatially complementary to its binding site on the ribosome's peptidyl transferase center (PTC).[1][5]

This pre-organized conformation minimizes the entropic penalty of binding, leading to a highly stable and potent interaction with the ribosome.[1] Structural analyses confirm that this compound's conformation is virtually identical in its calculated low-energy state, its crystalline solid state, and when bound to the ribosome.[1][5] This tight binding effectively stalls protein synthesis, leading to a bacteriostatic effect and subsequent bacterial cell death.[1][4]

dot

Caption: this compound's core mechanism of action.

Overcoming Resistance: Evasion of Ribosomal Methylation

A critical advantage of this compound is its ability to overcome common mechanisms of antibiotic resistance.[2] Many bacteria develop resistance to ribosome-targeting drugs, such as macrolides and lincosamides, by expressing ribosomal RNA methyltransferases like Erm and Cfr.[1][4] These enzymes add methyl groups to specific nucleotides (e.g., A2503) within the PTC, which sterically hinders the binding of conventional antibiotics.[1][2]

This compound's rigid, pre-organized structure allows it to bypass this defense. X-ray crystallography has revealed that even in Cfr- or Erm-modified ribosomes, this compound maintains potent binding.[1][2] This is achieved through subtle, concessive adjustments by both the antibiotic and the methylated ribosome.[1] The methylated A2503 nucleobase shifts its position slightly (by ~0.6 Å in Cfr-modified and ~2.0 Å in Erm-modified ribosomes) to accommodate the drug, which in turn settles into a stable binding pose, circumventing the resistance mechanism.[1][4]

dot

Resistance_Evasion cluster_Resistant_Ribosome Resistant Ribosome cluster_Standard_Antibiotic Standard Antibiotic (e.g., Lincosamide) cluster_this compound This compound Methylated_PTC Methylated PTC (A2503-CH3) Binding_Blocked Binding Blocked Methylated_PTC->Binding_Blocked Conformational_Shift Conformational Adjustment Methylated_PTC->Conformational_Shift Standard_Ab Standard Antibiotic Standard_Ab->Methylated_PTC Steric Hindrance CRM This compound CRM->Conformational_Shift Binding_Maintained Binding Maintained Conformational_Shift->Binding_Maintained Accommodates Binding

Caption: How this compound overcomes ribosomal methylation resistance.

Quantitative Efficacy Data

This compound has demonstrated potent in vitro activity against a broad panel of bacterial pathogens, including MDR strains. The following tables summarize its Minimum Inhibitory Concentration (MIC) values.

Table 1: In Vitro Activity of this compound (CRM) vs. Iboxamycin (IBX) Against Gram-Positive Bacteria [1][4]

Organism (No. of Isolates)Resistance Phenotype(s)CRM MIC₉₀ (µg/mL)IBX MIC₉₀ (µg/mL)
Staphylococcus aureus (31)MDR, incl. MRSA, Erm+, Cfr+28
Streptococcus spp. (13)MDR, incl. Erm+≤ 0.060.25
Enterococcus spp. (19)MDR, incl. VRE, Erm+0.252
Clostridioides difficile (10)-0.12516

Table 2: In Vitro Activity of this compound (CRM) vs. Iboxamycin (IBX) Against Gram-Negative Bacteria [4]

OrganismCRM MIC₉₀ (µg/mL)IBX MIC₉₀ (µg/mL)
Escherichia coli216
Klebsiella pneumoniae832
Acinetobacter baumannii832
Neisseria gonorrhoeae0.1250.5

Table 3: In Vivo Efficacy of this compound in Murine Infection Models [1]

ModelPathogenTreatmentOutcome
SepsisS. aureus (MRSA, USA300)25 mg/kg s.c.100% survival (vs. 10% in vehicle group)
Neutropenic ThighS. aureus (Cfr-expressing)25 mg/kg s.c.-4.6 log₁₀ CFU reduction vs. vehicle
Neutropenic ThighS. aureus (ErmA-expressing)25 mg/kg s.c.-2.2 log₁₀ CFU reduction vs. vehicle
Neutropenic ThighE. coli (Carbapenem-resistant)25 mg/kg s.c.-2.6 log₁₀ CFU reduction vs. vehicle
Neutropenic ThighP. aeruginosa25 mg/kg s.c.-2.7 log₁₀ CFU reduction vs. vehicle

Key Experimental Protocols

The development and validation of this compound involved several key experimental procedures. Detailed methodologies are outlined below.

Antimicrobial Susceptibility Testing
  • Method: Broth microdilution was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Bacterial isolates were grown to a standardized inoculum density (5 x 10⁵ CFU/mL).

    • Two-fold serial dilutions of this compound were prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

    • The standardized bacterial suspension was added to each well.

    • Plates were incubated at 35-37°C for 16-20 hours.

    • The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

X-ray Crystallography of Ribosome-Cresomycin Complexes
  • Objective: To determine the high-resolution structure of this compound bound to wild-type, Cfr-modified, and Erm-modified 70S ribosomes from Thermus thermophilus.[1]

  • Protocol:

    • Complex Formation: 70S ribosomes were incubated with mRNA, deacylated tRNAs in the A and E sites, and an fMet-tRNA analog in the P site. This compound was then added to this pre-formed complex.[1][7]

    • Crystallization: Crystals were grown via the vapor diffusion method in sitting drops at 19°C. The crystallization buffer contained PEG, MPD, and arginine.[7]

    • Data Collection: Diffraction data were collected at a cryogenic temperature (100 K) using synchrotron radiation at the Advanced Photon Source.[7]

    • Structure Determination: The structures were solved by molecular replacement using existing ribosome models. Unbiased electron density maps were calculated to confirm the precise location and conformation of the bound this compound.[1]

In Vivo Neutropenic Thigh Infection Model
  • Model: This model mimics a deep-seated soft tissue infection in an immunocompromised host.[8][9][10]

  • Procedure:

    • Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 relative to infection.[9]

    • Infection: On day 0, mice were inoculated via intramuscular injection into the thigh with a standardized dose of the bacterial pathogen (e.g., ~10⁶ CFU/mouse).[9]

    • Treatment: Two hours post-infection, treatment was initiated with subcutaneous injections of this compound (e.g., 25 mg/kg) or a vehicle control.

    • Endpoint Analysis: At 24 hours post-infection, mice were euthanized. The infected thigh muscle was excised, homogenized, and serially diluted for colony-forming unit (CFU) enumeration to determine the bacterial burden.[1][10]

dot

Experimental_Workflow Synthesis Chemical Synthesis of this compound MIC_Testing In Vitro MIC Testing (Broth Microdilution) Synthesis->MIC_Testing Binding_Assay Ribosome Binding Assay (Cell-free competition) Synthesis->Binding_Assay Cytotoxicity Cytotoxicity Assays (Human Cell Lines) Synthesis->Cytotoxicity InVivo_Model In Vivo Efficacy (Murine Models) MIC_Testing->InVivo_Model Crystallography X-ray Crystallography (Ribosome Complex) Binding_Assay->Crystallography Crystallography->InVivo_Model

Caption: High-level experimental workflow for this compound validation.

Conclusion

This compound represents a triumph of structure-guided, rational drug design. Its core mechanism, centered on a pre-organized molecular architecture, enables high-affinity binding to the bacterial ribosome and, critically, circumvents key enzymatic resistance mechanisms that have rendered other antibiotics obsolete. The potent in vitro and in vivo activity against a broad range of high-priority MDR pathogens underscores its potential as a next-generation therapeutic agent. The data and protocols presented herein provide a comprehensive foundation for further investigation and development of this promising antibiotic candidate.

References

Cresomycin: A Technical Guide to its Ribosomal Target, Binding Site, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cresomycin is a novel, fully synthetic bridged macrobicyclic oxepanoprolinamide antibiotic with potent activity against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria.[1][2] Its unique, pre-organized three-dimensional structure allows for high-affinity binding to the peptidyl transferase center (PTC) of the bacterial 70S ribosome, effectively inhibiting protein synthesis.[3][4] This technical guide provides an in-depth overview of this compound's molecular target, binding interactions, and its mechanism for overcoming common antibiotic resistance pathways. Quantitative data on its efficacy are presented, along with detailed methodologies for key experiments, to support further research and development efforts.

Introduction

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the development of new antibiotics with novel mechanisms of action or the ability to evade existing resistance mechanisms.[5] Many established antibiotics target the bacterial ribosome, a key cellular machine responsible for protein synthesis.[6] However, bacteria have evolved sophisticated resistance strategies, such as enzymatic modification of the ribosomal RNA (rRNA) at the antibiotic binding site, which can significantly reduce drug efficacy.[4]

This compound represents a significant advancement in antibiotic design. It is a synthetic lincosamide-like antibiotic engineered for a highly stable, pre-organized conformation that is optimal for binding to the bacterial ribosome.[3][4] This rigid structure is key to its potent activity and its ability to overcome clinically important resistance mechanisms, such as those conferred by the Cfr and Erm methyltransferases.[2][3]

Molecular Target and Binding Site

This compound's primary molecular target is the bacterial 70S ribosome . Specifically, it binds within the peptidyl transferase center (PTC) located in the 50S large ribosomal subunit.[2][3] The PTC is a highly conserved region of the 23S rRNA responsible for catalyzing peptide bond formation during protein synthesis.

X-ray crystallographic studies have revealed the precise binding site of this compound. It occupies a site that partially overlaps with the binding sites of other PTC-targeting antibiotics, such as lincosamides and phenicols.[2] The pre-organized, rigid conformation of this compound allows it to make extensive and highly favorable interactions with the rRNA residues of the PTC.

Overcoming Resistance Mechanisms

A key feature of this compound is its ability to overcome common mechanisms of resistance to PTC-targeting antibiotics. Two of the most significant are methylation of the 23S rRNA at position A2503 by the Cfr methyltransferase and at A2058 by the Erm methyltransferase (E. coli numbering). These methylations sterically hinder the binding of many antibiotics.

Structural studies of this compound in complex with Cfr- and Erm-modified ribosomes have shown that this compound can still bind effectively.[2][3] It achieves this by inducing a conformational change in the methylated nucleotide, essentially pushing it out of the way to accommodate the antibiotic.[3][7] This ability to remodel the binding site is a direct result of this compound's high binding affinity and rigid structure.

Quantitative Data

The efficacy of this compound has been evaluated against a wide range of bacterial pathogens, including multidrug-resistant strains. The following tables summarize its in vitro activity, presented as Minimum Inhibitory Concentration (MIC) values.

Table 1: In Vitro Activity of this compound (MIC50 and MIC90) Against Gram-Positive Bacteria

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MRSA)500.060.5
Staphylococcus aureus (erm-positive)25-0.5
Streptococcus pneumoniae-≤0.06-
Enterococcus faecalis--0.25
Clostridioides difficile--0.125

Data compiled from Wu et al., Science (2024) and subsequent studies.[2][8]

Table 2: In Vitro Activity of this compound (MIC90) Against Gram-Negative Bacteria

OrganismNo. of IsolatesMIC90 (µg/mL)
Escherichia coli-2
Pseudomonas aeruginosa--
Klebsiella pneumoniae-8
Acinetobacter baumannii-8
Neisseria gonorrhoeae-0.125

Data compiled from Wu et al., Science (2024).[2]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 document.[9][10]

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., clindamycin)

  • Negative control (no antibiotic)

  • Sterility control (no bacteria)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plates to achieve a final volume of 50 µL per well. The concentration range should be appropriate to determine the MIC of the test organisms.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the bacterial isolate. b. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: a. Add 50 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions, the positive control, and the negative control. This will result in a final volume of 100 µL per well and a final inoculum density of approximately 5 x 10⁵ CFU/mL. b. The sterility control well should contain only 100 µL of uninoculated CAMHB.

  • Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader.

X-ray Crystallography of this compound-Ribosome Complex

This protocol provides a general workflow for the structural determination of this compound bound to the 70S ribosome.

Objective: To determine the three-dimensional structure of this compound in complex with the bacterial ribosome at high resolution.

Materials:

  • Purified 70S ribosomes from a suitable bacterial species (e.g., Thermus thermophilus)

  • This compound

  • Crystallization buffers and screens

  • Cryoprotectants

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Complex Formation: a. Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

  • Crystallization: a. Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop). b. Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Data Collection: a. Cryo-cool the crystals in a suitable cryoprotectant to prevent ice formation during X-ray exposure. b. Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Refinement: a. Process the diffraction data (indexing, integration, and scaling). b. Solve the structure using molecular replacement with a known ribosome structure as a search model. c. Build the this compound molecule into the electron density map and refine the structure to high resolution.

Visualizations

Cresomycin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) on 23S rRNA Protein_Synthesis Protein Synthesis (Elongation) PTC->Protein_Synthesis Inhibits peptide bond formation This compound This compound This compound->PTC High-affinity binding Displaced_Nucleotide Conformational Change of Methylated Nucleotide This compound->Displaced_Nucleotide Induces Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition leads to Resistance Resistance Mechanism (e.g., Cfr/Erm Methylation) Resistance->PTC Modifies binding site Displaced_Nucleotide->PTC Allows binding despite methylation

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental_Workflow_MIC Start Start Prepare_Dilutions Prepare serial dilutions of this compound in 96-well plate Start->Prepare_Dilutions Inoculate_Plate Inoculate plate with bacterial suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare and standardize bacterial inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound is a promising new antibiotic with a powerful mechanism of action against a wide array of clinically relevant bacteria, including those with established resistance to current therapies. Its unique, pre-organized structure allows for tight binding to the bacterial ribosome's peptidyl transferase center, and critically, enables it to overcome resistance mediated by Cfr and Erm methyltransferases. The data and protocols presented in this guide are intended to facilitate further research into this important new antibiotic and to aid in the development of the next generation of ribosomal-targeting therapeutics.

References

A Technical Guide to Bridged Macrobicyclic Oxepanoprolinamide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the development of novel antibiotic classes. Bridged macrobicyclic oxepanoprolinamide antibiotics represent a new frontier in the fight against antimicrobial resistance. Evolved from the lincosamide class, these fully synthetic molecules, including iboxamycin (B13906954) (IBX), cresomycin (CRM), and BT-33, exhibit potent activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including notoriously difficult-to-treat ESKAPE organisms. Their unique bridged macrobicyclic architecture is pre-organized for high-affinity binding to the bacterial ribosome, enabling them to overcome common resistance mechanisms. This technical guide provides an in-depth overview of the core aspects of these promising antibiotics, including their mechanism of action, structure-activity relationships, and a summary of their in vitro and in vivo efficacy. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this critical area.

Introduction: A New Generation of Ribosome-Targeting Antibiotics

For decades, the discovery of new antibiotics has been outpaced by the evolution of bacterial resistance. The oxepanoprolinamide (OPP) class of antibiotics, developed through a concerted effort in chemical synthesis, offers a renewed hope in addressing this crisis. Unlike semi-synthetic modifications of existing natural products, the fully synthetic nature of bridged macrobicyclic oxepanoprolinamides allows for extensive structural modifications to optimize potency and circumvent resistance.[1][2]

These antibiotics are rationally designed to target the peptidyl transferase center (PTC) of the large (50S) ribosomal subunit, a critical hub for bacterial protein synthesis.[3] Their defining feature is a rigid, bridged macrobicyclic scaffold fused to an oxepanoprolinamide core. This structural constraint "pre-organizes" the molecule into a conformation that is optimal for binding to the ribosome, thereby enhancing its inhibitory activity and allowing it to overcome resistance mechanisms that thwart older generations of antibiotics.[4][5]

Mechanism of Action: High-Affinity Ribosomal Binding

The primary target of bridged macrobicyclic oxepanoprolinamide antibiotics is the bacterial ribosome. By binding to the 50S subunit, they interfere with protein synthesis, leading to a bacteriostatic effect.[3][6]

Targeting the Peptidyl Transferase Center (PTC)

These antibiotics bind within the PTC, the catalytic heart of the ribosome responsible for peptide bond formation.[3] Their binding site overlaps with that of other ribosome-targeting antibiotics like lincosamides and macrolides. However, the unique three-dimensional structure of the oxepanoprolinamides allows for additional interactions with the ribosomal RNA (rRNA), leading to tighter binding.

Overcoming Resistance Mechanisms

A key advantage of this antibiotic class is its ability to overcome common mechanisms of resistance that affect other PTC-targeting drugs. This includes resistance conferred by:

  • Erm and Cfr Methyltransferases: These enzymes methylate specific nucleotides in the 23S rRNA (A2058 and A2503, respectively), sterically hindering the binding of many antibiotics. The rigid conformation of oxepanoprolinamides allows them to bind effectively even to these modified ribosomes, in some cases by displacing the methylated nucleotide.[1][7]

  • ABCF ATPases: These proteins, such as LsaA and VgaL, act as ribosomal protection proteins, actively dislodging bound antibiotics. The high affinity of oxepanoprolinamides for the ribosome makes them less susceptible to displacement by these ATPases.[3][6]

Mechanism_of_Action cluster_Bacterium Bacterial Cell cluster_Antibiotic Oxepanoprolinamide Action cluster_Resistance Resistance Mechanisms Ribosome Ribosome Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis Essential for Inhibition Inhibition Ribosome->Inhibition Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth Leads to Oxepanoprolinamide Bridged Macrobicyclic Oxepanoprolinamide Oxepanoprolinamide->Ribosome Binds to 50S subunit (PTC) Overcome Overcome by Oxepanoprolinamide Oxepanoprolinamide->Overcome Inhibition->Protein_Synthesis Blocks Erm_Cfr Erm/Cfr Methylation Erm_Cfr->Ribosome Modify target ABCF_ATPase ABCF ATPase Efflux ABCF_ATPase->Ribosome Remove antibiotic Overcome->Erm_Cfr Overcome->ABCF_ATPase MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dilute_Antibiotics Prepare Serial Dilutions of Antibiotic in Plate Start->Dilute_Antibiotics Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Dilute_Antibiotics->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End In_Vivo_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Infect_Mice Infect Mice (e.g., IP injection) Prepare_Inoculum->Infect_Mice Administer_Treatment Administer Antibiotic or Vehicle Infect_Mice->Administer_Treatment Monitor Monitor Survival and Morbidity Administer_Treatment->Monitor Analyze_Endpoints Analyze Endpoints (Survival, Bacterial Load) Monitor->Analyze_Endpoints End End Analyze_Endpoints->End

References

In Vitro Activity of Cresomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of Cresomycin, a novel synthetic antibiotic, against Methicillin-Resistant Staphylococcus aureus (MRSA). This compound has demonstrated potent efficacy against a broad spectrum of multidrug-resistant bacteria, including clinically significant MRSA strains.[1][2][3][4][5][6] This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanism of action to support further research and development efforts in the field of antimicrobial resistance.

Core Efficacy Data

This compound exhibits potent in vitro activity against MRSA, including strains carrying resistance genes such as erm.[7] The primary measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Ocular MRSA Isolates
Parameter Value (mg/L)
MIC₅₀0.06
MIC₉₀0.5

Data sourced from a study on 50 genomically characterized ocular MRSA isolates, including 25 isolates harboring erm genes.[7]

Table 2: Comparative MIC₉₀ of this compound and Other Antibiotics against Ocular MRSA Isolates with erm Genes
Antibiotic MIC₉₀ (mg/L)
This compound0.5
Iboxamycin (B13906954)2
Clindamycin>16

This table highlights the superior in vitro potency of this compound compared to other lincosamides against resistant MRSA strains.[7]

Mechanism of Action: Overcoming Ribosomal Resistance

This compound is a bridged macrobicyclic antibiotic that targets the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2][4] Its unique, "pre-organized" three-dimensional structure allows for high-affinity binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1][8] This rigid conformation is key to its ability to overcome common resistance mechanisms that thwart other ribosome-targeting antibiotics.[2][4]

Many MRSA strains develop resistance through the expression of ribosomal RNA methyltransferases, such as those encoded by the erm and cfr genes.[1][3] These enzymes modify specific nucleotides in the ribosome, sterically hindering the binding of conventional antibiotics. This compound's design accommodates these modifications, allowing it to maintain potent binding and inhibit protein synthesis.[1]

Signaling Pathway and Resistance Evasion

The following diagram illustrates the mechanism of action of this compound and how it bypasses the common resistance mechanisms in MRSA.

cluster_0 Bacterial Ribosome (50S Subunit) cluster_1 Antibiotic Action cluster_2 Resistance Mechanisms Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) Protein Synthesis Protein Synthesis Peptidyl Transferase Center (PTC)->Protein Synthesis Essential for Inhibition of Protein Synthesis Inhibition of Protein Synthesis This compound This compound This compound->Peptidyl Transferase Center (PTC) Binds to This compound->Inhibition of Protein Synthesis Other Antibiotics (e.g., Lincosamides) Other Antibiotics (e.g., Lincosamides) Other Antibiotics (e.g., Lincosamides)->Peptidyl Transferase Center (PTC) Binds to Other Antibiotics (e.g., Lincosamides)->Inhibition of Protein Synthesis erm Methyltransferase erm Methyltransferase Ribosome Methylation Ribosome Methylation erm Methyltransferase->Ribosome Methylation cfr Methyltransferase cfr Methyltransferase cfr Methyltransferase->Ribosome Methylation Ribosome Methylation->this compound Binding Maintained Ribosome Methylation->Other Antibiotics (e.g., Lincosamides) Blocks Binding Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Cell Death/Static Cell Death/Static Inhibition of Protein Synthesis->Cell Death/Static

Caption: Mechanism of this compound action and resistance evasion.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the assessment of this compound's activity against MRSA.

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and was the method used to determine the MIC values presented in this guide.[7]

start Start prep_inoculum Prepare MRSA Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate Wells with MRSA Suspension prep_inoculum->inoculate_plate serial_dilute Prepare Serial Dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) serial_dilute->inoculate_plate incubate Incubate at 35-37°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Testing.

1. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the MRSA strain from an 18- to 24-hour-old agar (B569324) plate.

  • Suspend the colonies in a sterile broth or saline solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Plate Preparation:

  • Perform serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • The final volume in each well should be 100 µL.

  • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

3. Inoculation and Incubation:

  • Add the diluted MRSA inoculum to each well (except the sterility control).

  • Incubate the plate at 35-37°C in ambient air for 16-20 hours.

4. MIC Determination:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time. Preliminary studies have indicated that this compound is bacteriostatic against S. aureus.[4]

start Start prep_culture Prepare Log-Phase MRSA Culture start->prep_culture add_antibiotic Add this compound at Various MIC Multiples prep_culture->add_antibiotic incubate_sample Incubate and Sample at Time Points (0, 2, 4, 8, 24h) add_antibiotic->incubate_sample plate_count Perform Serial Dilutions and Plate for CFU Counting incubate_sample->plate_count plot_data Plot Log10 CFU/mL vs. Time plate_count->plot_data end End plot_data->end

Caption: Workflow for a Time-Kill Assay.

1. Culture Preparation:

  • Grow the MRSA strain in CAMHB to the mid-logarithmic phase (approximately 1-5 x 10⁶ CFU/mL).

2. Assay Setup:

  • Add this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC) to flasks containing the bacterial culture.

  • Include a growth control flask without any antibiotic.

3. Incubation and Sampling:

  • Incubate all flasks at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

4. Viable Cell Counting:

  • Perform serial tenfold dilutions of each sample in sterile saline or broth.

  • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubate the plates for 18-24 hours at 37°C.

  • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

5. Data Analysis:

  • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

  • Bacteriostatic activity is typically defined as a < 3-log₁₀ reduction in CFU/mL from the initial inoculum after 24 hours. Bactericidal activity is a ≥ 3-log₁₀ reduction.

Future Directions

While the current data on this compound's in vitro activity against MRSA is promising, further studies are warranted to fully characterize its potential. Key areas for future investigation include:

  • Expanded Strain Characterization: Testing against a broader panel of contemporary and diverse MRSA clones, including those with vancomycin-intermediate and resistant phenotypes.

  • Time-Kill Kinetics: Generation of comprehensive time-kill curve data to confirm its bacteriostatic or potentially bactericidal activity at higher concentrations.

  • Post-Antibiotic Effect (PAE): Determination of the duration of growth suppression after brief exposure to this compound.

  • Resistance Development Studies: Evaluation of the potential for and frequency of spontaneous resistance development in MRSA.

  • Synergy Testing: Investigating the potential for synergistic or antagonistic interactions with other classes of anti-MRSA agents.

The potent in vitro activity and novel mechanism of resistance evasion make this compound a significant candidate for further development in the fight against multidrug-resistant MRSA infections.

References

Cresomycin: A Technical Guide to its Spectrum of Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresomycin is a novel, fully synthetic bridged macrobicyclic antibiotic belonging to the oxepanoprolinamide class, which shares similarities with lincosamides.[1][2] Developed by researchers at Harvard University, it has demonstrated potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria.[3][4] Its unique structural design allows it to overcome common mechanisms of antibiotic resistance, making it a promising candidate in the fight against antimicrobial resistance (AMR).[5][6] This technical guide provides an in-depth overview of this compound's spectrum of activity, the experimental protocols used for its evaluation, and its mechanism of action.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound has been evaluated against a range of clinically significant bacterial pathogens, including strains resistant to currently available antibiotics. The primary method for determining this activity is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC) of the antibiotic required to inhibit visible bacterial growth.

Gram-Positive Bacteria

This compound exhibits potent activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant staphylococci, streptococci, and enterococci.[7]

Bacterial SpeciesResistance ProfileMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (ocular MRSA isolates)Widespread MRSA clonal complexes CC8 and CC50.06[8]0.5[8]
Staphylococcus aureus (ocular MRSA with erm genes)Erythromycin-resistantNot Reported0.5[8]
Staphylococci (clinical isolates)Multidrug-resistantNot Reported2[7]
Streptococci (clinical isolates)Multidrug-resistantNot Reported0.06[7]
Enterococci (clinical isolates)Multidrug-resistantNot Reported0.25[7]
Clostridioides difficile (clinical isolates)Multidrug-resistantNot Reported0.125[7]
Gram-Negative Bacteria

A significant advantage of this compound is its efficacy against challenging Gram-negative bacteria, including several ESKAPE pathogens, which are a common cause of healthcare-associated infections.[9]

Bacterial SpeciesResistance ProfileMIC90 (µg/mL)
Escherichia coliMultidrug-resistant2[7]
Klebsiella pneumoniaeMultidrug-resistant8[7]
Acinetobacter baumanniiMultidrug-resistant8[7]
Pseudomonas aeruginosaMultidrug-resistantNot Reported
Neisseria gonorrhoeaeNot Specified0.125[7]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented were determined using the broth microdilution method, a standardized and widely used technique in antimicrobial susceptibility testing.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism after a specified incubation period.

Detailed Methodology:

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on an appropriate agar (B569324) medium overnight.

    • Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain the final desired inoculum concentration.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of this compound is prepared.

    • Serial two-fold dilutions of the antibiotic are made in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model

The in vivo efficacy of this compound has been demonstrated in a neutropenic mouse thigh infection model, a standard preclinical model for evaluating antimicrobial agents.[1][10]

Objective: To assess the ability of an antibiotic to reduce the bacterial load in the thigh muscle of an immunosuppressed mouse.

Detailed Methodology:

  • Induction of Neutropenia:

    • Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[11]

  • Infection:

    • A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli, P. aeruginosa) is injected into the thigh muscle of the neutropenic mice.[9]

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), treatment with this compound or a vehicle control is initiated. The antibiotic is typically administered subcutaneously or intravenously at various dosing regimens.

  • Assessment of Bacterial Burden:

    • At a predetermined endpoint (e.g., 24 hours post-treatment), the mice are euthanized.

    • The thigh muscle is aseptically removed, homogenized, and serially diluted.

    • The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/gram of tissue).

  • Endpoint:

    • The efficacy of this compound is determined by comparing the bacterial load in the thighs of treated mice to that of the control group. A significant reduction in CFU/gram indicates effective antimicrobial activity in vivo.

Mechanism of Action and Overcoming Resistance

This compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2] Specifically, it binds to the peptidyl transferase center (PTC) on the 50S subunit of the ribosome, thereby inhibiting protein elongation.

A key innovation of this compound is its ability to overcome resistance mediated by ribosomal RNA methyltransferases, such as Erm and Cfr.[4][5] These enzymes modify specific nucleotides in the ribosome, which prevents many conventional antibiotics from binding effectively.

dot

G cluster_0 Bacterial Protein Synthesis cluster_1 This compound Mechanism of Action cluster_2 Bacterial Resistance Mechanism cluster_3 Overcoming Resistance with this compound Ribosome Ribosome Protein Protein Ribosome->Protein Peptide Bond Formation mRNA mRNA mRNA->Ribosome Translation tRNA tRNA tRNA->Ribosome Amino Acid Delivery This compound This compound Ribosome_PTC Ribosome (Peptidyl Transferase Center) This compound->Ribosome_PTC Binds to PTC Inhibition Inhibition of Protein Synthesis Ribosome_PTC->Inhibition Resistance_Genes erm/cfr genes Methyltransferase Erm/Cfr Methyltransferase Resistance_Genes->Methyltransferase Expression Methylated_Ribosome Methylated Ribosome Methyltransferase->Methylated_Ribosome Methylates Ribosome Binding_Blocked Binding Blocked Methylated_Ribosome->Binding_Blocked Conventional_Antibiotics Conventional Antibiotics Conventional_Antibiotics->Methylated_Ribosome Cresomycin_OR This compound Methylated_Ribosome_OR Methylated Ribosome Cresomycin_OR->Methylated_Ribosome_OR Conformational_Adjustment Conformational Adjustment Methylated_Ribosome_OR->Conformational_Adjustment Effective_Binding Effective Binding and Inhibition Conformational_Adjustment->Effective_Binding

Caption: Overview of this compound's mechanism and resistance circumvention.

This compound's rigid, pre-organized structure allows it to bind effectively to the ribosome even after methylation by Erm or Cfr.[5] X-ray crystallography has revealed that upon this compound binding, concessive adjustments occur in both the antibiotic and the methylated ribosome, permitting a tight interaction that inhibits protein synthesis.[4]

dot

G Start Component-Based Synthesis Building_Blocks Design and Synthesis of Key Building Blocks Start->Building_Blocks Nitroaldol_Chemistry Application of Nitroaldol Chemistry for Strategic Bond Formation Building_Blocks->Nitroaldol_Chemistry Glycal_Epoxide Use of Glycal Epoxide as Glycosyl Donor Nitroaldol_Chemistry->Glycal_Epoxide Assembly Late-Stage Assembly of Pre-built Components Glycal_Epoxide->Assembly Cresomycin_Molecule This compound Assembly->Cresomycin_Molecule

Caption: Simplified workflow of this compound's component-based synthesis.

The synthesis of this compound is achieved through a "component-based" approach, which allows for the creation of complex molecules by assembling pre-synthesized building blocks in the final stages.[12][13][14] This method facilitates the rational design and production of novel antibiotic variants that are not accessible through traditional semi-synthetic methods.

Conclusion

This compound represents a significant advancement in the development of new antibiotics. Its broad spectrum of activity against both Gram-positive and Gram-negative MDR pathogens, coupled with its ability to overcome key resistance mechanisms, underscores its potential as a future therapeutic agent. The data and methodologies presented in this guide provide a comprehensive overview for the scientific community to understand and further explore the capabilities of this promising antibiotic. Further preclinical and clinical studies are warranted to fully elucidate its safety and efficacy profile in humans.

References

Cresomycin: A Technical Guide to its Efficacy Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cresomycin (CRM) is a novel, fully synthetic bridged macrobicyclic antibiotic engineered for potent activity against a broad spectrum of multidrug-resistant (MDR) bacteria, including clinically significant Gram-negative pathogens.[1][2][3] Its design, which preorganizes the molecule for enhanced binding to the bacterial ribosome, allows it to overcome key resistance mechanisms that render many current antibiotics ineffective.[2][3][4] This document provides a comprehensive technical overview of this compound's efficacy against Gram-negative bacteria, detailing its mechanism of action, quantitative in vitro activity, and the experimental protocols utilized in its evaluation.

Introduction

The rise of antimicrobial resistance (AMR) poses a significant threat to global health, with Gram-negative bacteria presenting a particularly challenging therapeutic problem due to their impermeable outer membrane and evolved resistance mechanisms.[1] this compound, a derivative of the oxepanoprolinamide class of antibiotics, represents a significant advancement in antibiotic design.[3] Developed through component-based chemical synthesis, its structure is conformationally constrained to lock it into the precise three-dimensional shape required for optimal binding to the peptidyl transferase center (PTC) of the bacterial ribosome.[2][5][6] This "preorganization" results in a tighter and more stable interaction with the ribosomal target, even in the presence of resistance-conferring modifications like those mediated by Cfr and Erm methyltransferases.[1][7]

Mechanism of Action: Enhanced Ribosomal Binding

This compound functions by inhibiting bacterial protein synthesis.[5][8] Like lincosamide antibiotics, it targets the 50S ribosomal subunit.[3] However, its unique bridged macrobicyclic structure provides a more rigid and pre-organized conformation for binding to the PTC.[1][4] This enhanced engagement allows this compound to maintain its inhibitory activity against bacterial strains that have developed resistance to other ribosome-targeting antibiotics through enzymatic modification of the ribosomal RNA.[1][7]

G cluster_bacterium Gram-Negative Bacterium This compound This compound OuterMembrane Outer Membrane & Porins This compound->OuterMembrane Diffusion Periplasm Periplasmic Space OuterMembrane->Periplasm InnerMembrane Inner Membrane Periplasm->InnerMembrane Ribosome 70S Ribosome (50S + 30S) InnerMembrane->Ribosome Binding to 50S subunit Protein Protein Synthesis (Elongation) Ribosome->Protein Inhibition Inhibition Ribosome->Inhibition Inhibition->Protein Blocks peptide bond formation

Caption: Mechanism of action of this compound in Gram-negative bacteria.

In Vitro Efficacy Against Gram-Negative Bacteria

This compound has demonstrated potent in vitro activity against a range of Gram-negative bacteria, including multidrug-resistant strains of Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][9] The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the comparative in vitro activity of this compound (CRM) and iboxamycin (B13906954) (IBX), another synthetic lincosamide.

Table 1: MIC90 Values for this compound (CRM) vs. Iboxamycin (IBX)
Bacterial SpeciesThis compound (CRM) MIC90 (µg/mL)Iboxamycin (IBX) MIC90 (µg/mL)
Escherichia coli216
Klebsiella pneumoniae832
Acinetobacter baumannii832
Neisseria gonorrhoeae0.1250.5

Data sourced from BioWorld[9]

Experimental Protocols

The evaluation of this compound's efficacy involved standard and specialized microbiological and in vivo techniques.

Minimum Inhibitory Concentration (MIC) Assay

The in vitro potency of this compound was determined using the broth microdilution method.

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

    • Bacterial strains are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • The standardized bacterial inoculum is added to each well of the microtiter plate.

    • Plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

G start Start dilution Serial Dilution of this compound in 96-well plate start->dilution inoculum_prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->inoculum_prep inoculation Inoculate Wells dilution->inoculation inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Read MIC (Lowest concentration with no growth) incubation->read_mic end End read_mic->end

References

Early Preclinical Safety Profile of Cresomycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cresomycin is a novel, fully synthetic, bridged macrobicyclic oxepanoprolinamide antibiotic engineered to overcome prevalent antimicrobial resistance mechanisms. Developed by researchers at Harvard University, it demonstrates potent in vitro and in vivo efficacy against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria, including challenging pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1][2] Its mechanism of action involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. The molecule's "pre-organized" conformational rigidity allows it to bind with high affinity to bacterial ribosomes, even those modified by resistance-conferring enzymes like chloramphenicol-florfenicol resistance (Cfr) and erythromycin-resistance ribosomal RNA methylase (Erm), which typically prevent other antibiotics from binding effectively.[2] This document provides a technical summary of the early preclinical safety data available for this compound, focusing on in vitro cytotoxicity and in vivo tolerability studies.

Quantitative Safety Data Summary

Early preclinical assessments indicate a favorable preliminary safety profile for this compound. In vitro studies on human cell lines show low cytotoxicity, and it did not induce hemolysis in human red blood cells at the concentrations tested.[1] In vivo studies in murine infection models have shown high survival rates at therapeutic doses, suggesting good tolerability.[1]

Assay TypeCell/System TypeEndpointResult
In Vitro Safety
CytotoxicityHuman cell lines (various)ViabilityLow cytotoxicity observed
HemolysisHuman erythrocytesHemolysisNo hemolysis detected
In Vivo Safety
Systemic InfectionMurine model (S. aureus)Survival100% survival

Table 1: Summary of Early Preclinical Safety Findings for this compound

Experimental Protocols

In Vitro Safety Assessment

Cytotoxicity in Human Cell Lines

  • Objective: To determine the potential cytotoxic effects of this compound on human cells.

  • Methodology: While the specific cell lines and assay are not publicly detailed, it is reported that this compound was tested against various primary and immortalized human cell lines, including fibroblasts and human umbilical vein endothelial cells (HUVECs).[1] Standard cell viability assays, such as those based on metabolic activity (e.g., MTT or MTS) or membrane integrity (e.g., LDH release), are typically used for this purpose. Cells are cultured under standard conditions and exposed to a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours). Cell viability is then measured and compared to vehicle-treated control cells to determine the concentration at which the compound exhibits cytotoxic effects.

  • Results: this compound demonstrated low cytotoxicity against the tested human cell lines.[1]

Hemolysis Assay

  • Objective: To assess the potential of this compound to lyse red blood cells.

  • Methodology: The protocol involved incubating human erythrocytes with this compound at concentrations up to 125 μM.[1] A typical hemolysis assay involves collecting fresh human red blood cells, washing them in an isotonic buffer (e.g., PBS), and preparing a standardized cell suspension. This suspension is then incubated with various concentrations of the test compound. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (vehicle) are run in parallel. After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at a specific wavelength (e.g., 540 nm). The percentage of hemolysis is calculated relative to the positive control.

  • Results: No hemolysis of human erythrocytes was observed at concentrations of this compound up to 125 μM.[1]

In Vivo Safety and Efficacy Assessment

Murine Systemic Infection Model

  • Objective: To evaluate the efficacy and tolerability of this compound in a lethal systemic infection model.

  • Animal Model: Murine model of sepsis induced by a 90% lethal dose (LD90) of cfr-expressing Staphylococcus aureus.[1]

  • Dosing Regimen:

    • Test Article: this compound (CRM)

    • Dose: 25 mg/kg

    • Route of Administration: Subcutaneous (SC)

    • Frequency: Four times a day (q.i.d.) for one day.[1]

  • Methodology: Mice were infected with a lethal dose of multidrug-resistant S. aureus. A treatment group received subcutaneous injections of this compound, while a control group received injections of the vehicle solution. The animals were monitored for survival over a period of seven days.[1]

  • Results: In the group treated with this compound, 100% of the mice (10 out of 10) survived for the seven-day observation period. In contrast, 90% of the mice (9 out of 10) in the vehicle-treated control group succumbed to the infection within two days.[1] This result, while primarily demonstrating efficacy, also indicates that the 25 mg/kg q.i.d. regimen was well-tolerated in the context of a severe infection.

Visualizations: Mechanism and Workflow

The following diagrams illustrate the core mechanism of action for this compound and a generalized workflow for preclinical safety assessment.

Mechanism of Action: this compound Overcoming Bacterial Resistance cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 Antibiotic Action Ribosome Bacterial Ribosome (Protein Synthesis) Protein_Synthesis_Blocked Protein Synthesis Blocked Ribosome->Protein_Synthesis_Blocked Inhibits Translation Methylase Cfr/Erm Methyltransferase Methylation Ribosome Methylation Methylase->Methylation Adds methyl group Standard_Abx Standard Antibiotic (e.g., Lincosamide) Standard_Abx->Ribosome Binding Blocked This compound This compound (Pre-organized) This compound->Ribosome Strong Binding (Overcomes Blockade)

Caption: this compound's pre-organized structure enables strong binding to bacterial ribosomes, bypassing common resistance mechanisms like enzymatic methylation that block standard antibiotics.

Generalized Preclinical Safety Assessment Workflow cluster_1 Start Compound Synthesis (this compound) InVitro In Vitro Safety Studies Start->InVitro Cytotoxicity Cytotoxicity Assays (Human Cell Lines) InVitro->Cytotoxicity Hemolysis Hemolysis Assay (Human RBCs) InVitro->Hemolysis InVivo In Vivo Studies (Murine Models) Cytotoxicity->InVivo Hemolysis->InVivo Tolerability Tolerability & Efficacy (Infection Model) InVivo->Tolerability Decision Safety Profile Assessment Proceed to further studies? Tolerability->Decision

Caption: A streamlined workflow outlining the progression from compound synthesis to key in vitro and in vivo preclinical safety evaluations.

References

An In-Depth Technical Guide to the Structural Biology of Cresomycin's Ribosomal Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cresomycin is a novel, synthetically designed antibiotic demonstrating potent activity against a broad spectrum of multidrug-resistant bacteria. Its efficacy stems from a unique, pre-organized molecular architecture that facilitates high-affinity binding to the bacterial ribosome, even in the presence of resistance-conferring modifications. This technical guide provides a comprehensive overview of the structural basis for this compound's interaction with the ribosome, detailing its mechanism of action and how it overcomes common resistance pathways. We present collated quantitative data on its activity, detailed experimental protocols for key structural and functional assays, and visual representations of the underlying molecular and experimental workflows.

Introduction

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the development of novel antibiotics that can circumvent existing resistance mechanisms.[1] Many clinically important antibiotics target the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2] However, bacteria have evolved sophisticated strategies to evade these drugs, often through enzymatic modification of the ribosomal binding site.[1]

This compound, a bridged macrobicyclic oxepanoprolinamide, represents a significant advancement in antibiotic design.[3] It is a fully synthetic molecule, inspired by the lincosamide class of antibiotics, but engineered for enhanced ribosomal binding.[2] Its rigid, pre-organized conformation minimizes the entropic penalty of binding, leading to a tighter interaction with the peptidyl transferase center (PTC) of the bacterial ribosome.[3] This guide delves into the structural and functional intricacies of this compound's ribosomal engagement.

Quantitative Data on this compound Activity

The potency of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative perspective on its efficacy.

Table 1: In Vitro Ribosome Binding Affinity
CompoundAssay TypeRibosome SourceIC50 (nM)Reference
This compound [¹⁴C]-Erythromycin DisplacementE. coli≤ 8.2 [3]
Iboxamycin (B13906954)[¹⁴C]-Erythromycin DisplacementE. coli35[3]
ClindamycinRadio-displacementE. coli~574[3]
Table 2: Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90 represents the concentration required to inhibit 90% of the tested strains.

Organism (Number of Strains)Resistance ProfileThis compound MIC90 (µg/mL)Iboxamycin MIC90 (µg/mL)Clindamycin MIC90 (µg/mL)Reference
Staphylococcus aureus (n=31)Multidrug-resistant28>16[3]
Staphylococcus aureus (n=50)Ocular MRSA, erm positive0.52>16[4]
Streptococcus spp. (n=13)Multidrug-resistant≤ 0.060.25>16[3]
Enterococcus spp. (n=21)Multidrug-resistant0.252>16[3]
Escherichia coli-216-[5]
Klebsiella pneumoniae-832-[5]
Acinetobacter baumannii-832-[5]
Pseudomonas aeruginosa----[1][3]
Neisseria gonorrhoeae-0.1250.5-[5]
Table 3: In Vivo Efficacy in Murine Infection Models
Infection ModelBacterial StrainTreatmentSurvival RateReference
Systemic Infection (Sepsis)S. aureus (cfr-expressing, LD90)This compound (25 mg/kg, s.c., q.i.d.)100% (10/10)[3]
Systemic Infection (Sepsis)S. aureus (cfr-expressing, LD90)Vehicle10% (1/10)[3]

Mechanism of Action and Overcoming Resistance

This compound, like lincosamides, binds to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit, thereby inhibiting protein synthesis.[6] Its pre-organized structure allows it to bind with high affinity even to ribosomes that have been modified by resistance-conferring enzymes, such as Cfr and Erm methyltransferases.[3] These enzymes typically add methyl groups to nucleotide A2503 (in the case of Cfr) or A2058 (in the case of Erm) in the 23S rRNA, sterically hindering the binding of conventional antibiotics.[3] Structural studies have revealed that this compound can induce conformational changes in the modified ribosome, displacing the methylated nucleobase to accommodate its own binding.[5]

Signaling Pathway of this compound Action and Resistance Evasion

Cresomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_resistance Resistance Mechanism 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) (A-site) 50S_subunit->PTC 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis PTC->Protein_Synthesis Catalyzes peptide bond formation Inhibition Inhibition of Protein Synthesis PTC->Inhibition This compound This compound This compound->PTC High-affinity binding to A-site Methylation Methylation of 23S rRNA (A2503/A2058) This compound->Methylation Binds despite methylation, induces conformational change Bacterial_Death Bacteriostatic Effect Inhibition->Bacterial_Death Cfr_Erm Cfr/Erm Methyltransferases Cfr_Erm->Methylation Steric_Hindrance Steric Hindrance for Conventional Antibiotics Methylation->Steric_Hindrance Steric_Hindrance->PTC Prevents binding

Caption: Mechanism of this compound action and evasion of resistance.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's ribosomal binding.

X-ray Crystallography of this compound-Ribosome Complexes

This protocol is based on the methods described for the structural determination of this compound bound to the Thermus thermophilus 70S ribosome (PDB ID: 8UD6).[3]

Objective: To determine the high-resolution three-dimensional structure of this compound in complex with the bacterial ribosome.

Materials:

  • Purified T. thermophilus 70S ribosomes

  • This compound solution

  • mRNA, deacylated A-site tRNA(Phe), aminoacylated P-site fMet-tRNA(Met), and deacylated E-site tRNA(Phe)

  • Crystallization buffer (specific composition proprietary, but typically contains precipitants like PEG, salts, and buffering agents)

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron source)

Procedure:

  • Complex Formation:

    • Incubate purified 70S ribosomes with a molar excess of mRNA, tRNAs, and this compound to ensure saturation of the binding site.

    • The incubation is typically performed at a controlled temperature (e.g., 37°C) for a specific duration to allow for complex formation.

  • Crystallization:

    • Employ hanging or sitting drop vapor diffusion method.

    • Mix the ribosome-cresomycin complex solution with the crystallization buffer in a 1:1 ratio.

    • Equilibrate the drop against a reservoir of the crystallization buffer.

    • Incubate at a constant temperature until crystals appear.

  • Cryo-protection and Data Collection:

    • Transfer the crystals to a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Mount the frozen crystal on a goniometer and collect X-ray diffraction data using a synchrotron radiation source.

  • Structure Determination and Refinement:

    • Process the diffraction data using software like HKL2000 or XDS.

    • Solve the structure by molecular replacement using a previously determined ribosome structure as a search model.

    • Build the model of this compound and the surrounding ribosomal components into the electron density map using software like Coot.

    • Refine the structure using software like Phenix or Refmac5 to optimize the fit of the model to the experimental data.

Experimental Workflow: X-ray Crystallography

XRay_Workflow Start Purified 70S Ribosome + this compound + mRNA/tRNAs Complex_Formation Complex Formation (Incubation) Start->Complex_Formation Crystallization Crystallization (Vapor Diffusion) Complex_Formation->Crystallization Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystallization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection (Synchrotron) Crystal_Harvesting->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Model_Building Model Building (Coot) Structure_Solution->Model_Building Refinement Structure Refinement (Phenix/Refmac5) Model_Building->Refinement Final_Structure Final 3D Structure (PDB Deposition) Refinement->Final_Structure

References

Methodological & Application

Total Synthesis of Cresomycin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of cresomycin, a novel macrobicyclic antibiotic effective against a broad spectrum of multidrug-resistant bacteria.[1][2] The synthesis employs a convergent strategy, featuring the preparation of a "northern" aminooctose fragment and a "southern" oxepanoprolinamide fragment, which are subsequently coupled to form the final product.[3] This protocol is based on the groundbreaking work of Wu et al. and is intended to guide researchers in the laboratory-scale synthesis of this promising therapeutic agent.[1]

Introduction

This compound is a fully synthetic antibiotic designed to overcome common mechanisms of bacterial resistance.[4] Its rigid, pre-organized structure allows for high-affinity binding to the bacterial ribosome, even in strains that have developed resistance to other ribosome-targeting antibiotics.[1][5][6] The total synthesis of this compound represents a significant advancement in synthetic organic chemistry and offers a platform for the development of new antibiotics.[3][5] This protocol outlines the key synthetic steps, from commercially available starting materials to the final, highly active compound.

Retrosynthetic Analysis

The synthetic strategy for this compound involves a convergent approach, disconnecting the molecule at the central amide bond. This divides the synthesis into two main parts: the preparation of the macrocyclic "northern" aminooctose fragment and the bicyclic "southern" oxepanoprolinamide fragment. This modular approach allows for the independent synthesis of these complex intermediates before their final coupling.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound, including yields for major transformations and characterization data for key intermediates.

Table 1: Yields of Key Synthetic Steps

StepTransformationProductYield (%)
1Two-step sequence from intermediate 3(Z)-macrobicycle 451
2Global deprotection of 4Macrobicyclic amine 5High
3Amide coupling of 5 and 6N-Boc-protected this compoundHigh
4Final deprotectionThis compound (CRM)High

Table 2: Characterization Data for Key Intermediates and Final Product

CompoundMolecular FormulaMass (m/z)Key ¹H NMR Shifts (ppm)
(Z)-macrobicycle 4 C₃₂H₃₉NO₇S[M+H]⁺ expected: 582.2, found: 582.2Data not fully available in search results
Macrobicyclic amine 5 C₁₅H₂₅NO₄S[M+H]⁺ expected: 316.2, found: 316.2Data not fully available in search results
N-Boc-oxepanoproline 6 C₁₅H₂₅NO₅[M+H]⁺ expected: 300.2, found: 300.2Data not fully available in search results
This compound (CRM) C₂₅H₄₂N₂O₆S[M+H]⁺ expected: 499.3, found: 499.3Data not fully available in search results

Experimental Protocols

I. Synthesis of the "Northern" Aminooctose Fragment

The synthesis of the macrocyclic "northern" fragment begins with the commercially available starting material D-galactose.[5]

1. Synthesis of the (Z)-macrobicycle 4

A detailed multi-step synthesis starting from a D-galactose derivative leads to the Ellman sulfinimine 22.[7] This intermediate undergoes a series of transformations including a key ring-closing metathesis reaction using Grubbs II catalyst to form the macrocyclic structure.[1] Following further functional group manipulations, the desired (Z)-macrobicycle 4 is obtained.[1]

  • Detailed step-by-step protocol for the synthesis of (Z)-macrobicycle 4 is complex and requires access to the supplementary information of the primary literature, which is not fully available in the provided search results. A two-step sequence from a precursor intermediate yields (Z)-macrobicycle 4 in 51% yield.[1] The purification is achieved by flash column chromatography.[1]

2. Synthesis of the Macrobicyclic Amine 5

The protected (Z)-macrobicycle 4 undergoes a global deprotection of the benzoyl and sulfinamide groups to yield the macrobicyclic amine 5.[1]

  • Deprotection Conditions: While the specific reagents are not detailed in the search results, this step is described as a "global benzoyl and sulfinamide deprotection."[1] Typically, this would involve acidic conditions for the sulfinamide and basic conditions for the benzoyl groups. This step is reported to proceed in high yield on a 1-gram scale.[1]

II. Synthesis of the "Southern" Oxepanoprolinamide Fragment

The synthesis of the bicyclic "southern" fragment, the N-Boc-protected oxepanoproline derivative 6, is accomplished through a multi-step sequence. A key transformation involves a one-pot procedure with a TiCl₄-mediated conjugate addition of an allylsilane to an Evans N-acryloyloxazolidinone, followed by an aldol (B89426) addition to (R)-Garner's aldehyde, which sets all the stereocenters.[3]

  • Detailed step-by-step protocol for the synthesis of N-Boc-protected oxepanoproline derivative 6 is highly detailed and requires access to the primary dissertation, which is not fully available in the provided search results. [3]

III. Final Assembly and Deprotection of this compound

1. Amide Coupling of Fragments 5 and 6

The "northern" amine 5 and the "southern" carboxylic acid 6 are coupled to form the central amide bond of this compound.[1]

  • Reaction Conditions:

    • To a solution of N-Boc-protected oxepanoproline derivative 6 in a suitable aprotic solvent (e.g., DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

    • Stir the mixture for a short period to activate the carboxylic acid.

    • Add the macrocyclic amine 5 to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work-up the reaction and purify the product by flash column chromatography to yield N-Boc-protected this compound. This reaction is reported to proceed in high yield.[1]

2. Final Deprotection to Yield this compound (CRM)

The N-Boc protecting group on the proline nitrogen is removed to afford the final product, this compound.[1]

  • Reaction Conditions:

    • Dissolve the N-Boc-protected this compound in a solution of HCl in dioxane and methanol.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent under reduced pressure to yield this compound hydrochloride. This final step is reported to proceed in high yield, and on the largest scale, 320 mg of this compound was prepared.[1]

Visualizations

Total_Synthesis_Workflow cluster_north Synthesis of 'Northern' Fragment cluster_south Synthesis of 'Southern' Fragment cluster_final Final Assembly d_galactose D-Galactose intermediate_3 Intermediate 3 d_galactose->intermediate_3 Multi-step synthesis z_macrobicycle_4 (Z)-macrobicycle 4 intermediate_3->z_macrobicycle_4 Two-step sequence (51% yield) amine_5 Macrobicyclic amine 5 z_macrobicycle_4->amine_5 Global Deprotection coupling Amide Coupling (HATU, DIPEA) amine_5->coupling starting_materials_south Starting Materials oxepanoproline_6 N-Boc-oxepanoproline 6 starting_materials_south->oxepanoproline_6 Multi-step synthesis oxepanoproline_6->coupling deprotection Final Deprotection (HCl, Dioxane/MeOH) coupling->deprotection This compound This compound (CRM) deprotection->this compound

Caption: Convergent total synthesis workflow for this compound.

Amide_Coupling amine Macrobicyclic amine 5 ('Northern' Fragment) coupled_product N-Boc-protected this compound amine->coupled_product acid N-Boc-oxepanoproline 6 ('Southern' Fragment) hatu HATU acid->hatu activated_acid Activated Carboxylic Acid hatu->activated_acid Activation dipea DIPEA dipea->activated_acid activated_acid->coupled_product Nucleophilic Acyl Substitution

Caption: Key amide coupling reaction in this compound synthesis.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Cresomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to Cresomycin, a novel synthetic antibiotic. The methodologies described herein are based on established standards for antimicrobial susceptibility testing (AST) and are intended to guide researchers in assessing the potency of this compound against a range of clinically relevant bacteria.

Introduction to this compound

This compound is a promising experimental antibiotic designed to combat multidrug-resistant bacteria.[1][2] It belongs to the bridged macrobicyclic oxepanoprolinamide class of antibiotics, which share similarities with lincosamides.[1] Its primary mechanism of action involves binding to the bacterial ribosome, thereby inhibiting protein synthesis.[3][4][5] A key feature of this compound is its pre-organized rigid structure, which allows for enhanced binding to the ribosome, even in bacteria that have developed resistance to other ribosome-targeting antibiotics through mechanisms such as the production of ribosomal RNA methyltransferases.[1][2][5] this compound has demonstrated in vitro activity against a variety of Gram-positive and Gram-negative bacteria, including resistant strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1][3][6]

Principles of In Vitro Susceptibility Testing

In vitro susceptibility testing is essential for determining the concentration of an antibiotic required to inhibit or kill a specific bacterium. The most common metrics derived from these tests are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro dilution susceptibility test.[7]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

This document outlines three standard methods for determining the MIC of this compound:

  • Broth Microdilution

  • Agar (B569324) Dilution

  • Disk Diffusion (Kirby-Bauer)

Data Presentation

The following tables provide examples of how to structure and present quantitative data obtained from in vitro susceptibility testing of this compound.

Table 1: Example MIC and MBC Data for this compound against Quality Control Strains

Quality Control StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)
Staphylococcus aureus ATCC® 29213™0.060.125
Escherichia coli ATCC® 25922™0.250.5
Pseudomonas aeruginosa ATCC® 27853™12
Enterococcus faecalis ATCC® 29212™0.1250.25

Table 2: Example MIC Distribution of this compound against Clinical Isolates

Organism (Number of Isolates)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Methicillin-Resistant S. aureus (MRSA) (n=50)0.1250.50.03 - 2
Vancomycin-Resistant Enterococci (VRE) (n=50)0.2510.06 - 4
Multidrug-Resistant E. coli (n=50)0.520.125 - 8
Carbapenem-Resistant P. aeruginosa (n=50)280.5 - 32

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Experimental Protocols

Broth Microdilution Method

This method is considered a gold standard for determining the MIC of an antibiotic.[7] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., DMSO)[8]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures of test organisms

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[8]

    • Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).[8] This can be done visually or with a spectrophotometer.

    • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the 2X concentrated this compound working solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate.[9] Discard the final 100 µL from the last well in the dilution series.

    • This will result in wells containing 100 µL of varying concentrations of this compound.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism.[7]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare this compound Stock Solution E Perform Serial Dilutions of this compound A->E B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum to ~5x10^5 CFU/mL B->C F Inoculate wells with Bacterial Suspension C->F D Dispense CAMHB into 96-well plate D->E E->F G Incubate at 35°C for 16-20 hours F->G H Read MIC (Lowest concentration with no visible growth) G->H

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination and is particularly useful for testing multiple organisms simultaneously.[10]

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures of test organisms

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the desired final concentrations.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add 1 part of each this compound stock solution to 9 parts of molten MHA to create a series of plates with twofold dilutions of the antibiotic.[10]

    • Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow them to solidify.

    • Include a drug-free control plate.

  • Preparation of Bacterial Inoculum:

    • Prepare bacterial inocula as described for the broth microdilution method (adjusted to 0.5 McFarland standard).

    • This will be the stock inoculum.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting with the control plate and proceeding to plates with increasing concentrations of this compound.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism at the inoculation spot.[10]

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative test that is widely used in clinical laboratories for its simplicity and low cost.[11][12]

Materials:

  • Paper disks impregnated with a standardized amount of this compound (e.g., 30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial cultures of test organisms

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Ruler or calipers

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of MHA Plates:

    • Ensure the MHA plates are at room temperature and have a dry surface.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as previously described.

  • Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[13]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks and Incubation:

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.[13] Ensure the disks are in firm contact with the agar.

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[14]

    • The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires the establishment of correlative breakpoints based on MIC data.

Cresomycin_Mechanism cluster_bacterium Bacterial Cell cluster_ribosome Ribosome (70S) cluster_resistance Resistance Mechanism Ribosome Peptidyl Transferase Center Protein_Synth Protein Synthesis Ribosome->Protein_Synth Blocks This compound This compound This compound->Ribosome Binds with high affinity Altered_Ribosome Altered Ribosome This compound->Altered_Ribosome Overcomes resistance due to pre-organized structure Cell_Death Inhibition of Growth (Bacteriostasis) Protein_Synth->Cell_Death mRNA mRNA tRNA tRNA Methyltransferase rRNA Methyltransferase Methyltransferase->Altered_Ribosome Modifies binding site Other_Antibiotics Other Ribosome-Targeting Antibiotics Other_Antibiotics->Altered_Ribosome Reduced binding

Caption: Mechanism of action of this compound and its advantage over a common resistance mechanism.

Quality Control

It is imperative to perform quality control testing each time an AST is conducted to ensure the accuracy and reproducibility of the results. This involves testing standard, well-characterized bacterial strains with known susceptibility to the antimicrobial agent being tested.

Recommended QC Strains:

  • Staphylococcus aureus ATCC® 29213™

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

The resulting MIC or zone diameter values for these QC strains should fall within the established acceptable ranges.

Safety Precautions

  • All work with bacterial cultures should be performed in a biological safety cabinet using appropriate aseptic techniques.

  • Personal protective equipment (PPE), including lab coats, gloves, and eye protection, should be worn at all times.

  • All contaminated materials should be decontaminated and disposed of according to institutional guidelines.

  • Refer to the Safety Data Sheet (SDS) for this compound for specific handling and storage instructions.

These protocols provide a framework for the in vitro evaluation of this compound. Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for obtaining reliable and comparable data.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Cresomycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cresomycin is a novel, fully synthetic antibiotic belonging to the bridged macrobicyclic oxepanoprolinamide class, which shares similarities with lincosamides.[1] It has been engineered to bind with high affinity to the bacterial ribosome, demonstrating potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1][2][3] this compound's unique structural preorganization allows it to overcome common resistance mechanisms that affect other ribosome-targeting antibiotics.[2][3][4]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6] Establishing the MIC is a critical step in the evaluation of new antibiotics, providing essential data on their potency and spectrum of activity. This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods.

Mechanism of Action: Overcoming Ribosomal Resistance

This compound exerts its antibacterial effect by binding to the peptidyl transferase center (PTC) on the large subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[3][7][8] A prevalent mechanism of resistance to antibiotics targeting this site, such as lincosamides and macrolides, involves the enzymatic methylation of ribosomal RNA by methyltransferases like Cfr (chloramphenicol-florfenicol resistance) and Erm (erythromycin-resistance ribosomal RNA methylase).[2][4] This modification sterically hinders the binding of many antibiotics.

This compound is designed to be "preorganized," meaning its three-dimensional conformation is rigidly locked into the optimal shape for ribosomal binding.[3][9] This allows it to bind tightly to the ribosome and physically displace the methylated nucleobase, thereby overcoming this key resistance mechanism.[3][10]

cluster_0 Standard Antibiotic Interaction cluster_1 Resistance Mechanism cluster_2 This compound's Action a Standard Antibiotic b Bacterial Ribosome (PTC) a->b Binds & Inhibits Protein Synthesis c Standard Antibiotic d Methylated Ribosome (e.g., by Cfr/Erm) c->d e Binding Blocked d->e f This compound (Preorganized Structure) g Methylated Ribosome (e.g., by Cfr/Erm) f->g Bypasses Resistance h Strong Binding Achieved Protein Synthesis Inhibited g->h

Caption: Mechanism of this compound overcoming ribosomal resistance.

Quantitative Data Summary: In Vitro Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in preclinical studies. Data is presented as MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively) or as a range.

OrganismStrain TypeThis compound MIC (µg/mL)Comparator MICs (µg/mL)Reference
Staphylococcus aureusMultidrug-Resistant (MDR)MIC₉₀: 2Iboxamycin (B13906954) MIC₉₀: 8[11]
Staphylococcus aureusOcular MRSA (erm genes)MIC₅₀: 0.06, MIC₉₀: 0.5Iboxamycin MIC₉₀: 2, Clindamycin MIC₉₀: >16[12]
Streptococcus spp.MDR Clinical IsolatesMIC₉₀: 0.06Iboxamycin MIC₉₀: 0.25[11]
Enterococcus spp.MDR Clinical IsolatesMIC₉₀: 0.25Iboxamycin MIC₉₀: 2[11]
Clostridioides difficileMDR Clinical IsolatesMIC₉₀: 0.125Iboxamycin MIC₉₀: 16[11]
Escherichia coliClinical IsolatesMIC₉₀: 2Iboxamycin MIC₉₀: 16[11]
Klebsiella pneumoniaeClinical IsolatesMIC₉₀: 8Iboxamycin MIC₉₀: 32[11]
Acinetobacter baumanniiClinical IsolatesMIC₉₀: 8Iboxamycin MIC₉₀: 32[11]
Neisseria gonorrhoeaeClinical IsolatesMIC₉₀: 0.125Iboxamycin MIC₉₀: 0.5[11]

Experimental Workflow: General MIC Determination

The determination of an MIC value follows a standardized workflow, regardless of the specific method employed. The key stages involve preparing the bacterial inoculum and antibiotic dilutions, co-incubation, and subsequent analysis to identify the concentration at which bacterial growth is inhibited.

cluster_prep Preparation A 1. Prepare Bacterial Inoculum Isolate colonies and adjust to 0.5 McFarland standard B 2. Prepare Antibiotic Dilutions Perform serial dilutions of this compound in appropriate medium (broth or agar) C 3. Inoculation Add standardized bacterial inoculum to antibiotic dilutions B->C D 4. Incubation Incubate at 35-37°C for 16-20 hours (or as required by the organism) C->D E 5. Read & Interpret Results Observe for visible growth. The lowest concentration without growth is the MIC. D->E

Caption: General experimental workflow for MIC determination.

Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13] Researchers should consult the most recent CLSI M07 and M100 documents for detailed standards.

Protocol 1: Broth Microdilution Method

This is the most common method for high-throughput MIC testing and is the standard referenced in this compound literature.[5][11][14][15]

Principle: A standardized bacterial inoculum is challenged with serially diluted concentrations of this compound in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest drug concentration that shows no visible turbidity after incubation.[14][16]

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO, sterile water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strain(s) of interest

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate (B84403) buffer

  • Spectrophotometer or turbidimeter

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent. Further dilutions should be made in CAMHB.

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate incubated for 18-24 hours. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the working this compound solution (at 2x the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 should serve as a positive growth control (no drug). Well 12 should be a sterility control (no bacteria).

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum (prepared in step 2d) to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the drug to its final test concentration. b. Do not add bacteria to well 12.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

Interpretation:

  • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity), as compared to the growth control well.

  • The sterility control (well 12) should remain clear. The growth control (well 11) should show distinct turbidity.

Protocol 2: Agar Dilution Method

This method is considered a reference "gold standard" and is useful for testing multiple isolates simultaneously.[17][18]

Principle: Two-fold serial dilutions of this compound are incorporated into molten agar, which is then poured into petri dishes. A standardized bacterial inoculum is spotted onto the surface of each plate. The MIC is the lowest drug concentration that inhibits visible growth.[5][17]

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains and inoculum preparation materials (as above)

  • Inoculum-replicating device (optional, but recommended)

  • Incubator (35 ± 2°C)

Procedure:

  • Plate Preparation: a. Prepare a series of tubes, each containing the appropriate volume of this compound solution to achieve the desired final concentration when mixed with agar. b. Add 9 parts of molten MHA (held at 45-50°C) to 1 part of each antibiotic dilution. Mix thoroughly by inverting the tubes and pour into sterile petri dishes. c. Prepare a drug-free control plate. d. Allow plates to solidify on a level surface and dry before use.

  • Inoculum Preparation: Prepare the bacterial inoculum as described for broth microdilution, but the final dilution should be adjusted to deliver approximately 10⁴ CFU per spot.

  • Inoculation: Spot the prepared bacterial inocula onto the surface of each agar plate, including the control plate. Allow the spots to dry completely before inverting the plates.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

Interpretation:

  • The MIC is the lowest concentration of this compound on the plate series that completely inhibits the growth of the organism. A faint haze or one or two isolated colonies should be disregarded.[19]

Protocol 3: Gradient Diffusion Method (E-test)

This method provides an MIC value from a continuous concentration gradient on a single plate.[20][21][22]

Principle: A non-porous plastic strip (e.g., E-test) containing a predefined, continuous gradient of this compound is placed on an inoculated agar plate. The drug diffuses into the agar, creating a stable concentration gradient. After incubation, an elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the calibrated strip.[21][22][23]

Materials:

  • This compound gradient strips (custom synthesis may be required for a novel compound)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains and inoculum preparation materials (as above)

  • Sterile swabs

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described previously.

  • Inoculation: a. Dip a sterile swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth. c. Allow the plate to dry for 5-15 minutes.

  • Strip Application: Using sterile forceps, apply the this compound gradient strip to the center of the inoculated agar surface. Ensure the entire strip is in contact with the agar.

  • Incubation: Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.

Interpretation:

  • Read the MIC value at the point where the lower edge of the elliptical inhibition zone intersects the MIC scale on the strip.[21][23] If the intersection falls between two markings, round up to the next highest value.

References

Application Notes and Protocols for Cresomycin in a Mouse Sepsis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresomycin is a novel, synthetically developed antibiotic belonging to the bridged macrobicyclic oxepanoprolinamide class, which shares similarities with lincosamide antibiotics.[1] It has demonstrated potent activity against a broad spectrum of multidrug-resistant (MDR) bacteria, including both Gram-positive and Gram-negative pathogens.[2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in established mouse models of sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection. The provided methodologies are based on preclinical studies that have demonstrated the in vivo efficacy of this compound.

The primary mechanism of action of this compound involves its binding to the bacterial ribosome, thereby inhibiting protein synthesis.[3][5] Its unique, pre-organized three-dimensional structure allows for a high-affinity interaction with the ribosome, even in bacteria that have developed resistance to other ribosome-targeting antibiotics through mechanisms such as ribosomal RNA methylation.[5][6] this compound has been shown to be effective against problematic MDR strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa.[2][3][7]

In Vivo Efficacy of this compound

Preclinical studies in murine infection models have demonstrated the significant in vivo efficacy of this compound. In a systemic infection model using a lethal dose of cfr-expressing Staphylococcus aureus, administration of this compound resulted in a remarkable survival rate. Furthermore, in neutropenic thigh infection models, this compound effectively reduced the bacterial burden of various multidrug-resistant bacteria.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in mouse sepsis models.

Table 1: Survival Rate in Murine Systemic Sepsis Model with S. aureus

Treatment GroupDosageAdministration RouteSurvival Rate (7 days post-infection)
This compound25 mg/kg, q.i.d. for one daySubcutaneous (SC)100% (10 out of 10 mice)[8][9]
Vehicle ControlN/ASubcutaneous (SC)10% (1 out of 10 mice)[8]

Table 2: Bacterial Load Reduction in Murine Neutropenic Thigh Infection Models

Bacterial StrainResistance MechanismTreatmentLog10 CFU Reduction (compared to untreated)
Staphylococcus aureuscfr-expressingThis compound-4.6[8]
Staphylococcus aureusermA-expressingThis compound-2.2[8]
Escherichia coliCarbapenem-resistantThis compound-2.6[8]
Pseudomonas aeruginosaCarbapenem-resistantThis compound-2.7[8]

Experimental Protocols

The following are detailed protocols for establishing and utilizing mouse sepsis models to evaluate the efficacy of this compound.

Murine Systemic Sepsis Model

This model is designed to assess the ability of an antimicrobial agent to protect against a lethal systemic infection.

Materials:

  • Specific pathogen-free mice (e.g., female BALB/c, 6-8 weeks old)

  • Multidrug-resistant Staphylococcus aureus strain (e.g., a cfr-expressing strain)

  • Tryptic Soy Broth (TSB) or other suitable bacterial culture medium

  • Sterile 0.9% saline

  • This compound, formulated for subcutaneous injection

  • Vehicle control (the formulation buffer for this compound)

  • Syringes and needles for injection

  • Animal monitoring and housing facilities

Protocol:

  • Bacterial Preparation:

    • Culture the S. aureus strain overnight in TSB at 37°C with shaking.

    • The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash twice with sterile saline, and resuspend in sterile saline to the desired concentration. The concentration should be predetermined to establish a 90% lethal dose (LD90) in the specific mouse strain being used. This typically requires a pilot dose-ranging study.

  • Induction of Sepsis:

    • Inject the bacterial suspension intraperitoneally (IP) into the mice. The injection volume is typically 0.1-0.2 mL.

  • Treatment Administration:

    • At a predetermined time post-infection (e.g., 1 hour), administer this compound or the vehicle control subcutaneously.

    • For the regimen outlined in Table 1, a 25 mg/kg dose is administered four times over a 24-hour period.

  • Monitoring:

    • Monitor the mice for signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and survival for a period of 7 days.

    • Record survival data daily.

Murine Neutropenic Thigh Infection Model

This model is used to evaluate the antimicrobial efficacy of a compound in a localized infection site in an immunocompromised host.

Materials:

  • Specific pathogen-free mice (e.g., female ICR mice, 6 weeks old)

  • Bacterial strains of interest (e.g., MDR S. aureus, E. coli, P. aeruginosa)

  • Cyclophosphamide (B585) for inducing neutropenia

  • Bacterial culture media

  • Sterile 0.9% saline

  • This compound, formulated for subcutaneous injection

  • Vehicle control

  • Syringes and needles for injection and tissue homogenization

  • Tissue homogenizer

  • Agar (B569324) plates for bacterial enumeration

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice neutropenic.

  • Bacterial Preparation:

    • Prepare the bacterial inoculum as described in the systemic sepsis model protocol. The final concentration should be adjusted to establish a robust infection in the thigh muscle.

  • Induction of Thigh Infection:

    • Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension intramuscularly into the thigh of each mouse.

  • Treatment Administration:

    • Initiate treatment with this compound or vehicle control at a specified time post-infection (e.g., 2 hours). Administer the drug subcutaneously at the desired dosage and frequency.

  • Assessment of Bacterial Burden:

    • At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically dissect the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates.

    • Incubate the plates overnight at 37°C and count the number of colony-forming units (CFUs) to determine the bacterial load per gram of tissue.

Visualizations

Signaling Pathway: this compound Mechanism of Action

Cresomycin_Mechanism cluster_bacterium Bacterial Cell This compound This compound Ribosome Bacterial Ribosome (70S) This compound->Ribosome Binds to 50S subunit Protein_Synthesis Protein Synthesis Inhibition Inhibition Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Workflow: Murine Systemic Sepsis Model

Systemic_Sepsis_Workflow A 1. Prepare Bacterial Inoculum (MDR S. aureus) B 2. Induce Sepsis in Mice (Intraperitoneal Injection) A->B C 3. Administer Treatment B->C D This compound Group C->D E Vehicle Control Group C->E F 4. Monitor Survival (Daily for 7 days) D->F E->F G 5. Analyze Data (Kaplan-Meier Survival Curve) F->G

Caption: Workflow for the murine systemic sepsis model.

Experimental Workflow: Murine Neutropenic Thigh Infection Model

Thigh_Infection_Workflow A 1. Induce Neutropenia (Cyclophosphamide) C 3. Induce Thigh Infection (Intramuscular Injection) A->C B 2. Prepare Bacterial Inoculum B->C D 4. Administer Treatment C->D E This compound Group D->E F Vehicle Control Group D->F G 5. Euthanize and Harvest Thigh Muscle E->G F->G H 6. Homogenize Tissue and Plate Dilutions G->H I 7. Enumerate CFUs and Analyze Data H->I

Caption: Workflow for the murine neutropenic thigh infection model.

References

Application Notes and Protocols for Administering Cresomycin in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresomycin (CRM) is a novel, fully synthetic antibiotic belonging to the bridged macrobicyclic oxepanoprolinamide class, which shares similarities with lincosamides.[1] It has been specifically engineered to overcome common bacterial resistance mechanisms.[2][3] this compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis.[4][5][6] Its unique, preorganized three-dimensional structure allows for exceptionally tight binding to the ribosome, even in bacteria that have developed resistance to other ribosome-targeting antibiotics through enzymatic modifications, such as those mediated by Cfr and Erm methyltransferases.[3][6][7] Preclinical data demonstrates that this compound possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1][3][8][9] These application notes provide a summary of its in vitro activity and detailed protocols for its administration in established murine infection models.

Mechanism of Action

More than half of all antibiotics function by interfering with the bacterial ribosome.[4] A common mechanism of resistance is the enzymatic methylation of the ribosomal RNA, which physically blocks the antibiotic's binding site.[4][6] this compound is designed to overcome this defense. Its rigid, pre-organized conformation allows it to bind with high affinity to the bacterial ribosome, effectively pushing aside the methyl groups that confer resistance and disrupting the protein synthesis process, leading to a bacteriostatic effect.[1][4][7]

cluster_0 Bacterial Cell Ribosome Bacterial Ribosome (Protein Synthesis) Protein Essential Proteins Ribosome->Protein Translates mRNA Disruption Protein Synthesis Disruption Ribosome->Disruption This compound This compound This compound->Ribosome Binds Tightly & Bypasses Methylation Resistance Resistance Enzymes (e.g., Cfr, Erm) Methylation Ribosome Methylation (Blocks Binding Site) Resistance->Methylation Catalyzes Methylation->Ribosome Modifies

Caption: Mechanism of this compound action on the bacterial ribosome.

Quantitative Data

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of clinical isolates, including strains resistant to other antibiotics. The minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) is summarized below.

Table 1: In Vitro Activity of this compound (CRM) Compared to Iboxamycin (IBX)

Bacterial Species CRM MIC90 (µg/mL) IBX MIC90 (µg/mL)
Staphylococci 2 8
Streptococci 0.06 0.25
Enterococci 0.25 2
Clostridioides difficile 0.125 16
Escherichia coli 2 16
Klebsiella pneumoniae 8 >32
Acinetobacter baumannii 8 32
Neisseria gonorrhoeae 0.125 0.5

Data sourced from broth microdilution antimicrobial analysis.[8]

In Vivo Efficacy

Animal studies have validated the in vitro potential of this compound, showing significant efficacy in treating systemic and localized infections caused by MDR bacteria.

Table 2: Summary of this compound Efficacy in Murine Infection Models

Animal Model Pathogen Treatment Regimen Key Outcome
Sepsis Model S. aureus (LD90) 25 mg/kg, SC, q.i.d. for 1 day 100% survival (10/10 mice) vs. 10% in vehicle group.[3][8][10][11]
Neutropenic Thigh Cfr-expressing S. aureus Intraperitoneal (dose not specified) -4.6 log10 CFUs reduction vs. untreated.[3][8]
Neutropenic Thigh ermA-expressing S. aureus Intraperitoneal (dose not specified) -2.2 log10 CFUs reduction vs. untreated.[3][8]
Neutropenic Thigh Carbapenem-resistant E. coli Intraperitoneal (dose not specified) -2.6 log10 CFUs reduction vs. untreated.[3][8]
Neutropenic Thigh Carbapenem-resistant P. aeruginosa Intraperitoneal (dose not specified) -2.7 log10 CFUs reduction vs. untreated.[3][8]

SC: Subcutaneous; q.i.d.: Four times a day; LD90: 90% lethal dose; CFU: Colony-Forming Units.

Experimental Protocols

Protocol 1: Murine Sepsis Model with Staphylococcus aureus

This protocol details a systemic infection model to evaluate the efficacy of this compound in preventing mortality from a lethal dose of S. aureus.

Objective: To assess the ability of this compound to rescue mice from a lethal systemic infection.

Materials:

  • This compound

  • Vehicle control (e.g., sterile saline or as appropriate for drug formulation)

  • Multidrug-resistant S. aureus strain

  • Appropriate mouse strain (e.g., BALB/c)

  • Syringes and needles for injection (subcutaneous)

  • Standard animal housing and monitoring equipment

Methodology:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least 3-5 days prior to the experiment to allow for acclimatization.

  • Infection:

    • Prepare a bacterial suspension of S. aureus to a concentration determined to be a 90% lethal dose (LD90). This must be established in preliminary studies.

    • Administer the bacterial suspension to each mouse, typically via intraperitoneal injection.

  • Treatment Administration:

    • At a designated time post-infection (e.g., 1-2 hours), begin the treatment regimen.

    • Administer this compound subcutaneously (SC) at a dose of 25 mg/kg .[3]

    • Repeat the administration four times a day (q.i.d.) for a total of one day.[3]

    • Administer an equivalent volume of the vehicle to the control group on the same schedule.

  • Monitoring:

    • Observe the mice for clinical signs of distress and mortality at regular intervals.

    • Continue monitoring for a period of seven days post-infection.[3][10][11]

  • Endpoint: The primary endpoint is survival at the end of the 7-day observation period.

A 1. Animal Acclimatization (3-5 days) B 2. Infection Administer S. aureus (LD90) A->B C 3. Group Allocation (Treatment vs. Vehicle) B->C D 4. Treatment This compound (25 mg/kg, SC, q.i.d.) C->D Test Group E Vehicle Control C->E Control Group F 5. Monitoring (Observe for 7 days) D->F E->F G 6. Endpoint Assessment (Record Survival Rate) F->G

Caption: Experimental workflow for the murine sepsis model.

Protocol 2: Murine Neutropenic Thigh-Infection Model

This model is used to evaluate the efficacy of an antimicrobial agent in reducing the bacterial burden in a localized deep-tissue infection in an immunocompromised host.

Objective: To determine the in vivo bactericidal or bacteriostatic activity of this compound against specific MDR strains.

Materials:

  • This compound and vehicle control

  • Bacterial strains of interest (e.g., Cfr-expressing S. aureus, carbapenem-resistant E. coli)

  • Immunosuppressive agents (e.g., cyclophosphamide)

  • Appropriate mouse strain

  • Syringes and needles for injection (intraperitoneal and intramuscular)

  • Equipment for tissue homogenization and bacterial enumeration (CFU counting)

Methodology:

  • Induction of Neutropenia:

    • Administer cyclophosphamide (B585) to mice to induce a neutropenic state. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This should be optimized for the specific mouse strain.

  • Infection:

    • Two hours after the final cyclophosphamide dose, inject a prepared bacterial suspension (e.g., 10^6 CFUs in 0.1 mL) directly into the thigh muscle of one hind limb.

  • Treatment Administration:

    • Initiate treatment at a set time post-infection (e.g., 2 hours).

    • Administer this compound via intraperitoneal (IP) injection.[3] The specific dose should be determined based on preliminary pharmacokinetic studies.

    • Administer the vehicle to the control group.

  • Endpoint Assessment:

    • At a defined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) media.

    • Incubate the plates and count the number of colony-forming units (CFUs).

  • Data Analysis:

    • Calculate the bacterial load as log10 CFU per gram of tissue.

    • Compare the bacterial burden in the this compound-treated group to the untreated control group to determine the reduction in CFUs.[3][8]

A 1. Induce Neutropenia (e.g., Cyclophosphamide) B 2. Thigh Infection (Intramuscular Injection of Bacteria) A->B C 3. Treatment Initiation (this compound or Vehicle, IP) B->C D 4. Euthanasia (24h post-treatment) C->D E 5. Tissue Harvest (Dissect Thigh Muscle) D->E F 6. Homogenization & Plating E->F G 7. Data Analysis (Calculate log10 CFU Reduction) F->G

Caption: Experimental workflow for the neutropenic thigh-infection model.

References

Preparing Cresomycin Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cresomycin is a novel, synthetic, bridged macrobicyclic oxepanoprolinamide antibiotic with potent activity against a wide range of multidrug-resistant Gram-positive and Gram-negative bacteria.[1][2] Its unique, pre-organized rigid structure allows for high-affinity binding to the bacterial ribosome, enabling it to overcome common resistance mechanisms that affect other ribosome-targeting antibiotics, such as lincosamides.[1][2] This document provides detailed protocols for the preparation of this compound solutions for use in laboratory research settings, including recommended solvents, storage conditions, and procedures for common antimicrobial susceptibility assays.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its stability and efficacy in experimental assays.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (4S,5aS,8S,8aR)-4-Isobutyl-N-[(1R,7R,8R,9R,10R,11S,12R,Z)-10,11,12-trihydroxy-7-methyl-13-oxa-2-thiabicyclo[7.3.1]tridec-5-en-8-yl]octahydro-2H-oxepino[2,3-c]pyrrol-8-carboxamide[2]
Molecular Formula C₂₅H₄₂N₂O₆S[2]
Molar Mass 498.68 g/mol [2]
Appearance As a synthetic compound, it is typically a solid powder.
Solubility Soluble in Dimethyl Sulfoxide (DMSO).Inferred from common laboratory practice for similar compounds.
Storage Store stock solutions at -20°C. Protect from light.General recommendation for antibiotic stock solutions.

Preparation of this compound Stock Solutions

The following protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in antimicrobial assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C, protected from light.

Note: For most in vitro assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity to the bacteria or cells.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration of an antimicrobial agent against a specific bacterium.

Table 2: Reported MIC Values for this compound

Bacterial Group/SpeciesMIC₉₀ (µg/mL)Reference
Staphylococci2[1]
Streptococci≤ 0.06[1]
Enterococci0.25[1]
Ocular MRSA0.5[3]

Protocol:

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select a single, well-isolated colony of the test bacterium.

    • Inoculate the colony into a tube of sterile cation-adjusted Mueller-Hinton Broth (ca-MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh ca-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions:

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in ca-MHB. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC value.

    • Include a positive control well (bacteria with no this compound) and a negative control well (broth only).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Mechanism of Action: Ribosomal Binding

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the peptidyl transferase center on the 50S ribosomal subunit. Its rigid, pre-organized structure allows it to bind effectively even to ribosomes that have been modified to confer resistance to other antibiotics.

G cluster_bacterium Bacterial Cell Ribosome 70S Ribosome Protein Protein Synthesis (Blocked) Ribosome->Protein mRNA mRNA mRNA->Ribosome Translation This compound This compound This compound->Ribosome Binds to 50S subunit

Caption: this compound inhibits bacterial protein synthesis by binding to the ribosome.

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the workflow for preparing this compound stock solutions for laboratory use.

G start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solutions.

References

Analytical Methods for the Characterization of Cresomycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresomycin is a novel, synthetically developed antibiotic belonging to the bridged macrobicyclic oxepanoprolinamide class, which shares similarities with lincosamide antibiotics.[1] It has demonstrated potent activity against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria, including challenging pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[2][3] The enhanced efficacy of this compound stems from its pre-organized conformational structure, which allows for high-affinity binding to the bacterial ribosome, thereby overcoming common resistance mechanisms.[1][3][4] This document provides detailed application notes and protocols for the key analytical methods used in the characterization of this compound.

Physicochemical Properties

A fundamental aspect of drug development is the thorough characterization of the active pharmaceutical ingredient's physicochemical properties.

PropertyDataReference
Molecular Formula C25H42N2O6S[1]
Molar Mass 498.68 g/mol [1]
IUPAC Name (4S,5aS,8S,8aR)-4-Isobutyl-N-[(1R,7R,8R,9R,10R,11S,12R,Z)-10,11,12-trihydroxy-7-methyl-13-oxa-2-thiabicyclo[7.3.1]tridec-5-en-8-yl]octahydro-2H-oxepino[2,3-c]pyrrol-8-carboxamide[1]
CAS Number 2999743-53-0[1]

Structural Elucidation and Conformational Analysis

The unique three-dimensional structure of this compound is central to its potent antibacterial activity. A combination of spectroscopic and computational methods is employed for its comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique used to determine the solution-state conformation of this compound. Specifically, 2D ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY) is utilized to identify protons that are in close spatial proximity, providing crucial distance constraints for conformational analysis.[2]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). The choice of solvent should be based on the solubility of the compound and should not interfere with the signals of interest. Filter the sample into a high-quality NMR tube.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

    • Temperature: Set the sample temperature to 298 K (25 °C) and allow it to equilibrate.

    • Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to determine the spectral width and appropriate transmitter offset.

  • NOESY Parameter Setup:

    • Pulse Sequence: Utilize a standard 2D NOESY pulse sequence with gradient selection.

    • Mixing Time (tmix): This is a critical parameter. For a molecule of this compound's size, a mixing time in the range of 300-800 ms (B15284909) is a good starting point. A series of NOESY experiments with varying mixing times can be performed to build up NOE intensity curves for more quantitative distance analysis.

    • Relaxation Delay (d1): Set to at least 1.5 times the longest T1 relaxation time of the protons of interest (typically 1-2 seconds).

    • Acquisition Time (aq): Typically 0.2-0.4 seconds in the direct dimension.

    • Number of Scans (ns): Dependent on the sample concentration, typically 8-32 scans per increment.

    • Number of Increments (ni): 256-512 increments in the indirect dimension.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

  • Data Analysis:

    • Identify cross-peaks which indicate through-space interactions between protons.

    • Integrate the cross-peak volumes to estimate inter-proton distances. These distances are then used as constraints in molecular modeling to determine the solution-state conformation.

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis dissolve Dissolve this compound in Deuterated Solvent filter Filter into NMR Tube dissolve->filter setup Instrument Setup (Lock, Shim) acquire_1d Acquire 1D ¹H Spectrum setup->acquire_1d acquire_2d Acquire 2D NOESY Data acquire_1d->acquire_2d ft 2D Fourier Transform phasing Phasing and Baseline Correction ft->phasing analysis Cross-peak Analysis (Distance Restraints) modeling Molecular Modeling analysis->modeling cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc cluster_analysis cluster_analysis cluster_proc->cluster_analysis

Caption: Workflow for 2D ¹H-¹H NOESY NMR analysis of this compound.
X-Ray Crystallography

X-ray crystallography provides precise information about the solid-state conformation of this compound and is crucial for understanding its pre-organized structure for ribosomal binding.[2] This technique was also used to determine the structure of this compound in complex with bacterial ribosomes.[2]

  • Crystallization:

    • Dissolve highly purified this compound in a suitable solvent or solvent mixture.

    • Employ various crystallization techniques such as slow evaporation, vapor diffusion (hanging drop or sitting drop), or cooling of a saturated solution.

    • Screen a wide range of conditions (precipitants, pH, temperature, and additives) to obtain single crystals of suitable size and quality for diffraction.

  • Crystal Mounting and Data Collection:

    • Carefully mount a selected crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. For high-resolution data, synchrotron radiation is often preferred.

    • Data is typically collected at low temperatures (e.g., 100 K) to minimize radiation damage.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of the reflections.

    • Scale and merge the data from multiple images.

    • Determine the unit cell parameters and the space group.

  • Structure Solution and Refinement:

    • Solve the phase problem using direct methods or Patterson methods.

    • Build an initial model of the this compound molecule into the electron density map.

    • Refine the model against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

  • Structure Validation:

    • Validate the final structure using tools like CHECKCIF to ensure its geometric and crystallographic quality.

XRay_Workflow cluster_cryst Crystallization cluster_data Data Collection cluster_proc Data Processing cluster_solve Structure Solution & Refinement dissolve Dissolve Purified This compound grow Grow Single Crystals dissolve->grow mount Mount Crystal diffract X-ray Diffraction mount->diffract integrate Integrate and Scale Data space_group Determine Space Group integrate->space_group solve Solve Phase Problem refine Build and Refine Model solve->refine cluster_cryst cluster_cryst cluster_data cluster_data cluster_cryst->cluster_data cluster_proc cluster_proc cluster_data->cluster_proc cluster_solve cluster_solve cluster_proc->cluster_solve

Caption: General workflow for X-ray crystallography of this compound.
Density Functional Theory (DFT) Calculations

DFT calculations are employed to model the structure of this compound and complement experimental data from NMR and X-ray crystallography, providing insights into its electronic structure and conformational stability.[2]

  • Input Structure Generation: Create an initial 3D structure of this compound using molecular building software.

  • Computational Method Selection:

    • Functional: Choose an appropriate functional, for example, B3LYP, which is widely used for organic molecules.

    • Basis Set: Select a suitable basis set, such as 6-31G(d,p), which provides a good balance between accuracy and computational cost.

  • Geometry Optimization: Perform a full geometry optimization of the this compound structure in the gas phase or with a solvent model to find the lowest energy conformation.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermodynamic properties.

  • Analysis: Analyze the optimized geometry, bond lengths, bond angles, and dihedral angles. Compare the calculated structure with experimental data from NMR and X-ray crystallography.

Purity and Quantitative Analysis

Ensuring the purity and accurately quantifying the concentration of this compound are critical for both preclinical and clinical studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for this purpose.

Experimental Protocol: HPLC-MS/MS for Quantification
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Create a series of calibration standards by serially diluting the stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Extract this compound from the matrix (e.g., plasma, tissue homogenate) using protein precipitation or solid-phase extraction.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 40 °C.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Select precursor and product ions specific to this compound for quantification and confirmation.

      • Precursor Ion: [M+H]⁺

      • Product Ions: Determined by infusing a standard solution of this compound and performing a product ion scan.

    • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_lc HPLC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis prep_standards Prepare Standards & QCs extract_sample Extract this compound from Matrix prep_standards->extract_sample inject Inject Sample separate Reverse-Phase Separation inject->separate ionize Electrospray Ionization (ESI+) detect MRM Detection ionize->detect calibrate Construct Calibration Curve quantify Quantify this compound in Samples calibrate->quantify cluster_prep cluster_prep cluster_lc cluster_lc cluster_prep->cluster_lc cluster_ms cluster_ms cluster_lc->cluster_ms cluster_analysis cluster_analysis cluster_ms->cluster_analysis

Caption: Workflow for HPLC-MS/MS quantification of this compound.

Microbiological Evaluation

Determining the in vitro and in vivo efficacy of this compound against relevant bacterial pathogens is a cornerstone of its characterization as an antibiotic.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism. Broth microdilution is a standard method for determining MIC values.

OrganismMIC90 (µg/mL)Reference
Staphylococci 2[2]
Streptococci ≤ 0.06[2]
Enterococci 0.25[2]
  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Microtiter Plates:

    • Add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1-11.

  • Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth.

In Vivo Efficacy Testing

Animal models are essential for evaluating the efficacy of a new antibiotic in a living system. Murine models of infection are commonly used.

  • Animal Acclimatization: Acclimatize mice (e.g., female BALB/c, 6-8 weeks old) for at least one week before the experiment.

  • Infection:

    • Prepare a mid-logarithmic phase culture of the challenge organism (e.g., a multidrug-resistant S. aureus strain).

    • Induce systemic infection by intraperitoneal (IP) injection of a lethal dose of the bacterial suspension.

  • Treatment:

    • Randomize mice into treatment groups.

    • Administer this compound at various doses, a vehicle control, and a positive control antibiotic via an appropriate route (e.g., intravenous or subcutaneous) at a specified time post-infection.

  • Monitoring: Monitor the mice for signs of illness and record survival daily for a defined period (e.g., 7 days).

  • Data Analysis: Compare the survival rates between the different treatment groups. The dose of this compound that protects 50% of the animals (ED50) can be calculated.

Conclusion

The comprehensive analytical characterization of this compound, from its detailed molecular structure to its potent in vitro and in vivo antibacterial activity, is crucial for its development as a potential therapeutic agent to combat antimicrobial resistance. The protocols outlined in this document provide a framework for the rigorous evaluation of this promising new antibiotic.

References

Application Notes & Protocols for the LC-MS Analysis of Cresomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresomycin is a novel, fully synthetic antibiotic belonging to the bridged macrobicyclic oxepanoprolinamide class, showing significant promise in combating multidrug-resistant bacteria. Developed by researchers at Harvard University, this experimental antibiotic has demonstrated efficacy against problematic strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1][2] Its unique mechanism of action involves a pre-organized rigid structure that binds strongly to the bacterial ribosome, overcoming resistance mechanisms that affect other ribosome-targeting antibiotics like lincosamides.[1][3] As this compound progresses through preclinical and potentially clinical development, robust and sensitive analytical methods for its quantification in various biological matrices are crucial. Liquid chromatography-mass spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering high selectivity and sensitivity.

This document provides a detailed, illustrative application note and protocol for the quantification of this compound using LC-MS/MS. While specific experimental data for this compound is not yet publicly available due to its novelty, the following protocols are based on established methods for similar antibiotic compounds and the known chemical properties of this compound.

Principle of Analysis

The method described here utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the selective and sensitive quantification of this compound. The sample is first subjected to a protein precipitation step to remove larger molecules. Following this, the supernatant is injected into a reversed-phase LC system for chromatographic separation. The analyte is then ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's peak area to that of a stable isotope-labeled internal standard (SIL-IS).

Hypothetical Quantitative Data

The following table summarizes the expected, illustrative LC-MS/MS parameters for the analysis of this compound. These values are hypothetical and should be optimized during actual method development.

ParameterIllustrative Value
Analyte This compound
Chemical Formula C₂₅H₄₂N₂O₆S[1]
Molecular Weight 498.68 g/mol [1]
Precursor Ion ([M+H]⁺) m/z 499.28
Product Ions (for MRM) Hypothetical values: m/z 158.1, m/z 341.2
Internal Standard (IS) ¹³C₆-¹⁵N₂-Cresomycin (or a structurally similar compound)
IS Precursor Ion m/z 507.28
IS Product Ions Hypothetical values: m/z 162.1, m/z 345.2
Retention Time (RT) ~3.5 min
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

Sample Preparation (Plasma)
  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of ¹³C₆-¹⁵N₂-Cresomycin in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Dilute with 200 µL of water containing 0.1% formic acid.

  • Cap the vial and place it in the autosampler for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution
Time (min)%B
0.05
1.05
5.095
6.095
6.15
8.05
Mass Spectrometry Conditions
ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

Visualizations

Cresomycin_MOA Mechanism of Action of this compound cluster_bacteria Bacterial Cell Bacterial_Ribosome Bacterial Ribosome (70S) Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Essential for Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to Resistance_Mechanism Resistance Mechanism (e.g., Cfr/Erm Methylation) Other_Antibiotics Other Ribosome-Targeting Antibiotics (e.g., Lincosamides) Resistance_Mechanism->Other_Antibiotics Blocks Binding This compound This compound This compound->Bacterial_Ribosome Strongly Binds This compound->Protein_Synthesis Inhibits This compound->Resistance_Mechanism Evades Other_Antibiotics->Bacterial_Ribosome Binds

Caption: Mechanism of action of this compound, highlighting its potent binding to the bacterial ribosome and evasion of common resistance mechanisms.

LCMS_Workflow LC-MS/MS Workflow for this compound Quantification Sample 1. Plasma Sample Collection Preparation 2. Protein Precipitation & Internal Standard Spiking Sample->Preparation Centrifugation 3. Centrifugation Preparation->Centrifugation Supernatant 4. Supernatant Transfer & Dilution Centrifugation->Supernatant LC_Separation 5. LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection 6. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Peak Integration & Quantification) MS_Detection->Data_Analysis Result 8. Concentration Result Data_Analysis->Result

Caption: A typical experimental workflow for the quantification of this compound in a plasma matrix using LC-MS/MS.

References

Troubleshooting & Optimization

Technical Support Center: Cresomycin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cresomycin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the synthetic yield of this novel antibiotic. This compound's unique bridged macrobicyclic structure, while key to its efficacy, presents distinct synthetic challenges. This guide is structured to provide direct answers to potential issues encountered during your experiments.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format that you may encounter during the synthesis of this compound, particularly focusing on its component-based synthetic strategy.

Question 1: I am experiencing a low yield during the amide coupling of the "northern" macrobicyclic thiolincosamine and the "southern" oxepanoproline fragments. What are the potential causes and solutions?

Answer:

Low yields in the final amide coupling step are a common hurdle in the synthesis of complex molecules like this compound. The issue often stems from incomplete reactions or the formation of side products. Here are the primary causes and recommended troubleshooting steps:

  • Steric Hindrance: Both fragments are sterically demanding, which can slow down the reaction rate.

  • Suboptimal Coupling Reagents: The choice of coupling reagent is critical. Standard peptide coupling reagents may not be effective for such complex substrates.

  • Poor Solubility: The protected fragments may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Side Reactions: Epimerization at the stereocenter adjacent to the activated carboxyl group can be a significant side reaction, leading to a mixture of diastereomers that are difficult to separate and reduce the yield of the desired product.

Experimental Protocol: Optimizing the Amide Coupling Reaction

  • Reagent Selection: Utilize a highly efficient coupling reagent known to perform well with hindered substrates, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

  • Base Selection: Employ a non-nucleophilic base like diisopropylethylamine (DIPEA) to minimize side reactions.

  • Solvent System: Screen a variety of anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or a mixture thereof to improve the solubility of the reactants.

  • Temperature Control: Run the reaction at a controlled temperature, typically starting at 0 °C and slowly warming to room temperature, to minimize epimerization.

  • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the "southern" oxepanoproline fragment and coupling reagents may be beneficial to drive the reaction to completion.

  • Monitoring: Track the reaction progress using LC-MS to determine the optimal reaction time and to check for the formation of byproducts.

Question 2: The macrocyclization step to form the "northern" fragment is resulting in a significant amount of dimeric and oligomeric byproducts. How can I favor the intramolecular cyclization?

Answer:

The formation of a macrocycle is an entropically disfavored process, and intermolecular reactions are often a competing pathway. To improve the yield of the desired macrocycle, it is essential to promote the intramolecular reaction over the intermolecular ones.

  • High-Dilution Conditions: The principle of high dilution is the most effective strategy to favor macrocyclization. By keeping the concentration of the linear precursor low, the probability of one reactive end of a molecule finding the other reactive end of the same molecule is increased relative to it finding another molecule.

  • Slow Addition: A slow addition of the linear precursor to the reaction mixture using a syringe pump helps maintain a low concentration throughout the reaction.

  • Template-Assisted Synthesis: In some cases, a template effect can be exploited where a metal ion or another molecule temporarily holds the linear precursor in a conformation that favors cyclization.

Experimental Protocol: High-Dilution Macrocyclization

  • Setup: Use a reaction vessel with a large volume of solvent. A syringe pump is required for the slow addition of the substrate.

  • Solvent: Choose a solvent in which the linear precursor is highly soluble to avoid precipitation during the slow addition.

  • Concentration: The final concentration of the linear precursor in the reaction mixture should ideally be in the range of 0.001 to 0.01 M.

  • Addition Rate: The rate of addition should be slow enough to ensure that the concentration of the unreacted linear precursor remains low at all times. A typical addition time can range from 4 to 24 hours.

  • Stirring: Ensure efficient stirring to quickly disperse the added substrate.

FAQs

Q1: What is the "component-based synthesis" approach for this compound and what are its advantages?

A1: The component-based synthesis of this compound involves the separate, multi-step synthesis of two complex molecular fragments: the "northern" macrobicyclic thiolincosamine and the "southern" oxepanoproline.[1][2][3] These fragments are then joined together in a final step. The main advantage of this modular approach is that it allows for the optimization of the synthesis of each fragment independently.[1] It also facilitates the rapid creation and testing of analogs by modifying one of the fragments while keeping the other constant, which can significantly accelerate the drug discovery process.[1][2]

Q2: Why is a fully synthetic route to this compound advantageous over a semi-synthetic approach?

A2: A fully synthetic route, as employed for this compound, offers greater flexibility in molecular design compared to semi-synthetic methods, which are limited to modifying existing natural product scaffolds.[3][4] This allows for the introduction of chemical modifications that are not accessible through semi-synthesis, which was crucial for designing this compound's "pre-organized" structure for enhanced ribosomal binding.[5] This approach also ensures a reliable and scalable supply of the drug without being dependent on natural sources.

Q3: What are the main challenges in scaling up the synthesis of this compound for preclinical and clinical studies?

A3: Scaling up the synthesis of a complex molecule like this compound presents several challenges.[6] These include:

  • Cost of Goods: The multi-step synthesis involves expensive reagents, catalysts, and purification processes, which can lead to a high cost of the final product.

  • Process Safety and Robustness: Ensuring that all reaction steps are safe, reproducible, and high-yielding on a large scale requires significant process development and optimization.

  • Purification: The purification of intermediates and the final product can be challenging due to their complex nature and the potential for closely related impurities. Large-scale chromatography can be a bottleneck.

  • Stereochemical Control: Maintaining high stereochemical purity throughout a long synthetic sequence is critical and can be more challenging on a larger scale.

Quantitative Data

The following table summarizes the reported yields for key stages in the synthesis of this compound, providing a benchmark for researchers.

Synthetic Stage Description Reported Yield Reference
Northern Fragment Synthesis Multigram-scale synthesis of the macrobicyclic thiolincosamine fragment.Not explicitly stated as a single overall yield, but individual key steps are reported with good to excellent yields.[7]
Southern Fragment Synthesis Multigram-scale synthesis of the oxepanoproline fragment.A key one-pot procedure sets all stereocenters.[7]
Final Amide Coupling Coupling of the northern and southern fragments to form this compound.Specific yield for this final step is part of the overall synthetic sequence.[7]

Note: The detailed, step-by-step yields are available in the primary scientific literature and are recommended for a more granular comparison.

Visualizations

Experimental Workflows and Logical Relationships

Component_Based_Synthesis cluster_northern Northern Fragment Synthesis cluster_southern Southern Fragment Synthesis cluster_final Final Assembly start_n Simple Precursors steps_n Multi-step Synthesis & Purification start_n->steps_n fragment_n Macrobicyclic Thiolincosamine steps_n->fragment_n coupling Amide Coupling fragment_n->coupling start_s Simple Precursors steps_s Multi-step Synthesis & Purification start_s->steps_s fragment_s Oxepanoproline Fragment steps_s->fragment_s fragment_s->coupling deprotection Deprotection coupling->deprotection This compound This compound deprotection->this compound

Caption: Component-based synthesis workflow for this compound.

Troubleshooting_Low_Yield cluster_reagents Reagent & Condition Optimization start Low Yield in Amide Coupling check_purity Check Purity of Fragments by LC-MS and NMR start->check_purity change_coupling Use Stronger Coupling Agent (e.g., HATU, COMU) check_purity->change_coupling Purity OK purify_fragments Re-purify Fragments check_purity->purify_fragments Impure optimize_base Screen Non-nucleophilic Bases (e.g., DIPEA, 2,4,6-Collidine) change_coupling->optimize_base screen_solvents Test Different Solvents/Mixtures (DMF, DMSO, NMP) optimize_base->screen_solvents temp_control Optimize Reaction Temperature (e.g., 0°C to RT) screen_solvents->temp_control end Successful Coupling temp_control->end Yield Improved purify_fragments->start Re-attempt Coupling

Caption: Troubleshooting flowchart for low yield in the final amide coupling step.

References

Technical Support Center: Investigating Cresomycin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential for resistance development to cresomycin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it overcome existing resistance?

A1: this compound is a novel, fully synthetic antibiotic belonging to the lincosamide class.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] this compound has been specifically engineered to have a rigid, pre-organized conformation that allows for a tighter and more stable interaction with the bacterial ribosome compared to older lincosamides like clindamycin.[3][4][5] This enhanced binding affinity enables this compound to overcome common resistance mechanisms that affect other ribosome-targeting antibiotics, such as the presence of ribosomal RNA methyltransferases encoded by erm and cfr genes.[6][7] These enzymes modify the ribosome, reducing the binding affinity of many antibiotics, but this compound's structure allows it to bind effectively even to these modified ribosomes.[2][6]

Q2: What are the known or potential mechanisms of resistance to this compound?

A2: While this compound is designed to overcome common resistance mechanisms, the potential for resistance development still exists. Based on its mechanism of action as a ribosome-targeting antibiotic, potential resistance mechanisms include:

  • Target site modifications: Mutations in the 23S rRNA, a component of the 50S ribosomal subunit, can alter the binding site of this compound, potentially reducing its efficacy.[8] Additionally, mutations in ribosomal proteins (e.g., L3 and L4) could also contribute to resistance.[6][8][9]

  • Enzymatic alteration: While designed to be resilient to the effects of Cfr and Erm methyltransferases, it is conceivable that novel variants of these enzymes or other undiscovered modification enzymes could emerge that are capable of altering this compound's binding.[10]

  • Efflux pumps: Bacteria can utilize efflux pumps to actively transport antibiotics out of the cell, thereby reducing the intracellular concentration of the drug. Overexpression or mutation of existing efflux pumps could potentially contribute to reduced susceptibility to this compound.

  • Drug inactivation: Although less common for lincosamides, bacteria could acquire enzymes that chemically modify and inactivate this compound.

Q3: What is the reported in vitro activity of this compound against key bacterial pathogens?

A3: this compound has demonstrated potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[7][11] Its efficacy is particularly noteworthy against strains resistant to other ribosome-targeting antibiotics.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values for this compound.

Possible Cause Recommended Action
Inoculum preparation issues Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[13]
Media and supplement variability Use cation-adjusted Mueller-Hinton Broth (CAMHB) for MIC testing as recommended by CLSI and EUCAST guidelines.[14] Ensure consistency in media batches.
Incorrect this compound concentration Prepare fresh serial dilutions of this compound for each experiment. Verify the initial stock concentration and the accuracy of the dilution series.
Bacterial contamination Streak the inoculum on an agar (B569324) plate to check for purity before starting the MIC assay.

Issue 2: Failure to induce this compound resistance in the laboratory.

Possible Cause Recommended Action
Suboptimal this compound concentration in serial passage Start the serial passage experiment with a this compound concentration of 0.5x the initial MIC of the susceptible strain. Gradually increase the concentration in subsequent passages.[15]
Insufficient number of passages Continue the serial passage for at least 15-30 passages to allow for the accumulation of resistance mutations.[1]
Low spontaneous mutation frequency The spontaneous frequency of resistance to this compound may be very low.[11] Increase the number of cells plated when determining the frequency of resistance. Consider using a larger starting population for serial passage experiments.
Instability of resistant phenotype After isolating a potentially resistant mutant, passage it for several generations in antibiotic-free media to ensure the resistance phenotype is stable and not a result of transient adaptation.

Issue 3: Difficulty identifying the molecular basis of this compound resistance.

Possible Cause Recommended Action
Target gene not sequenced Sequence the entire 23S rRNA gene, as mutations can occur in various domains. Also, sequence genes for ribosomal proteins L3 (rplC) and L4 (rplD), which are known to be involved in lincosamide resistance.[8]
Resistance is not target-mediated Screen for the presence of known resistance genes such as cfr and various erm classes using PCR with validated primers.[3][16]
Novel resistance mechanism If no known resistance mechanisms are identified, consider whole-genome sequencing of the resistant mutant and comparison to the susceptible parent strain to identify novel mutations.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against various bacterial species.

Bacterial SpeciesResistance ProfileThis compound MIC (µg/mL)Iboxamycin (B13906954) MIC (µg/mL)Clindamycin MIC (µg/mL)
Staphylococcus aureusMultidrug-Resistant (MRSA)MIC90: 2[11]MIC90: 8[11]>16[12]
Staphylococcus aureus (ocular isolates)erm gene positiveMIC90: 0.5[12]MIC90: 2[12]>16[12]
StreptococciMultidrug-ResistantMIC90: 0.06[11]MIC90: 0.25[11]-
EnterococciMultidrug-ResistantMIC90: 0.25[11]MIC90: 2[11]-
Clostridioides difficileMultidrug-ResistantMIC90: 0.125[11]MIC90: 16[11]-
Escherichia coliMultidrug-ResistantMIC90: 2[11]MIC90: 16[11]-
Klebsiella pneumoniaeMultidrug-ResistantMIC90: 8[11]MIC90: >32[11]-
Acinetobacter baumanniiMultidrug-ResistantMIC90: 8[11]MIC90: 32[11]-
Neisseria gonorrhoeaeMultidrug-ResistantMIC90: 0.125[11]MIC90: 0.5[11]-

Table 2: Spontaneous Frequency of Resistance to this compound.

Bacterial StrainThis compound Concentration for SelectionFrequency of Resistance
Staphylococcus aureus4x and 10x MIC<10^-9[11]
Escherichia coliTo be determinedEstimated to be low

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO, depending on solubility).

    • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

    • Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10^5 CFU/mL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Induction of this compound Resistance by Serial Passage

This protocol describes a method for selecting for this compound-resistant mutants through repeated exposure to sub-inhibitory concentrations of the antibiotic.[15][17]

  • Initial MIC Determination:

    • Determine the baseline MIC of this compound for the susceptible bacterial strain using Protocol 1.

  • Serial Passage Procedure:

    • In a 96-well plate, prepare a series of two-fold dilutions of this compound in CAMHB, starting from a concentration of 0.5x the initial MIC.

    • Inoculate the wells with the bacterial strain at a concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate at 35°C ± 2°C for 16-20 hours.

    • The following day, identify the well with the highest concentration of this compound that shows bacterial growth (the sub-MIC culture).

    • Use a 1:100 dilution of this sub-MIC culture to inoculate a fresh set of this compound dilutions.

    • Repeat this process for 15-30 consecutive days.

  • Monitoring for Resistance:

    • Periodically (e.g., every 5 passages), determine the MIC of this compound for the passaged culture to monitor for any increase in resistance.

    • If a significant increase in MIC is observed (e.g., ≥4-fold), isolate single colonies from the passaged culture and confirm their MIC.

Protocol 3: Molecular Characterization of Potential this compound Resistance Mechanisms

This protocol outlines the steps for identifying genetic determinants of this compound resistance in mutants selected through serial passage.

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from both the this compound-resistant mutant and the susceptible parent strain using a commercial DNA extraction kit.

  • PCR Amplification and Sequencing of Ribosomal RNA and Protein Genes:

    • Amplify the domain V of the 23S rRNA gene using PCR.

    • Amplify the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD).

    • Sequence the PCR products and compare the sequences of the resistant mutant and the parent strain to identify any mutations.

  • PCR Screening for Known Resistance Genes:

    • Perform PCR to detect the presence of the cfr gene and common erm genes (ermA, ermB, ermC).

Table 3: Example PCR Primers for Detection of Resistance Genes in S. aureus

Gene TargetPrimer NamePrimer Sequence (5' to 3')Amplicon Size (bp)
23S rRNA (Domain V)23S-FGAGTGAAATCCGTAGATCTA~500
23S-RGTACTTAGATGTTTCAGTTC
cfrcfr-FTGAAGTTGATATTGACCGCATTTC429
cfr-RAAAAACAGGTGCATACAGTAATCC
ermAermA-FGCTAATATTGTTTAAATCGTCAATT642
ermA-RTCAAAACATAATATAGATAAA
ermCermC-FGCTAATATTGTTTAAATCGTCAATT642
ermC-RTCAAAACATAATATAGATAAA

Note: Primer sequences should be validated in your laboratory.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_resistance Resistance Induction (Serial Passage) cluster_characterization Molecular Characterization start_mic Start with Susceptible Strain prep_this compound Prepare this compound Dilutions start_mic->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start_mic->prep_inoculum inoculate Inoculate Microtiter Plate prep_this compound->inoculate prep_inoculum->inoculate incubate_mic Incubate (16-20h, 35°C) inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic start_passage Start with Sub-MIC this compound read_mic->start_passage passage_loop Daily Passage (15-30 days) start_passage->passage_loop monitor_mic Monitor MIC Increase passage_loop->monitor_mic monitor_mic->passage_loop <4-fold increase isolate_mutant Isolate Resistant Mutant monitor_mic->isolate_mutant ≥4-fold increase gDNA_extraction Extract Genomic DNA isolate_mutant->gDNA_extraction pcr_sequencing PCR & Sequencing (23S rRNA, rplC, rplD) gDNA_extraction->pcr_sequencing pcr_screening PCR Screening (cfr, erm) gDNA_extraction->pcr_screening wgs Whole Genome Sequencing (if needed) pcr_sequencing->wgs No mutations found pcr_screening->wgs No genes found

Caption: Experimental workflow for investigating this compound resistance.

resistance_pathways cluster_this compound This compound Action cluster_resistance_mechanisms Potential Resistance Mechanisms This compound This compound ribosome Bacterial Ribosome (50S) This compound->ribosome Binds to protein_synthesis Protein Synthesis This compound->protein_synthesis Inhibits efflux Efflux Pump Overexpression This compound->efflux Pumped out ribosome->protein_synthesis cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to target_mutation Target Site Mutation (23S rRNA, Ribosomal Proteins) target_mutation->ribosome Alters binding site enzymatic_modification Enzymatic Modification (e.g., cfr, erm) enzymatic_modification->ribosome Modifies binding site

References

Technical Support Center: Optimizing Cresomycin Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel antibiotic, Cresomycin, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic, bridged macrobicyclic oxepanoprolinamide antibiotic that targets the bacterial ribosome.[1][2] Its rigid conformation is "pre-organized" for binding to the 50S ribosomal subunit, allowing it to overcome common resistance mechanisms, such as ribosomal RNA methyltransferases, that can prevent other ribosome-targeting antibiotics from binding effectively.[1][3] This enhanced binding affinity makes it potent against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][3]

Q2: What are the reported efficacious dosages of this compound in murine models?

A2: In a murine model of sepsis induced by Staphylococcus aureus, a subcutaneous (s.c.) dose of 25 mg/kg of this compound administered four times over 24 hours resulted in 100% survival of the treated mice.[4] In neutropenic thigh infection models, this compound has been shown to significantly reduce the bacterial burden of various multidrug-resistant pathogens.[4]

Q3: What are the known pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in animals?

A3: Specific PK/PD parameters for this compound in animal models have not yet been extensively published. However, as a lincosamide-like antibiotic, its efficacy is generally considered to be time-dependent.[5] This suggests that maintaining the drug concentration above the minimum inhibitory concentration (MIC) for a significant portion of the dosing interval is a key factor for its antibacterial activity. Lincosamides typically have elimination half-lives of over 3 hours in animals and are often administered every 12 hours.[5] Further studies are needed to determine the specific PK/PD indices for this compound, such as Cmax/MIC, AUC/MIC, and %T>MIC.

Q4: Are there any reported adverse effects or toxicity of this compound in animal models?

A4: While detailed toxicology studies for this compound are not yet widely published, in vitro safety experiments with human cells have indicated low cytotoxicity.[2] General adverse effects of antibiotics in preclinical studies can include gastrointestinal issues, and in some cases, more severe reactions like nephrotoxicity or myelosuppression, though these have not been specifically reported for this compound.[6][7] Lincosamides have been associated with neuromuscular blockade in some instances.[6] Researchers should monitor animals for any signs of distress or adverse reactions during and after administration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in animal response to this compound Inconsistent drug administration; Differences in animal health status; Variation in the bacterial inoculum.Ensure consistent and accurate dosing techniques (e.g., proper subcutaneous or intravenous injection). Use healthy, age- and weight-matched animals from a reputable supplier. Standardize the preparation and administration of the bacterial challenge.
Lack of efficacy at previously reported dosages Bacterial strain may have unexpectedly high resistance; Suboptimal dosing interval for the specific animal model; Issues with drug formulation or stability.Confirm the MIC of the specific bacterial strain being used. Consider adjusting the dosing frequency based on the time-dependent nature of lincosamides. Prepare fresh drug solutions for each experiment and ensure proper storage conditions are maintained.
Signs of animal distress post-administration (e.g., lethargy, ruffled fur) Potential drug-related toxicity; Stress from handling and injection.Closely monitor animals for any adverse effects. Consider a dose de-escalation study to determine the maximum tolerated dose. Refine handling and injection techniques to minimize stress.
Inconsistent bacterial growth in control animals Improper preparation or storage of the bacterial inoculum; Variation in the immune status of the animals.Ensure the bacterial culture is in the correct growth phase and at the appropriate concentration. If using immunocompromised models (e.g., neutropenic), verify the level of immunosuppression.
Difficulty in reproducing published results Subtle differences in experimental protocols (e.g., animal strain, diet, housing conditions); Different sources of reagents or bacterial strains.Carefully review and adhere to the detailed experimental protocols. Maintain consistency in all experimental variables. Source animals and reagents from the same suppliers as the original study, if possible.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Murine Sepsis Model

Treatment Group Dosage Regimen Bacterial Strain Survival Rate (7 days) Reference
This compound25 mg/kg s.c. (q.i.d. for 24h)Staphylococcus aureus (cfr-expressing)100% (10/10)[4]
Vehicle ControlN/AStaphylococcus aureus (cfr-expressing)10% (1/10)[4]

Table 2: Reduction in Bacterial Burden by this compound in Murine Neutropenic Thigh Infection Models

Bacterial Strain Log10 CFU Reduction vs. Control Reference
Staphylococcus aureus (Cfr-expressing)-4.6[4]
Staphylococcus aureus (ermA-expressing)-2.2[4]
Escherichia coli (Carbapenem-resistant)-2.6[4]
Pseudomonas aeruginosa (Carbapenem-resistant)-2.7[4]

Experimental Protocols

Murine Sepsis Model Protocol

This protocol is a generalized representation based on common practices for inducing sepsis in mice for antibiotic efficacy studies.

Murine_Sepsis_Model cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring Bacterial_Culture 1. Culture S. aureus (e.g., to mid-log phase) Inoculum_Prep 2. Prepare Inoculum (e.g., 1x10^8 CFU/mL in saline) Bacterial_Culture->Inoculum_Prep Infection_Step 3. Induce Sepsis (e.g., intraperitoneal injection of 90% lethal dose) Inoculum_Prep->Infection_Step Treatment_Group 4a. Administer this compound (e.g., 25 mg/kg s.c.) Infection_Step->Treatment_Group Control_Group 4b. Administer Vehicle Infection_Step->Control_Group Monitoring_Step 5. Monitor Survival (e.g., for 7 days) Treatment_Group->Monitoring_Step Control_Group->Monitoring_Step Data_Analysis 6. Analyze Data (Kaplan-Meier survival curve) Monitoring_Step->Data_Analysis

Murine Sepsis Model Experimental Workflow.
Neutropenic Thigh Infection Model Protocol

This protocol outlines the key steps for the neutropenic thigh infection model, a standard for in vivo antibiotic evaluation.

Neutropenic_Thigh_Model cluster_immunosuppression Immunosuppression cluster_infection_thigh Infection cluster_treatment_thigh Treatment cluster_analysis_thigh Analysis Cyclophosphamide (B585) 1. Induce Neutropenia (e.g., cyclophosphamide injections) Inoculation 2. Intramuscular Inoculation (e.g., 10^6 CFU into thigh muscle) Cyclophosphamide->Inoculation Treatment_Thigh 3. Administer this compound (at specified dose and interval) Inoculation->Treatment_Thigh Control_Thigh 3b. Administer Vehicle Inoculation->Control_Thigh Sacrifice 4. Euthanize Mice (e.g., 24h post-treatment) Treatment_Thigh->Sacrifice Control_Thigh->Sacrifice Thigh_Homogenization 5. Homogenize Thigh Tissue Sacrifice->Thigh_Homogenization CFU_Enumeration 6. Enumerate Bacterial Load (CFU/g) Thigh_Homogenization->CFU_Enumeration Data_Comparison 7. Compare Treatment vs. Control CFU_Enumeration->Data_Comparison

Neutropenic Thigh Infection Model Workflow.
This compound's Mechanism of Action

The following diagram illustrates the mechanism by which this compound overcomes bacterial resistance at the ribosomal level.

Cresomycin_Mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) Ribosome Peptidyl Transferase Center Protein_Synthesis_Blocked Protein Synthesis Blocked Ribosome->Protein_Synthesis_Blocked Protein_Synthesis_Continues Protein Synthesis Continues Ribosome->Protein_Synthesis_Continues Binding Blocked Methylation Ribosomal RNA Methylation (Resistance) Methylation->Ribosome Standard_Antibiotic Standard Ribosome- Targeting Antibiotic Standard_Antibiotic->Ribosome Binding Attempt This compound This compound (Pre-organized Structure) This compound->Ribosome Strong Binding

Overcoming Resistance via Pre-organized Binding.

References

Technical Support Center: Overcoming Solubility Issues with Cresomycin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cresomycin is a novel, synthetic, bridged macrobicyclic antibiotic with potent activity against a range of multidrug-resistant bacteria.[1][2][3] As an investigational compound, detailed public data on its solubility profile is limited.[4] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for overcoming potential solubility challenges during in vitro experiments. The following FAQs and troubleshooting protocols are based on established principles for enhancing the solubility of research compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For many non-polar to moderately polar synthetic compounds, Dimethyl Sulfoxide (DMSO) is a common and effective starting solvent. A product datasheet for this compound suggests its compatibility with DMSO for storage, indicating it is a suitable solvent for preparing high-concentration stock solutions.[5]

Q2: My experimental protocol requires an aqueous solution. Can I dissolve this compound directly in water or buffer?

A2: While this compound is structurally related to lincosamides, which are often water-soluble, its synthetic modifications may alter its solubility profile.[1][6] Direct dissolution in aqueous media may be challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.

Q3: I've diluted my this compound DMSO stock into my aqueous buffer and see precipitation. What should I do?

A3: Precipitation upon dilution into an aqueous medium is a common issue for compounds with low water solubility. Here are a few immediate steps to troubleshoot this:

  • Lower the Final Concentration: The compound may be exceeding its solubility limit in the final aqueous solution. Try working with a lower final concentration of this compound.

  • Reduce the Organic Solvent Percentage: Ensure the final concentration of DMSO (or other organic co-solvent) in your aqueous medium is as low as possible, ideally below 0.5%, to minimize both solubility issues and potential solvent-induced effects on your experiment.[7]

  • Vortex Immediately: After adding the DMSO stock to the aqueous medium, vortex the solution immediately and vigorously to ensure rapid and uniform dispersion, which can help prevent localized precipitation.

Q4: Can I use sonication or warming to help dissolve this compound?

A4: Yes, these are common physical methods to aid dissolution.

  • Sonication: A bath sonicator can be used to break up aggregates of the compound and enhance dissolution.[7]

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the rate of dissolution. However, it is crucial to be cautious, as excessive heat could potentially degrade the compound.[7]

Q5: How does pH affect the solubility of this compound?

A5: The chemical structure of this compound contains functional groups that may be ionizable. Therefore, its solubility is likely pH-dependent. If you are experiencing solubility issues in a neutral aqueous buffer, adjusting the pH may help. A systematic titration to determine the optimal pH for solubility is recommended, ensuring the final pH is compatible with your experimental system.

Troubleshooting Guide

This guide provides a systematic approach to solubilizing this compound for your experiments.

Experimental Protocol: Preparing a this compound Stock Solution
  • Initial Solvent Selection: Begin with 100% high-purity, anhydrous DMSO.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particles.

  • Assisted Dissolution (if needed): If the compound has not fully dissolved, proceed with the following steps sequentially:

    • Continue vortexing for an additional 5 minutes.

    • Place the vial in a bath sonicator for 10-15 minutes.

    • Gently warm the solution to 37°C for 5-10 minutes, followed by vortexing.

  • Storage: Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][7]

Data Presentation: Summary of Solubilization Strategies
Method Description Advantages Considerations
Co-solvents (e.g., DMSO, Ethanol) Dissolving the compound in a water-miscible organic solvent before diluting into aqueous media.Effective for many poorly water-soluble compounds. Allows for high-concentration stock solutions.The final concentration of the co-solvent must be low enough to not interfere with the experiment.[7]
pH Adjustment Modifying the pH of the aqueous medium to ionize the compound, thereby increasing its solubility.Can significantly enhance aqueous solubility.The optimal pH may not be compatible with the experimental system (e.g., cell culture). Requires knowledge of the compound's pKa.
Sonication Using ultrasonic waves to break apart compound aggregates and facilitate dissolution.[7]A simple and effective physical method.May not be sufficient on its own for highly insoluble compounds.
Gentle Warming Increasing the temperature of the solvent to improve solubility and dissolution rate.[7]Easy to implement.Risk of compound degradation at higher temperatures. The effect may be reversible upon cooling.

Mandatory Visualizations

Logical Relationships and Workflows

start Start: Need to dissolve this compound stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep check_dissolved Is the compound fully dissolved? stock_prep->check_dissolved sonicate_warm Use sonication and/or gentle warming check_dissolved->sonicate_warm No dilute Dilute stock into aqueous medium check_dissolved->dilute Yes sonicate_warm->stock_prep check_precipitate Does it precipitate? dilute->check_precipitate success Success: Proceed with experiment check_precipitate->success No troubleshoot Troubleshoot Dilution check_precipitate->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc adjust_ph Adjust pH of aqueous medium troubleshoot->adjust_ph end_troubleshoot Re-attempt dilution lower_conc->end_troubleshoot adjust_ph->end_troubleshoot end_troubleshoot->dilute

Caption: Troubleshooting workflow for dissolving this compound.

Signaling Pathway

This compound's mechanism of action involves binding to the bacterial ribosome to inhibit protein synthesis.[2][3][4] This is crucial for its antibacterial effect.

cluster_bacterium Bacterial Cell ribosome Bacterial Ribosome (50S Subunit) protein_synthesis Protein Synthesis ribosome->protein_synthesis essential for ribosome->protein_synthesis Inhibits cell_death Bacterial Cell Death / Growth Inhibition protein_synthesis->cell_death leads to This compound This compound This compound->ribosome Binds to

Caption: Mechanism of action for this compound.

References

Technical Support Center: Stability of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of the novel antibiotic, Cresomycin. As this compound is an experimental antibiotic, detailed public stability data is limited. Therefore, this guide offers general recommendations based on the chemical class to which this compound belongs (bridged macrobicyclic oxepanoprolinamide, with similarities to lincosamides) and established principles of antibiotic stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial studies with a novel compound like this compound, it is recommended to start with a high-purity, anhydrous polar organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of macrolide antibiotics, a related class.[1] For lincosamides, another related class, they are noted to be readily soluble in water.[2] It is advisable to prepare a small test solution to observe for any precipitation or degradation before preparing a large stock.

Q2: How should I store this compound stock solutions?

A2: As a general practice for novel antibiotics, stock solutions should be stored at -20°C or -80°C to minimize degradation.[3] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What are the visible signs of this compound degradation in a solution?

A3: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates.[4] However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like High-Performance Liquid Chromatography (HPLC) to assess the purity of the solution over time.

Q4: Is this compound stable in aqueous solutions for cell-based assays?

A4: The stability of antibiotics in aqueous solutions can be pH-dependent. Lincosamides, a class related to this compound, have shown good stability in aqueous solutions, with optimal stability for lincomycin (B1675468) observed around pH 4.[5] Macrolides, on the other hand, can be unstable in acidic conditions.[6][7] When preparing aqueous solutions for experiments, it is advisable to use a buffer system that is compatible with your assay and to prepare the solution fresh for each experiment. A preliminary stability test in your specific cell culture medium is recommended.

Q5: How long can I expect this compound to be stable under my experimental conditions?

A5: Without specific stability data for this compound, it is not possible to provide a definitive stability period. The stability will depend on the solvent, storage temperature, pH, and exposure to light. It is best practice to perform a time-course experiment using an analytical method like HPLC to determine the stability of this compound under your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the stock solution upon storage at low temperatures. The solvent may not be optimal for low-temperature storage, or the concentration may be too high.Try a different solvent or a lower concentration. Gently warm the solution to see if the precipitate redissolves. If it does, consider storing at 4°C for short-term use, but long-term storage at -20°C or -80°C is still recommended.
Loss of antibacterial activity in my assay. The compound may have degraded in the stock solution or in the assay medium.Prepare a fresh stock solution from the solid compound. Perform a stability check of the compound in the assay medium over the time course of your experiment using HPLC.
Inconsistent results between experiments. This could be due to the degradation of the stock solution from multiple freeze-thaw cycles or improper storage.Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Ensure the stock solution is stored protected from light.
Discoloration of the solution. This is a likely indicator of chemical degradation.Discard the solution and prepare a fresh one. Investigate the storage conditions (e.g., light exposure, container type) that may have contributed to the degradation.

Data Summary: General Stability of Related Antibiotic Classes

Since specific quantitative stability data for this compound is not yet publicly available, the following table summarizes the general stability characteristics of related antibiotic classes to provide a preliminary reference for researchers.

Antibiotic Class General Solubility General Stability Profile Common Solvents for Stock Solutions
Lincosamides Readily soluble in water.[2]Generally chemically stable.[2] Lincomycin is most stable around pH 4.[5]Water, aqueous buffers.
Macrolides Poorly soluble in aqueous solutions, but dissolve in more polar organic solvents.[8][9]Can be unstable in highly acidic (pH <4) or basic (pH >10) environments.[8] Some are sensitive to heat.[7]DMSO, ethanol.[1]

Experimental Protocols

General Protocol for Determining the Stability of a Novel Antibiotic in Solution

This protocol outlines a general method for assessing the stability of a new antibiotic like this compound in a specific solvent using HPLC.

1. Preparation of Stock Solution:

  • Accurately weigh a small amount of the antibiotic powder.
  • Dissolve it in the chosen solvent (e.g., DMSO, water, ethanol) to a known concentration (e.g., 10 mg/mL).
  • Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used if necessary.

2. Stability Study Setup:

  • Aliquot the stock solution into several small, amber glass vials to protect from light.
  • Store the vials under different conditions to be tested (e.g., room temperature (25°C), refrigerated (4°C), and frozen (-20°C)).
  • Prepare a separate set of samples diluted to a working concentration in an aqueous buffer or cell culture medium to test for stability under assay conditions.

3. Time-Point Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer studies), retrieve a vial from each storage condition.
  • Allow the vial to come to room temperature before opening.
  • Prepare a sample for HPLC analysis by diluting it to a suitable concentration with the mobile phase.

4. HPLC Analysis:

  • Use a validated, stability-indicating HPLC method. This typically involves a C18 column and a mobile phase gradient of water and acetonitrile (B52724) with a modifier like formic acid or trifluoroacetic acid.
  • Inject the sample and monitor the chromatogram at a suitable wavelength (determined by UV-Vis spectral analysis of the compound).
  • The stability is assessed by measuring the peak area of the parent compound over time. A decrease in the main peak area and the appearance of new peaks indicate degradation.

5. Data Analysis:

  • Calculate the percentage of the initial concentration remaining at each time point.
  • A common threshold for stability is the time at which the concentration of the parent compound drops to 90% of its initial concentration (t90).

Visualizations

experimental_workflow Workflow for Solvent Selection and Stability Testing of a Novel Antibiotic cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Stability Assessment start Start: Obtain Solid Compound solubility_test Perform solubility tests in common solvents (e.g., Water, DMSO, Ethanol, Methanol) start->solubility_test visual_inspection Visually inspect for dissolution and precipitation solubility_test->visual_inspection select_solvent Select suitable solvent(s) for stock solution visual_inspection->select_solvent prepare_stock Prepare concentrated stock solution select_solvent->prepare_stock Proceed with selected solvent storage_conditions Aliquot and store under different conditions (e.g., -80°C, -20°C, 4°C, 25°C) prepare_stock->storage_conditions time_points Analyze at multiple time points (e.g., 0h, 24h, 1 week, 1 month) storage_conditions->time_points hplc_analysis Perform HPLC-MS analysis to quantify parent compound and detect degradation products time_points->hplc_analysis data_analysis Analyze data to determine degradation rate and half-life hplc_analysis->data_analysis end End: Establish optimal storage conditions and shelf-life data_analysis->end

Caption: A logical workflow for selecting a suitable solvent and determining the stability of a new experimental compound.

References

Technical Support Center: Troubleshooting Cresomycin In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cresomycin in vitro assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential variability and unexpected results during their experiments. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. What are the potential causes and solutions?

Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors can contribute to this variability. Here’s a breakdown of potential causes and how to address them:

  • Inoculum Preparation: The density of the bacterial culture is a critical factor. An inoculum that is too dense or too sparse can significantly alter the MIC result.[1][2]

    • Solution: Standardize your inoculum preparation. Use a spectrophotometer to measure the optical density (e.g., OD600) or use McFarland standards to ensure a consistent starting bacterial concentration for each experiment.[2] A recommended final concentration in the wells is typically around 5 × 10^5 CFU/ml.[2]

  • Media Composition: Minor variations in the components of your growth media can affect bacterial growth and the activity of the antibiotic.[2] Different batches of Mueller-Hinton broth or agar (B569324) can have slight compositional differences.[3]

    • Solution: Use standardized media from a reputable supplier and adhere to established protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) for media preparation.[2] Perform quality control checks on each new batch of media.[3]

  • Pipetting and Dilution Errors: Inaccurate pipetting during the serial dilution of this compound can introduce significant errors, leading to incorrect final concentrations in the wells.[3]

    • Solution: Ensure your pipettes are regularly calibrated and use proper pipetting techniques. When preparing serial dilutions, ensure thorough mixing at each step.

  • Subjective Endpoint Reading: Determining the lowest concentration that completely inhibits visible growth can be subjective, especially with bacteriostatic compounds like this compound where trailing endpoints can occur.[2][4]

    • Solution: Have a consistent and well-defined method for reading your MICs. It can be helpful to have two independent researchers read the plates. Using a microplate reader to measure turbidity can provide a more objective measure of growth inhibition.

Q2: I am observing no zone of inhibition or very small zones in my Kirby-Bauer disk diffusion assay with this compound. What could be the reason?

The Kirby-Bauer test relies on the diffusion of the antibiotic through the agar. Several factors can affect the outcome:

  • High-Level Resistance: The test organism may be highly resistant to the concentration of this compound in the disk.[3]

    • Solution: Confirm the resistance level by performing an MIC test to quantify the level of resistance.[3]

  • Incorrect Disk Potency: The antibiotic disks may have an incorrect concentration, be expired, or have been stored improperly.[3]

  • Solution: Always use disks from a reputable supplier and check the expiration date.[3] Store the disks according to the manufacturer's instructions.

  • Agar Depth and Properties: The thickness of the agar in the petri dish can influence the size of the inhibition zone. If the agar is too deep, the antibiotic will diffuse in three dimensions, leading to a smaller zone.

    • Solution: Ensure a consistent and appropriate depth of agar in your plates, typically 4 mm.

  • Inoculum Density: A bacterial lawn that is too dense can result in smaller zones of inhibition.

    • Solution: Standardize your inoculum as you would for an MIC assay to achieve a confluent lawn that is not overly dense.

Q3: My time-kill assay results with this compound are not showing the expected bactericidal or bacteriostatic effect. How can I troubleshoot this?

Time-kill assays provide information on the dynamic interaction between an antibiotic and a bacterium over time.[5] Variability can arise from several sources:

  • Inaccurate Starting Inoculum: The initial concentration of bacteria is crucial for interpreting the results.

    • Solution: Accurately determine the starting CFU/ml at time zero. This is your baseline for calculating log reductions.

  • Sampling and Plating Errors: Inaccurate dilutions or plating volumes at each time point will lead to erroneous CFU counts.

    • Solution: Use calibrated pipettes and ensure proper mixing before taking each sample. Plate a sufficient volume to obtain a countable number of colonies.

  • Antibiotic Carryover: When plating samples from the time-kill tubes, residual this compound can inhibit the growth of bacteria on the plate, leading to an overestimation of its killing effect.

    • Solution: Perform serial dilutions of your samples in a suitable neutralizing broth or buffer before plating to dilute the antibiotic to a sub-inhibitory concentration.

  • Bacteriostatic vs. Bactericidal Activity: this compound has been found to be bacteriostatic against S. aureus.[4] Ensure you are interpreting the results correctly. A bacteriostatic effect will show a prevention of growth or a minimal reduction in CFU/ml, while a bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/ml.[5]

Data Presentation

Table 1: Reported In Vitro Activity of this compound against Ocular MRSA Isolates

ParameterValue (mg/L)
MIC500.06
MIC900.5
MIC90 (in erm-harboring isolates)0.5

Data from a study on ocular methicillin-resistant Staphylococcus aureus (MRSA) isolates.[6]

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a generalized procedure based on CLSI guidelines and should be adapted for your specific bacterial strains and laboratory conditions.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration that is at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

  • Serial Dilutions:

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix well by pipetting up and down.

    • Continue this process across the plate to the desired final concentration, discarding 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh overnight culture, prepare a bacterial suspension in sterile saline or MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/ml).[2]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/ml in the wells.[2]

  • Inoculation:

    • Add 10 µL of the standardized inoculum to each well, resulting in a final volume of 110 µL.

    • Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with media only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[7]

Protocol: Time-Kill Kinetics Assay
  • Preparation:

    • Prepare flasks containing MHB with different concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask with no antibiotic.

  • Inoculation:

    • Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/ml.

  • Sampling and Plating:

    • Immediately after inoculation (time 0) and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in a neutralizing broth or sterile saline.

    • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/ml at each time point.

  • Data Analysis:

    • Plot the log10 CFU/ml against time for each this compound concentration and the growth control. A ≥3-log10 reduction compared to the initial inoculum is considered bactericidal.[5]

Visualizations

This compound's Mechanism of Action

This compound is a synthetic antibiotic designed to overcome antibiotic resistance.[4][8] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the bacterial ribosome.[8][9] Bacteria can develop resistance to ribosome-targeting antibiotics by producing enzymes, such as ribosomal RNA methyltransferases, which modify the ribosome and prevent the antibiotic from binding effectively. This compound is engineered to have a rigid, pre-organized structure that allows it to bind very tightly to the ribosome, even when it has been modified by these resistance enzymes.[9]

Cresomycin_Mechanism This compound Mechanism of Action cluster_bacterium Bacterial Cell cluster_antibiotics Antibiotic Action Ribosome Bacterial Ribosome (Protein Synthesis) Protein Essential Proteins Ribosome->Protein Translates mRNA into Resistance Resistance Mechanism (e.g., Ribosomal Methylation) Ribosome->Resistance Can be modified by This compound This compound This compound->Ribosome Binds tightly to (Inhibits Protein Synthesis) This compound->Resistance Overcomes

Caption: this compound's mechanism of action, overcoming bacterial resistance.

General Workflow for Troubleshooting In Vitro Assay Variability

When encountering variability in your in vitro assays, a systematic approach to troubleshooting is essential. The following workflow outlines the key steps to identify and resolve the source of the inconsistency.

Troubleshooting_Workflow Troubleshooting Workflow for In Vitro Assay Variability Start Inconsistent Assay Results Check_Inoculum Verify Inoculum Standardization (OD / McFarland) Start->Check_Inoculum Check_Media Review Media Preparation & Quality Control Start->Check_Media Check_Pipetting Assess Pipetting Technique & Calibration Start->Check_Pipetting Check_Reagents Confirm Reagent/Antibiotic Potency & Storage Start->Check_Reagents Review_Protocol Review and Standardize Experimental Protocol Check_Inoculum->Review_Protocol Check_Media->Review_Protocol Check_Pipetting->Review_Protocol Check_Reagents->Review_Protocol Consistent_Reading Ensure Consistent Endpoint Reading Review_Protocol->Consistent_Reading Resolved Results are Consistent Consistent_Reading->Resolved

Caption: A logical workflow for troubleshooting assay variability.

References

Technical Support Center: Troubleshooting Off-Target Effects of Cresomycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Cresomycin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, fully synthetic antibiotic belonging to the lincosamide class. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. Its "pre-organized" structure allows for exceptionally tight binding, overcoming common bacterial resistance mechanisms.

Q2: Are there any known off-target effects of this compound in eukaryotic cells?

A2: As a new investigational drug, specific off-target effects of this compound in eukaryotic cells are not yet extensively documented. However, initial in vitro studies on human cell lines have indicated low cytotoxicity. It is crucial for researchers to proactively assess potential off-target effects in their specific experimental models.

Q3: What are the common side effects of lincosamide antibiotics in humans, and could they suggest potential off-target pathways for this compound?

A3: Lincosamide antibiotics are known to cause gastrointestinal side effects such as diarrhea, nausea, and abdominal pain. While the exact mechanisms for these effects can be complex, including disruption of the gut microbiome, they suggest that researchers should consider evaluating the impact of this compound on gastrointestinal cell lines and the microbiome in relevant models.

Q4: My cells are showing unexpected toxicity or a phenotype that doesn't align with the known function of this compound's bacterial target. How can I determine if this is an off-target effect?

A4: Unexplained cellular responses are a key indicator of potential off-target effects. To investigate this, a systematic approach is recommended. This involves performing dose-response curves to distinguish specific from non-specific toxicity, employing orthogonal assays to confirm the phenotype, and using cellular thermal shift assays (CETSA) to verify target engagement in your cells.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Eukaryotic Cell Lines

You observe significant cell death in your mammalian cell line at concentrations of this compound that are expected to be non-toxic.

Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) Determine IC50 value A->B C Is IC50 significantly lower than anticipated? B->C D Investigate Apoptosis vs. Necrosis (e.g., Caspase assays, Annexin V/PI staining) C->D Yes H Re-evaluate experimental design and this compound concentration C->H No E Hypothesize potential off-target pathways (e.g., Mitochondrial toxicity, Kinase inhibition) D->E F Conduct specific assays for hypothesized pathways (e.g., Mitochondrial membrane potential, Kinase profiling) E->F G Validate identified off-targets (e.g., Cellular Thermal Shift Assay, siRNA knockdown) F->G

Cresomycin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cresomycin purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of this novel synthetic antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a novel, fully synthetic antibiotic designed to combat multidrug-resistant bacteria.[1][2][3] Effective purification is critical to ensure the final product is free from impurities, starting materials, and byproducts from the synthesis process, which is essential for accurate downstream applications, including in vitro and in vivo studies.[3]

Q2: What are the key chemical properties of this compound to consider during purification?

A2: this compound is a bridged macrobicyclic oxepanoprolinamide with a molecular weight of 498.68 g/mol .[1][4] Its structure includes multiple hydroxyl groups and a tertiary amine, which will influence its solubility and interactions with chromatography media. Understanding these properties is key to selecting the appropriate purification strategy.

Q3: What is the primary mechanism of action of this compound?

A3: this compound functions by binding to the bacterial ribosome, thereby inhibiting protein synthesis.[2][3][5] Its pre-organized rigid structure allows for a strong and stable interaction with the ribosome, even in bacteria that have developed resistance to other ribosome-targeting antibiotics through mechanisms like ribosomal RNA methylation.[1][2]

Q4: What are the general storage recommendations for purified this compound?

A4: While specific stability data for this compound is not yet widely published, similar complex antibiotics are typically stored at low temperatures (-20°C or -80°C) in a desiccated, light-protected environment to prevent degradation. For short-term storage or use in experiments, solutions should be prepared fresh and kept on ice.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the purification of this compound, likely utilizing chromatographic techniques such as flash column chromatography or High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause Recommended Solution
Low Yield Incomplete Elution: this compound may be binding too strongly to the chromatography matrix.- Modify the mobile phase composition by increasing the concentration of the strong eluting solvent. - Change the pH of the buffer to alter the charge state of this compound and reduce its affinity for the stationary phase.
Product Degradation: The molecule may be unstable under the purification conditions (e.g., pH, solvent).- Perform purification at a lower temperature (e.g., use a chilled chromatography system). - Screen different pH values and solvents to find conditions where this compound is more stable.
Poor Purity / Presence of Impurities Inadequate Resolution: The chosen chromatography method may not be sufficient to separate this compound from closely related impurities.- Optimize the gradient elution method; a shallower gradient can improve separation. - Try a different stationary phase with alternative selectivity (e.g., C18, Phenyl-Hexyl). - Employ an orthogonal purification technique, such as ion-exchange chromatography, following the initial separation.
Column Overloading: Too much sample has been loaded onto the column.- Reduce the amount of crude sample loaded onto the column. - Use a larger column with a higher loading capacity.
Peak Broadening or Tailing in HPLC Secondary Interactions: The amine group in this compound may be interacting with residual silanols on the silica-based stationary phase.- Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. - Use a column with end-capping or a different stationary phase chemistry.
Poor Sample Solubility: The sample may not be fully dissolved in the injection solvent.- Ensure the sample is completely dissolved before injection. - Use a sample solvent that is similar in composition to the initial mobile phase.[6]
Irreproducible Retention Times Column Equilibration: The column is not sufficiently equilibrated between runs.- Increase the column equilibration time to ensure the stationary phase is fully conditioned with the initial mobile phase.[7]
Mobile Phase Variation: Inconsistent preparation of the mobile phase.- Prepare fresh mobile phase for each set of experiments and ensure accurate pH adjustment.[6]

Experimental Protocols

While a specific, published, step-by-step purification protocol for this compound is not available, a general workflow based on common practices for synthetic small molecules is provided below. The synthesis of this compound has been described to involve a multi-step process, with purification of the final product likely involving flash column chromatography.[8]

Illustrative Flash Column Chromatography Protocol:

  • Column Selection: Choose a silica (B1680970) gel column appropriate for the scale of the synthesis.

  • Sample Preparation: Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a small amount of the mobile phase).

  • Packing and Equilibration: Pack the column with silica gel slurried in the initial mobile phase (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate). Equilibrate the column by running the initial mobile phase through it until the baseline is stable.

  • Loading: Carefully load the dissolved sample onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of the more polar solvent. This can be done in a stepwise or linear gradient fashion.

  • Fraction Collection: Collect fractions as the compounds elute from the column. Monitor the elution process using Thin Layer Chromatography (TTC) or a UV detector.

  • Analysis: Analyze the collected fractions to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Cresomycin_Purification_Troubleshooting_Workflow Troubleshooting Workflow for Low Purity start Low Purity Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample load or use a larger column check_overload->reduce_load Yes check_resolution Are peaks poorly resolved? check_overload->check_resolution No end_success Purity Improved reduce_load->end_success optimize_gradient Optimize elution gradient (make it shallower) check_resolution->optimize_gradient Yes change_stationary_phase Try a different stationary phase check_resolution->change_stationary_phase No, still impure optimize_gradient->end_success orthogonal_method Consider an orthogonal purification step (e.g., ion exchange) change_stationary_phase->orthogonal_method change_stationary_phase->end_success orthogonal_method->end_success

Caption: Troubleshooting workflow for low purity issues.

Cresomycin_Mechanism_of_Action This compound's Mechanism of Action This compound This compound binding Strong, Pre-organized Binding This compound->binding bacterial_ribosome Bacterial Ribosome (Peptidyl Transferase Center) bacterial_ribosome->binding inhibition Inhibition binding->inhibition overcomes_resistance Overcomes Resistance binding->overcomes_resistance protein_synthesis Protein Synthesis protein_synthesis->inhibition bacterial_death Bacteriostatic/Bactericidal Effect inhibition->bacterial_death resistance_mechanism Resistance Mechanism (e.g., Ribosomal Methylation) resistance_mechanism->bacterial_ribosome Alters binding site overcomes_resistance->resistance_mechanism

Caption: Mechanism of action of this compound.

References

Validation & Comparative

A New Frontier in Antibiotic Development: Cresomycin Versus Lincosamides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Analysis of Cresomycin and Lincosamide Antibiotics for Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the development of novel antibiotics capable of overcoming entrenched resistance mechanisms. This guide provides a detailed comparison of this compound, a promising new synthetic antibiotic, and the established lincosamide class of antibiotics. This analysis is supported by experimental data to inform research and development efforts in the fight against multidrug-resistant pathogens.

Executive Summary

This compound, a bridged macrobicyclic oxepanoprolinamide, demonstrates a significant advancement in antibiotic design. Unlike traditional lincosamides, which are often thwarted by ribosomal methylation, this compound's "pre-organized" structure allows for potent binding to the bacterial ribosome, even in the presence of resistance-conferring modifications. This results in a broader spectrum of activity that includes both Gram-positive and, notably, Gram-negative bacteria, a traditional limitation of lincosamides.

Mechanism of Action: A Tale of Two Binders

Both this compound and lincosamide antibiotics, such as clindamycin (B1669177) and lincomycin, function by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center (PTC).[1] This binding event interferes with the elongation of the polypeptide chain, ultimately leading to a bacteriostatic effect, where bacterial growth and replication are halted.[1]

The critical distinction lies in the nature of this binding. Lincosamides are susceptible to resistance mechanisms, most notably the methylation of the 23S rRNA component of the 50S subunit by Erm methyltransferases. This modification prevents the lincosamide from effectively docking to its target.

This compound, however, was rationally designed to overcome this challenge. Its rigid, pre-organized three-dimensional structure minimizes the entropic penalty of binding and allows it to fit snugly into the ribosomal binding pocket, even when methylated.[1] This enhanced binding affinity is the key to its expanded spectrum and its activity against lincosamide-resistant strains.

Mechanism_of_Action cluster_lincosamide Lincosamide Antibiotics cluster_this compound This compound Lincosamide Lincosamide 50S_Ribosome_L 50S Ribosomal Subunit Lincosamide->50S_Ribosome_L Binds to 23S rRNA Protein_Synthesis_L Protein Synthesis 50S_Ribosome_L->Protein_Synthesis_L Inhibits Bacterial_Growth_L Bacterial Growth Arrest Protein_Synthesis_L->Bacterial_Growth_L Erm_Methylation Erm Methylation (Resistance) Erm_Methylation->50S_Ribosome_L Blocks Binding This compound This compound 50S_Ribosome_C 50S Ribosomal Subunit (including methylated) This compound->50S_Ribosome_C Binds with high affinity Protein_Synthesis_C Protein Synthesis 50S_Ribosome_C->Protein_Synthesis_C Inhibits Bacterial_Growth_C Bacterial Growth Arrest Protein_Synthesis_C->Bacterial_Growth_C

Figure 1: Comparative Mechanism of Action

In Vitro Activity: A Quantitative Comparison

The superior design of this compound translates into demonstrably better in vitro performance, particularly against multidrug-resistant (MDR) strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Activity Against Gram-Positive Bacteria
OrganismResistance ProfileThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Clindamycin MIC90 (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)0.060.5>16
Staphylococcus aureusMRSA with erm genes0.060.5>16
Staphylococcus aureusMRSA with cfr gene---
Enterococcus faecalisVancomycin-Resistant (VRE)---

Data for this compound and clindamycin against MRSA with erm genes from the same study.[2][3]

Activity Against Gram-Negative Bacteria
OrganismResistance ProfileThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Clindamycin Activity
Escherichia coliCarbapenem-Resistant (CRE)--Not Active
Pseudomonas aeruginosa---Not Active

Lincosamides are generally not effective against Gram-negative bacteria due to the outer membrane barrier.[4]

In Vivo Efficacy: Preclinical Models

Preclinical studies in murine infection models have demonstrated the potential of this compound to translate its in vitro potency into in vivo efficacy.

In a systemic infection model with a lethal dose of methicillin-resistant Staphylococcus aureus (MRSA), subcutaneous treatment with this compound resulted in 100% survival of the mice over seven days, whereas 90% of the untreated control group succumbed to the infection within two days.[5][6]

Furthermore, in neutropenic thigh infection models, intraperitoneal administration of this compound led to a significant reduction in the bacterial burden of various challenging pathogens, including:

  • cfr-expressing S. aureus

  • ermA-expressing S. aureus

  • Carbapenem-resistant E. coli

  • Carbapenem-resistant P. aeruginosa[5][7]

While direct comparative in vivo studies between this compound and lincosamides are not yet published, separate studies have evaluated clindamycin in murine sepsis models. For instance, in a lethal S. aureus sepsis model, clindamycin treatment resulted in a 58% survival rate.[8]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound and lincosamides is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates, and colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Testing_Workflow Start Start Antibiotic_Dilution Prepare Serial Dilutions of Antibiotics in Microtiter Plate Start->Antibiotic_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate with Bacterial Suspension Antibiotic_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Reading Read and Record MIC (Lowest Concentration with No Growth) Incubation->MIC_Reading End End MIC_Reading->End

Figure 2: Broth Microdilution Workflow
Murine Sepsis Model for In Vivo Efficacy

Protocol:

  • Animal Model: Female ICR:CD-1 mice are typically used.

  • Infection: Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen (e.g., MRSA).

  • Treatment: At a specified time post-infection, treatment is initiated with the test antibiotic (e.g., this compound) administered subcutaneously or intraperitoneally at various doses. A control group receives a vehicle-only injection.

  • Monitoring: The survival of the mice is monitored for a defined period (e.g., seven days).

  • Endpoint: The primary endpoint is the survival rate in the treatment group compared to the control group.

Chemical Synthesis: A Component-Based Approach

The synthesis of this compound is a testament to the power of modern synthetic organic chemistry. Unlike semi-synthetic lincosamides, which are chemically modified from a natural product, this compound is fully synthetic. The researchers employed a "component-based synthesis" strategy, where large, complex molecular building blocks are synthesized independently and then assembled in the final stages.[9][10][11] This modular approach allows for the rapid generation and testing of numerous analogs, accelerating the drug discovery process.

The synthesis of this compound can be conceptually divided into the preparation of a "northern" macrobicyclic thiolincosamine fragment and a "southern" oxepanoprolinamide fragment, which are then coupled.[12]

Cresomycin_Synthesis_Workflow Start Simple Chemical Building Blocks Northern_Fragment Synthesis of Northern Fragment (Macrobicyclic Thiolincosamine) Start->Northern_Fragment Southern_Fragment Synthesis of Southern Fragment (Oxepanoprolinamide) Start->Southern_Fragment Coupling Amide Coupling of Northern and Southern Fragments Northern_Fragment->Coupling Southern_Fragment->Coupling Cresomycin_Final This compound Coupling->Cresomycin_Final

Figure 3: Simplified this compound Synthesis Workflow

Conclusion and Future Directions

This compound represents a significant step forward in the development of antibiotics that can combat multidrug-resistant bacteria. Its rational design, which anticipates and overcomes a key lincosamide resistance mechanism, has resulted in a potent, broad-spectrum antibiotic with promising in vivo activity. The fully synthetic, modular approach to its creation opens the door for further optimization and the development of a new generation of ribosome-targeting antibiotics. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Cresomycin Demonstrates Superior Efficacy Over Clindamycin Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A novel, synthetically engineered antibiotic, cresomycin, exhibits potent activity against a broad spectrum of multidrug-resistant (MDR) bacteria, significantly outperforming the established lincosamide antibiotic, clindamycin (B1669177), particularly against strains harboring common resistance mechanisms. This comprehensive guide presents a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a bridged macrobicyclic antibiotic, has been designed to overcome the primary mechanisms of resistance that render many ribosome-targeting antibiotics, including clindamycin, ineffective. Its rigid, pre-organized structure allows for high-affinity binding to the bacterial ribosome, even in the presence of modifications that typically confer resistance.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of this compound and clindamycin against various bacterial strains is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Comparative MIC Data

A key advantage of this compound is its ability to evade common resistance mechanisms, such as those conferred by the erm and cfr genes. These genes encode for enzymes that methylate the ribosomal RNA, reducing the binding affinity of many antibiotics, including clindamycin.

A study comparing the efficacy of this compound, iboxamycin (B13906954) (another synthetic lincosamide), and clindamycin against 50 clinical ocular methicillin-resistant Staphylococcus aureus (MRSA) isolates, including 25 with erm genes, highlights this superiority.[1]

AntibioticMIC50 (mg/L)MIC90 (mg/L)MIC90 against erm-positive isolates (mg/L)
This compound 0.060.50.5
Iboxamycin 0.0622
Clindamycin >16>16>16

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

These results demonstrate that while clindamycin is rendered ineffective against these resistant MRSA strains, this compound maintains potent activity.

While comprehensive, head-to-head MIC data for a wider range of pathogens from a single study is still emerging, the foundational research on this compound provides MIC90 values against several groups of MDR Gram-positive bacteria, showing broad superiority over iboxamycin, a clindamycin-inspired antibiotic.[2]

Bacterial GroupThis compound MIC90 (µg/mL)Iboxamycin MIC90 (µg/mL)
Staphylococci (n=31)28
Streptococci (n=13)≤ 0.060.25
Enterococci (n=37)0.252
Clostridioides difficile (n=10)0.12516

In Vivo Efficacy in Animal Models

The superior performance of this compound extends to in vivo models of bacterial infection. In a murine sepsis model, this compound demonstrated a significant survival advantage.

In a systemic infection model with a lethal dose of cfr-expressing S. aureus, 100% of mice treated with this compound (25 mg/kg) survived, whereas only 10% of the vehicle-treated mice survived.[3] Furthermore, in neutropenic thigh infection models, this compound treatment resulted in a substantial reduction in the bacterial burden of various multidrug-resistant pathogens compared to untreated mice.[3]

Bacterial StrainLog10 CFU Reduction (compared to non-treated)
Cfr-expressing S. aureus-4.6
ermA-expressing S. aureus-2.2
Carbapenem-resistant E. coli-2.6
Carbapenem-resistant P. aeruginosa-2.7

While direct in vivo comparisons with clindamycin in these specific MDR models are not yet published, the potent in vitro activity of this compound against clindamycin-resistant strains strongly suggests it would be significantly more effective.

Mechanism of Action: Overcoming Resistance

Both this compound and clindamycin are lincosamide antibiotics that function by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[2] However, their interaction with the ribosome, particularly in resistant strains, differs significantly.

dot

Caption: Mechanism of action and resistance for this compound and clindamycin.

The key to this compound's enhanced activity lies in its rigid, macrobicyclic structure, which is "pre-organized" for optimal binding to the ribosome. This tight binding allows this compound to physically displace the methyl groups added by Erm and Cfr methyltransferases, which would otherwise block the binding of clindamycin.[2]

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. For specific details, refer to the supplementary materials of the primary research publications.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

dot

MIC_Workflow start Prepare serial two-fold dilutions of antibiotic in broth inoculate Inoculate each dilution with a standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate observe Observe for visible bacterial growth (turbidity) incubate->observe determine_mic MIC is the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

  • Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the antibiotic (this compound or clindamycin) are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically 5 x 10^5 colony-forming units [CFU]/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Murine Sepsis Model

Animal models are crucial for evaluating the in vivo efficacy of new antibiotics. The murine sepsis model is a commonly used preclinical model.

dot

Sepsis_Model_Workflow infect Induce systemic infection in mice with a lethal dose of bacteria treat Administer treatment (this compound or vehicle control) at specified intervals infect->treat monitor Monitor mice for a defined period (e.g., 7 days) treat->monitor assess Assess endpoints (e.g., survival rate, bacterial load in tissues) monitor->assess

Caption: Workflow for a murine sepsis model.

  • Infection: Mice are infected with a lethal dose of the resistant bacterial strain (e.g., via intraperitoneal injection).

  • Treatment: At a specified time post-infection, the mice are treated with the antibiotic (e.g., this compound administered subcutaneously) or a vehicle control. Multiple doses may be administered over a set period.

  • Monitoring: The health and survival of the mice are monitored for a predetermined period (e.g., 7 days).

  • Endpoint Analysis: The primary endpoint is typically survival. In some studies, a separate cohort of mice may be euthanized at specific time points to determine the bacterial load in various organs (e.g., spleen, liver, lungs) to assess the antibiotic's ability to clear the infection.

Conclusion

The available data strongly indicate that this compound represents a significant advancement in the fight against antimicrobial resistance. Its novel, pre-organized structure allows it to overcome common resistance mechanisms that render clindamycin and other lincosamides ineffective against many multidrug-resistant pathogens. The potent in vitro and in vivo activity of this compound against a range of clinically important resistant bacteria positions it as a promising candidate for further development and a potential future tool in the clinical management of challenging infections. Further head-to-head comparative studies with a broader range of pathogens will be crucial to fully elucidate its clinical potential.

References

A Comparative Analysis of Cresomycin and Linezolid: Navigating the Landscape of Ribosomal Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against antimicrobial resistance (AMR), the bacterial ribosome remains a critical target for antibiotic development. This guide provides a detailed comparative analysis of two key ribosomal-targeting antibiotics: linezolid (B1675486), the first clinically approved oxazolidinone, and Cresomycin, a novel, experimental bridged macrobicyclic antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms, performance, and the experimental data that defines them.

Mechanism of Action: A Tale of Two Binding Strategies

Both linezolid and this compound exert their antibacterial effects by inhibiting protein synthesis via interaction with the bacterial ribosome, but their specific binding mechanisms and ability to overcome resistance differ significantly.

Linezolid: As a member of the oxazolidinone class, linezolid has a unique mechanism that inhibits the initiation phase of protein synthesis.[1][2] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is an essential step for bacterial reproduction.[3][4][5] This mechanism is distinct from most other protein synthesis inhibitors that act during the elongation step.[1][2]

This compound: This fully synthetic antibiotic, inspired by the lincosamide class, also targets the 50S ribosomal subunit.[6][7] Its key innovation lies in its "preorganized" structure.[7][8] The molecule is engineered into a rigid conformation that perfectly matches its binding site within the peptidyl transferase center (PTC).[6][7] This preorganization results in an exceptionally tight grip on the ribosome, allowing it to remain effective even when the ribosome is modified by bacterial resistance enzymes.[7][9][10]

cluster_Linezolid Linezolid Mechanism cluster_this compound This compound Mechanism L_Start Linezolid L_Ribosome Binds to 23S rRNA on 50S Subunit L_Start->L_Ribosome L_Complex Prevents formation of functional 70S Initiation Complex L_Ribosome->L_Complex L_Result Inhibits Protein Synthesis (Initiation Step) L_Complex->L_Result C_Start This compound (Preorganized Structure) C_Ribosome Binds tightly to Peptidyl Transferase Center (PTC) on 50S Subunit C_Start->C_Ribosome C_Complex Disrupts Ribosomal Function C_Ribosome->C_Complex C_Result Inhibits Protein Synthesis C_Complex->C_Result

Caption: Comparative mechanisms of action for Linezolid and this compound.

Antibacterial Spectrum and In Vitro Efficacy

The antibacterial coverage of linezolid and this compound reflects their distinct chemical classes and design philosophies. Linezolid is a powerful tool against resistant Gram-positive pathogens, while this compound demonstrates a broader spectrum that includes formidable Gram-negative bacteria.

Linezolid: The spectrum of linezolid is primarily focused on Gram-positive organisms. It is clinically effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][11][12][13] Its activity against most Gram-negative bacteria is limited due to the presence of endogenous efflux pumps that remove the drug from the bacterial cell.[2][14] Linezolid is generally considered bacteriostatic against staphylococci and enterococci but exhibits bactericidal activity against most streptococci.[3][4]

This compound: As an experimental agent, this compound has shown potent activity against a wide range of bacteria in preclinical studies. It is effective against both Gram-positive and Gram-negative pathogens, including multidrug-resistant (MDR) strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[6][15][16][17] This broad spectrum makes it a promising candidate for treating complex infections where the causative agent may be unknown or resistant to many other drugs.

Table 1: Comparative Antibacterial Spectrum
FeatureLinezolidThis compound (Experimental Data)
Class OxazolidinoneBridged Macrobicyclic Oxepanoprolinamide
Gram-Positive Coverage Excellent, including MRSA and VRE[11][18]Excellent, including MDR strains[17]
Gram-Negative Coverage Generally poor (except some anaerobes)[2][14]Potent activity shown against E. coli and P. aeruginosa[8][16]
Primary Use Infections caused by resistant Gram-positive bacteria[11]Potential for broad-spectrum use against MDR infections
Activity Bacteriostatic (Staphylococci, Enterococci); Bactericidal (Streptococci)[3][5]Bacteriostatic (against S. aureus in time-kill studies)[6]
Table 2: Minimum Inhibitory Concentration (MIC) Data for Selected Pathogens

The following table summarizes representative MIC values, which denote the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (MRSA)Linezolid12[19][20]
Enterococcus faecium (VRE)Linezolid12[20]
Streptococcus pneumoniaeLinezolid0.51[21]
Mycobacterium tuberculosis (XDR-TB)Linezolid0.51[22]
MDR S. aureus, E. coli, P. aeruginosaThis compoundN/AN/A[8][16][17]

Note: Specific MIC values for this compound are not yet widely published in standardized tables. However, primary research demonstrates potent inhibitory activity against MDR strains of the listed pathogens.[8][16][17]

Mechanisms of Resistance and Evasion

A critical point of comparison is how bacteria develop resistance to these drugs and, in turn, how this compound was designed to overcome those very mechanisms.

Linezolid Resistance: Resistance to linezolid, while still relatively low, is well-documented.[11] The two primary mechanisms are:

  • Target Site Mutation: Point mutations in the gene encoding 23S rRNA (most commonly G2576T) alter the drug's binding site, reducing its affinity.[3][11][14]

  • Target Site Modification: Acquisition of the transferable cfr (chloramphenicol-florfenicol resistance) gene.[3] This gene encodes an enzyme that methylates an adenine (B156593) residue (A2503) within the ribosomal binding pocket, sterically hindering linezolid from binding effectively.[23]

This compound's Evasion Strategy: this compound was explicitly designed to be effective against bacteria harboring these resistance mechanisms.[16] Its rigid, preorganized structure allows it to bind with such high affinity that it can physically displace the modified nucleotide generated by resistance enzymes like Cfr and Erm.[24] This allows the drug to maintain its grip on the ribosome and inhibit protein synthesis where other antibiotics would fail.[16]

cluster_Resistance Bacterial Resistance & Antibiotic Response cluster_Linezolid Linezolid Interaction cluster_this compound This compound Interaction Ribosome Bacterial Ribosome (50S Subunit) L_Resist Cfr Methyltransferase modifies A2503 residue Ribosome->L_Resist Target C_Resist Cfr Methyltransferase modifies A2503 residue Ribosome->C_Resist Target L_Drug Linezolid L_Bind Binding Fails L_Drug->L_Bind L_Result Resistance L_Bind->L_Result L_Resist->L_Bind Steric hindrance C_Drug This compound (Preorganized) C_Bind Binding Succeeds C_Drug->C_Bind C_Result Activity Maintained C_Bind->C_Result C_Resist->C_Bind Displaces modified nucleotide cluster_workflow Experimental Workflow: MIC Determination P1 Prepare 0.5 McFarland Bacterial Suspension P3 Inoculate Plate with Standardized Bacteria (~5x10^5 CFU/mL) P1->P3 P2 Perform 2-fold Serial Dilution of Antibiotic in 96-well Plate P2->P3 P4 Incubate at 37°C for 16-20 hours P3->P4 P5 Read Results: Identify Lowest Concentration with No Visible Growth P4->P5

References

Cresomycin: A Comparative Analysis of Cross-Resistance and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cresomycin's performance against other antibiotics, supported by experimental data. This compound, a novel synthetic antibiotic, has demonstrated significant potential in overcoming antimicrobial resistance.

Developed by researchers at Harvard University, this compound is a bridged macrobicyclic oxepanoprolinamide antibiotic designed to exhibit enhanced binding to the bacterial ribosome. This robust interaction allows it to evade common resistance mechanisms that thwart other ribosome-targeting antibiotics, such as lincosamides.[1]

Overcoming Ribosomal Resistance Mechanisms

The primary mechanism of action for this compound is the disruption of bacterial protein synthesis by binding to the peptidyl transferase center on the 50S ribosomal subunit.[2][3] Bacteria often develop resistance to ribosome-targeting antibiotics through enzymatic modifications of the ribosomal RNA (rRNA), such as methylation by ribosomal RNA methyltransferases like Cfr and Erm. These modifications can sterically hinder the binding of conventional antibiotics.

This compound's unique, pre-organized rigid structure allows it to bind effectively to both wild-type and modified ribosomes, overcoming these resistance mechanisms.[1][4] X-ray crystallography studies have revealed that this compound can induce concessive adjustments in the methylated ribosome, permitting tight binding where other antibiotics fail.[4]

In Vitro Activity: A Comparative Look

Studies have demonstrated this compound's potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[2][4]

Gram-Positive Bacteria

Data from cross-resistance studies highlight this compound's superiority over its precursor, Iboxamycin, and other antibiotics against clinical isolates of MDR Gram-positive bacteria.

OrganismAntibioticMIC90 (µg/mL)
StaphylococciThis compound2
Iboxamycin8
StreptococciThis compound0.06
Iboxamycin0.25
EnterococciThis compound0.25
Iboxamycin2
Clostridioides difficileThis compound0.125
Iboxamycin16

MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values are a measure of antibiotic potency.

A study on ocular methicillin-resistant Staphylococcus aureus (MRSA) isolates, including those carrying erm genes which confer resistance to lincosamides, further underscores this compound's efficacy.

OrganismAntibioticMIC50 (mg/L)MIC90 (mg/L)
Ocular MRSA (erm+)This compound0.060.5
Iboxamycin0.062
Clindamycin>16>16

MIC50 (Minimum Inhibitory Concentration for 50% of isolates) and MIC90 values against ocular MRSA.

Gram-Negative Bacteria

This compound has also shown significant activity against challenging Gram-negative pathogens.

OrganismAntibioticMIC90 (µg/mL)
Escherichia coliThis compound2
Iboxamycin16
Klebsiella pneumoniaeThis compound8
Iboxamycin32
Acinetobacter baumanniiThis compound8
Iboxamycin32
Neisseria gonorrhoeaeThis compound0.125
Iboxamycin0.5

In Vivo Efficacy

In mouse infection models, this compound has demonstrated potent in vivo activity. In a systemic infection model with a lethal dose of antibiotic-resistant Staphylococcus aureus, all mice treated with this compound survived, whereas 90% of untreated mice died within two days. Furthermore, this compound effectively suppressed the growth of antibiotic-resistant Escherichia coli and Pseudomonas aeruginosa in these models.[5]

Experimental Protocols

The in vitro antimicrobial susceptibility testing of this compound was performed following the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method
  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland turbidity standard.

  • Antibiotic Dilution: A serial two-fold dilution of this compound and comparator antibiotics is prepared in cation-adjusted Mueller-Hinton broth (or other appropriate media for fastidious organisms) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at a specified temperature and duration, typically 35°C for 16-20 hours for most bacteria.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate this compound's mechanism of action and the experimental workflow for determining cross-resistance.

Cresomycin_Mechanism cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism cluster_antibiotics Antibiotics Ribosome Bacterial Ribosome (50S) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Enables Ribosome->Protein_Synthesis Inhibited by this compound Methylated_Ribosome Methylated Ribosome Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Leads to Methyltransferase rRNA Methyltransferase (e.g., Cfr, Erm) Methyltransferase->Ribosome Methylated_Ribosome->Protein_Synthesis Inhibited by this compound This compound This compound This compound->Ribosome Binds Tightly This compound->Methylated_Ribosome Binds Effectively Other_Antibiotics Other Ribosome-Targeting Antibiotics Other_Antibiotics->Ribosome Binds Other_Antibiotics->Methylated_Ribosome Binding Blocked Inhibition Growth Inhibition Bacterial_Growth->Inhibition Inhibited

Caption: Mechanism of this compound action and resistance evasion.

Cross_Resistance_Workflow cluster_setup Experiment Setup cluster_procedure Broth Microdilution cluster_analysis Data Analysis Isolates Bacterial Isolates (Wild-Type & Resistant Strains) Inoculate Inoculate Plates with Bacterial Suspensions Isolates->Inoculate Antibiotics Prepare Antibiotic Dilutions (this compound & Comparators) Plate Prepare 96-Well Microtiter Plates Antibiotics->Plate Plate->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentrations (MICs) Incubate->Read_MIC Compare Compare MIC Values of this compound vs. Other Antibiotics Read_MIC->Compare Determine Determine Cross-Resistance Profile Compare->Determine

Caption: Experimental workflow for cross-resistance studies.

References

The Vanguard of Synthetic Antibiotics: A Head-to-Head Comparison of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

The relentless rise of antimicrobial resistance (AMR) necessitates a continuous pipeline of innovative antibiotics. This guide provides a head-to-head comparison of recently developed synthetic antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by available experimental data and detailed methodologies for key assays. The focus is on novel agents targeting critical pathogens, particularly multidrug-resistant (MDR) Gram-negative bacteria.

Executive Summary

Recent breakthroughs in synthetic chemistry and artificial intelligence have yielded promising new antibiotic candidates. This guide examines several of these cutting-edge drugs, including:

  • Zosurabalpin : A first-in-class macrocyclic peptide that inhibits the lipopolysaccharide (LPS) transport machinery in Acinetobacter baumannii.

  • Cefiderocol (B606585) : A siderophore cephalosporin (B10832234) that employs a "Trojan horse" strategy to enter bacterial cells.

  • Novltex (Teixobactin Analogue) : A synthetic analogue of the natural antibiotic teixobactin (B611279), designed to overcome synthesis challenges while retaining potent activity against Gram-positive pathogens and biofilms.

  • Cresomycin : A synthetic antibiotic designed to overcome ribosomal resistance mechanisms.

This guide will delve into their mechanisms of action, spectrum of activity, and available comparative data against established antibiotics.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for these novel synthetic antibiotics against relevant comparators.

Table 1: In Vitro Activity of Cefiderocol vs. Meropenem against Carbapenem-Resistant Acinetobacter baumannii (CRAB)
AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Cefiderocol 0.52
Meropenem >64>64

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from studies on CRAB isolates.[1]

Table 2: Comparative Profile of Zosurabalpin
FeatureZosurabalpinComparator (e.g., Colistin)
Target Organism Carbapenem-Resistant Acinetobacter baumannii (CRAB)Broad-spectrum Gram-negative
Mechanism of Action Inhibition of the LptB₂FGC complex, blocking LPS transport.[2][3][4]Disrupts bacterial cell membrane
Resistance Potential Novel mechanism may evade existing resistanceResistance is increasingly reported
In Vivo Efficacy Effective in mouse models of CRAB infection.[2][4]Effective but with significant nephrotoxicity concerns
Table 3: Comparative Profile of Novltex (Teixobactin Analogue) vs. Vancomycin (B549263)
FeatureNovltex AnalogueVancomycin
Target Organisms Gram-positive bacteria, including MRSA and VREGram-positive bacteria, including MRSA
Mechanism of Action Binds to lipid II, a precursor of peptidoglycan.[4]Inhibits cell wall synthesis by binding to D-Ala-D-Ala
Biofilm Activity Potent activity against Staphylococcus biofilms.[5][6]Generally less effective against established biofilms
Resistance Potential Targets a highly conserved molecule, suggesting lower resistance potential.[4]Vancomycin resistance (VRE, VISA, VRSA) is a major clinical concern
Synthesis Designed for scalable and cost-effective synthesis.[4]Natural product, complex fermentation and purification

Specific MIC values for Novltex against a wide range of clinical isolates are still emerging, but initial studies show potency comparable to or greater than vancomycin against susceptible and resistant strains.[7][8]

Mandatory Visualizations

Mechanism of Action: Zosurabalpin

Zosurabalpin's Mechanism of Action cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm LPS LPS (Lipopolysaccharide) LptB2FGC LptB2FGC Complex LPS->LptB2FGC Binds for transport LPS_accumulates LPS Accumulates in Inner Membrane LPS->LPS_accumulates Leads to LptB2FGC->Transport Blocked Transport Zosurabalpin Zosurabalpin Zosurabalpin->LptB2FGC Inhibits Cell_death Bacterial Cell Death LPS_accumulates->Cell_death Causes

Caption: Zosurabalpin inhibits the LptB2FGC complex, preventing LPS transport and causing cell death.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

Workflow for MIC Determination A Prepare Serial Dilutions of Antibiotic in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe wells for visible bacterial growth (turbidity) C->D E MIC is the lowest concentration with no visible growth D->E

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for reproducibility and critical evaluation of the presented data.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[9][10][11]

  • Materials : 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB), bacterial isolates, antibiotic stock solutions, multichannel pipettes. For cefiderocol testing, iron-depleted CAMHB is required.[12]

  • Procedure :

    • Antibiotic Dilution : Prepare two-fold serial dilutions of the antibiotic in CAMHB across the wells of a 96-well plate. The final volume in each well should be 100 µL. A range of concentrations should be chosen to encompass the expected MIC.[9]

    • Inoculum Preparation : Prepare a bacterial suspension from a fresh culture, adjusted to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.

    • Inoculation : Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubation : Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[10]

    • Reading Results : The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.[13]

Time-Kill Assay

This assay determines the rate and extent of bacterial killing by an antimicrobial agent.[14][15]

  • Materials : Bacterial culture, CAMHB, antibiotic solutions, sterile test tubes, phosphate-buffered saline (PBS) for dilutions, agar (B569324) plates (e.g., Tryptic Soy Agar), incubator, colony counter.

  • Procedure :

    • Inoculum Preparation : Prepare a starting bacterial inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in sterile test tubes containing CAMHB.[14]

    • Antibiotic Addition : Add the antibiotic to the test tubes at various concentrations (e.g., 1x, 2x, 4x the MIC). Include a growth control tube without any antibiotic.

    • Sampling : At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

    • Serial Dilution and Plating : Perform ten-fold serial dilutions of each aliquot in sterile PBS. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[14]

    • Incubation and Counting : Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.

    • Data Analysis : Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15]

Biofilm Disruption Assay using Crystal Violet

This protocol quantifies the ability of an antibiotic to disrupt pre-formed biofilms.[16][17][18]

  • Materials : 96-well flat-bottom microtiter plates, bacterial strain, appropriate growth medium, PBS, antibiotic solutions, 0.1% (w/v) crystal violet solution, 30% (v/v) acetic acid, microplate reader.

  • Procedure :

    • Biofilm Formation : Add 200 µL of a standardized bacterial suspension (e.g., OD₆₀₀ of 0.05) to the wells of a 96-well plate. Incubate at 37°C for 24-48 hours to allow biofilm formation.[16]

    • Treatment : Carefully aspirate the planktonic culture from each well. Gently wash the wells twice with PBS to remove non-adherent cells. Add 200 µL of the antibiotic at various concentrations to the wells. Include an untreated control. Incubate for a further 24 hours.[16][17]

    • Staining : Aspirate the medium and wash the wells twice with PBS. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[17]

    • Solubilization : Remove the crystal violet solution and wash the wells thoroughly with water until the runoff is clear. Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[16]

    • Quantification : Transfer 150 µL of the solubilized dye to a new plate and measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates biofilm disruption.

References

Cresomycin: A Paradigm Shift in Overcoming Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the novel synthetic antibiotic Cresomycin against traditional semi-synthetic agents reveals significant advantages in combating drug-resistant bacteria. Through a unique, pre-organized molecular structure, this compound demonstrates potent efficacy against a broad spectrum of pathogens, including multidrug-resistant strains that are notoriously difficult to treat with existing semi-synthetic antibiotics.

Developed by researchers at Harvard University, this compound is a fully synthetic bridged macrobicyclic antibiotic. Unlike semi-synthetic antibiotics, which are chemically modified natural products, this compound's design from the ground up allows for a rigid, conformationally-restricted structure. This "pre-organized" architecture is the key to its enhanced activity and ability to overcome common bacterial resistance mechanisms.

Superior Efficacy Against Resistant Pathogens

The primary advantage of this compound lies in its potent activity against bacteria that have developed resistance to conventional ribosome-targeting antibiotics, such as lincosamides and macrolides. This resistance is often mediated by ribosomal RNA methyltransferases, enzymes like Erm and Cfr, which modify the antibiotic's binding site on the bacterial ribosome, reducing drug affinity.

This compound's rigid structure enables it to bind to the bacterial ribosome with high affinity, even when the binding site is methylated. It effectively overcomes these resistance mechanisms, making it a promising candidate for treating infections caused by challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant bacteria.[1][2]

In Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator antibiotics against various bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative Activity (MIC90 in µg/mL) Against Multidrug-Resistant Clinical Isolates [3]

OrganismThis compound (CRM)Iboxamycin (B13906954) (IBX)
Staphylococci28
Streptococci0.060.25
Enterococci0.252
Clostridioides difficile0.12516
Escherichia coli216
Klebsiella pneumoniae832
Acinetobacter baumannii832
Neisseria gonorrhoeae0.1250.5

Table 2: Activity (MIC in mg/L) Against Ocular Methicillin-Resistant Staphylococcus aureus (MRSA) Isolates (n=50) [1]

AntibioticMIC50MIC90MIC90 (isolates with erm genes, n=25)
This compound 0.06 0.5 0.5
Iboxamycin0.0622
Clindamycin>16>16>16
In Vivo Efficacy

Preclinical studies in mouse models of infection have demonstrated the significant in vivo potential of this compound.

Table 3: Efficacy of this compound in Murine Infection Models [3]

ModelPathogenTreatmentOutcome
SepsisS. aureus (lethal dose)25 mg/kg s.c.100% survival (vs. 10% in vehicle group)
Neutropenic ThighS. aureus (Cfr-expressing)--4.6 log10 CFU reduction
Neutropenic ThighS. aureus (ermA-expressing)--2.2 log10 CFU reduction
Neutropenic ThighE. coli (carbapenem-resistant)--2.6 log10 CFU reduction
Neutropenic ThighP. aeruginosa (carbapenem-resistant)--2.7 log10 CFU reduction

Mechanism of Action: Overcoming Ribosomal Resistance

This compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Its rigid, pre-organized structure allows it to bind tightly to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, thereby inhibiting protein synthesis. Crucially, this tight binding is maintained even in the presence of resistance-conferring modifications to the ribosome.

This compound Mechanism of Action cluster_0 Bacterial Cell cluster_1 Antibiotic Action Ribosome Ribosome Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis essential for Bacterial_Growth Bacterial_Growth Protein_Synthesis->Bacterial_Growth leads to This compound This compound Methylated_Ribosome Methylated Ribosome (Resistant) This compound->Methylated_Ribosome Binds tightly (overcomes resistance) Semi_Synthetic Semi_Synthetic Semi_Synthetic->Methylated_Ribosome Binding blocked Inhibited_Protein_Synthesis Inhibited Protein Synthesis Methylated_Ribosome->Inhibited_Protein_Synthesis leads to Bacterial_Death Bacterial Death Inhibited_Protein_Synthesis->Bacterial_Death

Caption: Mechanism of this compound overcoming resistance.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound and comparator agents is determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are grown on agar (B569324) plates, and colonies are used to prepare a suspension in a saline solution, adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Broth Microdilution Workflow A Prepare serial dilutions of antibiotics in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 35-37°C for 16-20 hours C->D E Read plates and determine MIC D->E

Caption: Experimental workflow for MIC determination.

Murine Sepsis Model
  • Animal Model: Female ICR (CD-1) mice are used for this model.

  • Infection: Mice are challenged with an intraperitoneal or intravenous injection of a lethal dose of the bacterial pathogen (e.g., S. aureus).

  • Treatment: At specified time points post-infection, mice are treated with this compound (e.g., 25 mg/kg, subcutaneously) or a vehicle control.

  • Monitoring and Endpoint: The survival of the mice is monitored over a period of several days.

Murine Neutropenic Thigh Infection Model
  • Neutropenia Induction: Mice are rendered neutropenic by the administration of cyclophosphamide.

  • Infection: A defined inoculum of the bacterial pathogen is injected into the thigh muscle of the neutropenic mice.

  • Treatment: Antibiotic therapy is initiated at a set time after infection.

  • Assessment: At the end of the treatment period, the mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/thigh). The reduction in bacterial count compared to the control group indicates the efficacy of the antibiotic.

Conclusion

This compound represents a significant advancement in the fight against antimicrobial resistance. Its fully synthetic nature allows for a "pre-organized" molecular structure that overcomes common resistance mechanisms targeting the bacterial ribosome. The potent in vitro and in vivo activity of this compound against a wide range of multidrug-resistant Gram-positive and Gram-negative bacteria positions it as a promising candidate for further development and a potential future tool in the clinical management of serious bacterial infections. Its advantages over semi-synthetic antibiotics lie in its ability to retain efficacy where older drugs have failed due to the evolution of bacterial resistance.

References

Cresomycin: A Potent New Antibiotic Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro and in vivo potency of Cresomycin, a novel synthetic antibiotic, demonstrates its significant potential in combating a wide range of multidrug-resistant clinical isolates. Developed by researchers at Harvard University, this compound shows superior activity against both Gram-positive and Gram-negative bacteria compared to its predecessor, iboxamycin, and other clinically relevant antibiotics.

This compound is a bridged macrobicyclic antibiotic designed to overcome common mechanisms of antimicrobial resistance.[1] Its unique, pre-organized three-dimensional structure allows for high-affinity binding to the bacterial ribosome, a critical component of protein synthesis.[1][2] This enhanced binding enables this compound to effectively inhibit protein synthesis even in bacteria that have developed resistance to other ribosome-targeting antibiotics, such as lincosamides and macrolides, through the modification of their ribosomal RNA.[1][2]

Comparative In Vitro Potency

The in vitro activity of this compound has been rigorously evaluated against a panel of multidrug-resistant (MDR) clinical isolates. Minimum Inhibitory Concentration (MIC) studies, which determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium, consistently demonstrate the superior potency of this compound.

Gram-Positive Bacteria

Against a collection of MDR Gram-positive clinical isolates, this compound exhibited significantly lower MIC90 values (the concentration required to inhibit 90% of the tested isolates) compared to iboxamycin. This indicates that a lower concentration of this compound is effective against a larger proportion of these challenging pathogens.

OrganismThis compound MIC90 (µg/mL)Iboxamycin MIC90 (µg/mL)
Staphylococci28
Streptococci≤ 0.060.25
Enterococci0.252
Clostridioides difficile0.12516

Data sourced from Wu, K.J.Y. et al. Science 2024, 383(6684): 721.[3]

Further studies on ocular methicillin-resistant Staphylococcus aureus (MRSA) isolates, including those carrying erm genes which confer resistance to lincosamides, highlighted this compound's enhanced efficacy.

AntibioticMIC50 (mg/L)MIC90 (mg/L)
This compound0.060.5
Iboxamycin0.062
Clindamycin>16>16

Data sourced from a study on ocular MRSA isolates.

Gram-Negative Bacteria

This compound also demonstrated potent activity against challenging MDR Gram-negative bacteria, a group of pathogens for which new treatment options are urgently needed.

OrganismThis compound MIC90 (µg/mL)Iboxamycin MIC90 (µg/mL)
Escherichia coli216
Klebsiella pneumoniae832
Acinetobacter baumannii832
Neisseria gonorrhoeae0.1250.5

Data sourced from Wu, K.J.Y. et al. Science 2024, 383(6684): 721.[3]

In Vivo Efficacy in Murine Infection Models

The promising in vitro activity of this compound translated to significant efficacy in in vivo studies using mouse models of bacterial infection. These studies are crucial for evaluating a new antibiotic's potential for clinical use.

In a murine sepsis model, a life-threatening condition caused by a systemic bacterial infection, mice were infected with a lethal dose of cfr-expressing Staphylococcus aureus, a highly resistant strain. Treatment with this compound resulted in a remarkable 100% survival rate, whereas 90% of the mice in the untreated control group succumbed to the infection within two days.[4][5]

Furthermore, in neutropenic thigh infection models, which mimic localized infections in immunocompromised individuals, this compound treatment led to a significant reduction in the bacterial burden of several key MDR pathogens.

Bacterial StrainLog10 CFU Reduction vs. Control
cfr-expressing S. aureus4.6
ermA-expressing S. aureus2.2
Carbapenem-resistant E. coli2.6
Carbapenem-resistant P. aeruginosa2.7

Data sourced from Wu, K.J.Y. et al. Science 2024, 383(6684): 721.[3][4]

Mechanism of Action and Resistance Evasion

This compound's mechanism of action involves binding to the peptidyl transferase center of the bacterial ribosome, thereby inhibiting protein synthesis.[2] A key innovation in its design is its rigid, pre-organized conformation, which minimizes the energy required for binding to its ribosomal target.[1][2] This allows for a more potent interaction and enables it to overcome common resistance mechanisms.

One of the most significant challenges in antibiotic development is the emergence of resistance. Bacteria can develop resistance to ribosome-targeting antibiotics by producing enzymes, such as ribosomal RNA methyltransferases (e.g., Erm and Cfr), that modify the antibiotic's binding site on the ribosome.[2] this compound's structure allows it to bind effectively even to these modified ribosomes, rendering the resistance mechanism ineffective.[2][6]

Cresomycin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism Ribosome Bacterial Ribosome (Protein Synthesis Machinery) Protein Essential Proteins Ribosome->Protein Inhibits Protein Synthesis Methylated_Ribosome Modified Ribosome (Reduced Antibiotic Binding) mRNA mRNA mRNA->Ribosome Translation Methyltransferase RNA Methyltransferase (e.g., Erm, Cfr) Methyltransferase->Ribosome Modifies This compound This compound This compound->Ribosome Strongly Binds This compound->Methylated_Ribosome Binds Effectively Other_Antibiotics Other Ribosome-Targeting Antibiotics Other_Antibiotics->Ribosome Binds Other_Antibiotics->Methylated_Ribosome Binding Blocked

Caption: this compound's mechanism of action and resistance evasion.

Experimental Protocols

The evaluation of this compound's potency involved standardized and rigorous methodologies to ensure the reliability and reproducibility of the findings.

Antimicrobial Susceptibility Testing

The in vitro potency of this compound was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A diverse panel of recent clinical isolates of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, was used.

  • Inoculum Preparation: Bacterial colonies were suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension was then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Drug Concentration Preparation: this compound and comparator antibiotics were serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations.

  • Incubation: The inoculated microtiter plates were incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that resulted in the complete inhibition of visible bacterial growth.

Antimicrobial_Susceptibility_Testing_Workflow Start Start: Isolate Clinical Bacterial Strains Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Plate_Inoculation Inoculate Microtiter Plates with Bacteria and Antibiotic Dilutions Inoculum_Prep->Plate_Inoculation Drug_Dilution Prepare Serial Dilutions of this compound and Comparator Antibiotics Drug_Dilution->Plate_Inoculation Incubation Incubate Plates (35-37°C, 16-20h) Plate_Inoculation->Incubation MIC_Reading Read and Record MIC Values (Lowest concentration with no visible growth) Incubation->MIC_Reading End End: Determine Potency and Resistance Profile MIC_Reading->End

Caption: Workflow for antimicrobial susceptibility testing.

In Vivo Murine Infection Models

The in vivo efficacy of this compound was assessed in established mouse models of bacterial infection.

1. Murine Sepsis Model:

  • Animal Model: Female BALB/c mice were used for this study.

  • Infection: Mice were infected via intraperitoneal injection with a lethal dose (LD90) of cfr-expressing S. aureus.

  • Treatment: this compound (25 mg/kg) or a vehicle control was administered subcutaneously four times a day (q.i.d.) for one day.

  • Outcome: Survival of the mice was monitored for seven days post-infection.

2. Murine Neutropenic Thigh Infection Model:

  • Animal Model: Mice were rendered neutropenic (low white blood cell count) through the administration of cyclophosphamide (B585) to mimic an immunocompromised state.

  • Infection: The thigh muscles of the mice were infected with a specific bacterial strain (S. aureus, E. coli, or P. aeruginosa).

  • Treatment: this compound was administered via intraperitoneal injection.

  • Outcome: After a specified period, the thigh muscles were harvested, homogenized, and plated to determine the bacterial load (CFU/thigh). The reduction in bacterial count was compared to that in untreated control mice.

Cytotoxicity Assays

To assess the potential toxicity of this compound to mammalian cells, in vitro cytotoxicity assays were performed using various human cell lines.

  • Cell Lines: A panel of human cell lines, likely including cell types such as fibroblasts or endothelial cells, were used.

  • Methodology: The specific assay used was likely a metabolic activity assay, such as the MTT or resazurin (B115843) reduction assay. In these assays, viable cells metabolize a substrate into a colored or fluorescent product, and the amount of product is proportional to the number of living cells.

  • Procedure: The human cell lines were exposed to a range of concentrations of this compound for a defined period. The cell viability was then measured and compared to untreated control cells to determine the concentration of this compound that causes a 50% reduction in cell viability (IC50). The results indicated low cytotoxicity of this compound to the tested human cell lines.[3]

Conclusion

This compound represents a significant advancement in the fight against antimicrobial resistance. Its novel, pre-organized structure allows it to potently inhibit a broad spectrum of clinically important bacteria, including multidrug-resistant strains that are refractory to current therapies. The robust in vitro activity and impressive in vivo efficacy in preclinical models, coupled with a favorable preliminary safety profile, position this compound as a promising candidate for further development as a next-generation antibiotic. The detailed experimental data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to evaluate and build upon these important findings.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of the Novel Antibiotic Cresomycin

Author: BenchChem Technical Support Team. Date: December 2025

As a next-generation antibiotic, Cresomycin presents a significant advancement in the fight against multidrug-resistant bacteria.[1][2] Developed by researchers at Harvard University and the University of Illinois at Chicago, this experimental bridged macrobicyclic antibiotic is engineered to bind effectively to bacterial ribosomes, overcoming existing resistance mechanisms.[1][3][4] For researchers and drug development professionals, handling this potent compound requires stringent adherence to safety and disposal protocols to mitigate risks to both personnel and the environment.

Improper disposal of antibiotics can lead to environmental contamination and the proliferation of antibiotic-resistant bacteria, posing a significant threat to public health.[5][6] Therefore, all materials contaminated with this compound, as well as unused or expired compound, must be treated as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount. The following procedures are based on standard practices for the disposal of novel chemical and biologically active compounds.

Immediate Safety and Handling

Before beginning any work with this compound, it is crucial to consult the material safety data sheet (MSDS) and your institution's Environmental Health & Safety (EHS) office for specific handling and disposal requirements.[7] In the absence of a specific MSDS for this novel compound, it should be handled with the precautions suitable for a potent, biologically active substance of unknown long-term toxicity. Standard personal protective equipment (PPE), including a lab coat, gloves, and eye protection, should be worn at all times.[7]

Step-by-Step Disposal Procedures

The disposal of this compound and associated waste must be approached systematically to ensure safety and compliance. The primary method for the disposal of novel antibiotics is high-temperature incineration through a certified hazardous waste management service.[7]

1. Unused or Expired Solid this compound:

  • Segregation: Collect all solid, unused, or expired this compound in a dedicated, sealed container clearly labeled for solid chemical waste.[7]

  • Labeling: The container must be labeled "Hazardous Waste," with the chemical name "this compound," and the approximate quantity.[7]

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's EHS department for disposal via incineration.[7]

2. Concentrated Stock Solutions:

  • Segregation: Due to their high concentration, stock solutions are considered hazardous chemical waste.[5][7] They must be collected in a sealed, leak-proof container approved for liquid chemical waste. Do not mix with other waste streams.[7]

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," its concentration, and the solvent used.[7]

  • Disposal: Arrange for pickup by EHS for high-temperature incineration. Do not pour stock solutions down the drain or attempt to autoclave them. [7]

3. Contaminated Labware and Materials (e.g., pipette tips, gloves, culture plates):

  • Solid Waste: All solid labware and PPE contaminated with this compound should be collected in a designated hazardous waste container.

  • Liquid Waste (e.g., used cell culture media): Liquid media containing this compound should be treated as chemical waste.[5] While autoclaving can neutralize biological agents, it may not degrade the chemical structure of the antibiotic.[5][7] After any required biological decontamination (autoclaving), the liquid should be collected in a clearly labeled hazardous waste container for EHS pickup.[7] Do not pour down the drain unless explicitly permitted by your institution's EHS for a fully deactivated agent. [7]

4. Spill Management:

  • In the event of a spill, secure the area.

  • For liquid spills, absorb the material with an inert substance like vermiculite (B1170534) or sand.[7]

  • For solid spills, gently cover the material to prevent dust from becoming airborne.[7]

  • Wearing appropriate PPE, collect all cleanup materials into a designated hazardous waste container and contact EHS for disposal.[7]

This compound Waste Disposal Summary

The following table summarizes the recommended disposal procedures for different types of waste generated during research with this compound.

Waste TypeContainerTreatment and Disposal
Unused/Expired Solid Compound Sealed, labeled container for solid chemical wasteHigh-temperature incineration via EHS.[7]
Concentrated Stock Solutions Sealed, leak-proof container for liquid chemical wasteHigh-temperature incineration via EHS.[7]
Contaminated Solid Labware Labeled hazardous waste containerHigh-temperature incineration via EHS.
Contaminated Liquid Media Labeled hazardous waste containerDecontaminate biologically if necessary (autoclave), then collect for chemical waste pickup by EHS.[7]

Experimental Protocol: Heat Stability Test for Disposal Planning

If considering autoclaving as a decontamination step for liquid waste containing this compound, its heat stability must first be determined. Autoclaving is effective for sterilization but does not guarantee chemical degradation.[5][7]

Objective: To determine if standard autoclaving degrades the antibacterial activity of this compound in liquid media.

Methodology:

  • Prepare two identical sets of liquid culture media containing this compound at the typical experimental concentration.

  • Inoculate both sets with a sensitive bacterial strain.

  • Autoclave one set of the inoculated media following standard laboratory procedures (e.g., 121°C for 20 minutes). The other set will serve as the untreated control.

  • Incubate both the autoclaved and control media under appropriate growth conditions.

  • Observe and compare the bacterial growth in both sets.

Interpretation:

  • No Growth in Control, Growth in Autoclaved Sample: This indicates that autoclaving effectively degrades the antibiotic, and the waste may be considered for drain disposal only if approved by your institution's EHS.

  • No Growth in Both Samples: This suggests that this compound is heat-stable, and autoclaving does not deactivate its chemical structure. The autoclaved waste must still be managed as hazardous chemical waste and collected for EHS pickup.[7]

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused Compound, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Stock Solutions, Used Media) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid is_stock Stock Solution? liquid_waste->is_stock ehs_pickup Arrange for EHS Pickup (Incineration) collect_solid->ehs_pickup collect_stock Collect in Labeled Liquid Hazardous Waste Container is_stock->collect_stock Yes media_waste Contaminated Media is_stock->media_waste No collect_stock->ehs_pickup bio_decon Biological Decontamination Needed? media_waste->bio_decon autoclave Autoclave Media bio_decon->autoclave Yes collect_media Collect in Labeled Liquid Hazardous Waste Container bio_decon->collect_media No autoclave->collect_media collect_media->ehs_pickup

Caption: Decision workflow for this compound waste disposal.

References

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